(4-nitro-1H-pyrazol-1-yl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitropyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c8-3-6-2-4(1-5-6)7(9)10/h1-2,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLSNHXQTWDNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305929 | |
| Record name | 4-Nitro-1H-pyrazole-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001518-99-5 | |
| Record name | 4-Nitro-1H-pyrazole-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001518-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1H-pyrazole-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-nitro-1H-pyrazol-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling (4-nitro-1H-pyrazol-1-yl)methanol
This compound, identified by the CAS Number 1001518-99-5 , is a functionalized heterocyclic compound belonging to the nitropyrazole class.[1][2][3][4] This molecule integrates a pyrazole ring, a scaffold of significant interest in medicinal chemistry, with a reactive hydroxymethyl group at the N1 position and an electron-withdrawing nitro group at the C4 position. The strategic placement of these functional groups imparts a unique electronic and steric profile, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The introduction of a nitro group can significantly modulate the biological and physicochemical properties of the parent molecule, often enhancing its potency or introducing novel mechanisms of action. Furthermore, the primary alcohol functionality serves as a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery campaigns. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for researchers engaged in the fields of chemical synthesis and drug development.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic and medicinal chemistry. While comprehensive experimental data is not widely published, key properties can be summarized from available sources and computational predictions.
| Property | Value | Source |
| CAS Number | 1001518-99-5 | [1][2][3][4] |
| Molecular Formula | C4H5N3O3 | [7] |
| Molecular Weight | 143.10 g/mol | [7] |
| MDL Number | MFCD05667115 | [1][3] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Purity | Typically >95% (Commercially available) | [2] |
Synthesis of this compound: A Detailed Protocol
The primary synthetic route to this compound involves the direct hydroxymethylation of 4-nitro-1H-pyrazole. This reaction leverages the nucleophilicity of the pyrazole nitrogen to attack formaldehyde, an electrophilic source of the hydroxymethyl group. A recent publication has indicated that this transformation can be achieved by reacting 4-nitropyrazole with an aqueous solution of formaldehyde.[8]
The causality behind this experimental choice lies in the reactivity of the pyrazole ring system. The N1-proton of pyrazole is acidic and can be readily deprotonated or participate in nucleophilic attack. Formaldehyde, in its aqueous form (formalin), exists in equilibrium with its hydrated form, methanediol, but provides a sufficient concentration of the electrophilic carbonyl species to react with the pyrazole nitrogen.
Experimental Protocol: N-Hydroxymethylation of 4-nitro-1H-pyrazole
This protocol is based on established methods for the hydroxymethylation of similar heterocyclic compounds.
Materials:
-
4-nitro-1H-pyrazole
-
Formaldehyde (40% aqueous solution)
-
Deionized water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-nitro-1H-pyrazole in a minimal amount of a suitable solvent or water.
-
Addition of Formaldehyde: To the stirred solution, add an excess (typically 1.5-2.0 equivalents) of a 40% aqueous formaldehyde solution dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system to observe the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure this compound.
This self-validating protocol includes a monitoring step (TLC) to ensure the reaction proceeds to completion and a purification step to isolate the target compound with high purity.
Caption: Synthesis workflow for this compound.
Structural Elucidation and Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the methylene protons of the hydroxymethyl group. The two protons on the pyrazole ring will appear as singlets or doublets, with their chemical shifts influenced by the electron-withdrawing nitro group. The methylene protons (-CH₂OH) would likely appear as a singlet, and the hydroxyl proton (-OH) as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the carbon atoms of the pyrazole ring and the hydroxymethyl group. The chemical shifts of the pyrazole carbons will be significantly affected by the nitro substituent.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches, and strong asymmetric and symmetric stretches for the nitro group (typically in the regions of 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively).
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (143.10 g/mol ).[7] The fragmentation pattern would likely involve the loss of the hydroxymethyl group or the nitro group.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the 4-nitropyrazole moiety is of particular interest, as nitropyrazole derivatives have been reported to exhibit a range of pharmacological activities.
Antimicrobial and Anticancer Potential: Nitrated heterocyclic compounds are known for their potential as antimicrobial and anticancer agents. For instance, platinum(II) complexes of 1-methyl-4-nitropyrazole have shown significant cytotoxic activity against cancer cell lines.[9] The nitro group can participate in bioreductive activation under hypoxic conditions, a characteristic of solid tumors, leading to the formation of cytotoxic species.
Enzyme Inhibition: The pyrazole ring is a versatile scaffold for designing enzyme inhibitors. The specific substitution pattern of this compound could be exploited to target various enzymes implicated in disease. The hydroxymethyl group provides a convenient point for derivatization to introduce functionalities that can interact with specific residues in an enzyme's active site.
Scaffold for Library Synthesis: Perhaps the most immediate application of this compound is as a versatile building block for combinatorial chemistry and library synthesis. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, and amines, allowing for the rapid generation of a diverse set of derivatives for high-throughput screening.
Caption: Conceptual mechanism of action for a drug derived from the title compound.
Conclusion
This compound represents a strategically functionalized heterocyclic compound with considerable potential in synthetic and medicinal chemistry. Its synthesis via the direct hydroxymethylation of 4-nitro-1H-pyrazole offers a straightforward entry point to this valuable building block. While detailed characterization and biological evaluation of this specific molecule are still emerging, the known pharmacological activities of the broader nitropyrazole class suggest that derivatives of this compound could be promising candidates for the development of new therapeutic agents. This guide serves as a foundational resource to stimulate and support further research into the chemistry and applications of this intriguing molecule.
References
- 1. 1001518-99-5|this compound|BLD Pharm [bldpharm.com]
- 2. Search Results - AK Scientific [aksci.com]
- 3. (4-Nitro-pyrazol-1-yl)-methanol [chemdict.com]
- 4. 1001518-99-5 CAS Manufactory [chemicalbook.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to (4-nitro-1H-pyrazol-1-yl)methanol: Properties, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(4-nitro-1H-pyrazol-1-yl)methanol (C₄H₅N₃O₃, M.W.: 143.10) is a functionalized heterocyclic compound belonging to the nitropyrazole class. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol derived from established literature, and an analysis of its reactivity and stability. The significance of the nitropyrazole scaffold in medicinal chemistry and materials science is discussed, providing a broader context for the compound's relevance. While experimental spectral and physical data for this specific molecule are not widely published, this guide presents predicted spectroscopic characteristics based on analogous structures to aid in its identification and characterization. This document is intended to serve as a foundational resource for researchers exploring the applications of nitropyrazole derivatives in drug discovery and other advanced scientific fields.
Introduction: The Significance of the Nitropyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its versatile biological activities.[1][2] The introduction of a nitro group (-NO₂) onto this scaffold, creating nitropyrazoles, dramatically influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group enhances the acidity of the N-H proton, modulates the ring's susceptibility to nucleophilic attack, and often imparts significant energetic properties.[3]
Consequently, nitropyrazole derivatives are key intermediates in two major research domains:
-
Drug Discovery: The pyrazole nucleus is associated with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][4] The nitro group can serve as a handle for further functionalization or as a key pharmacophoric element.
-
Energetic Materials: The high nitrogen content and positive heat of formation of many nitropyrazole-based compounds make them attractive candidates for the development of high-performance, low-sensitivity explosives and propellants.[3]
This compound, which features both the 4-nitropyrazole core and a reactive hydroxymethyl group at the N1 position, represents a versatile building block for creating more complex molecules in both of these fields.
Molecular Structure and Physicochemical Properties
The core of the molecule is the 4-nitropyrazole ring, with a hydroxymethyl group (-CH₂OH) attached to the N1 nitrogen atom.
Diagram of the Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Core Chemical Properties
While specific experimental data for this compound is scarce in publicly available literature, the following properties can be reliably inferred from its structure and data from analogous compounds.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 1001518-99-5 | Chemical Supplier Databases.[5] |
| Molecular Formula | C₄H₅N₃O₃ | Confirmed by mass.[5] |
| Molecular Weight | 143.10 g/mol | Calculated from the molecular formula.[5] |
| Physical Appearance | Predicted to be a solid at room temperature. | Based on the properties of the parent compound, 4-nitro-1H-pyrazole, which is a solid with a melting point of 160-164 °C. |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Based on the polarity imparted by the nitro and hydroxyl functional groups. |
| pKa | The N-H proton of the parent 4-nitropyrazole is acidic. The hydroxymethyl group is weakly acidic. | The electron-withdrawing nitro group significantly increases the acidity of the pyrazole ring compared to unsubstituted pyrazole. |
Synthesis and Experimental Protocols
The synthesis of this compound involves the N-hydroxymethylation of the 4-nitropyrazole precursor. This reaction is a well-established method for the functionalization of nitrogen-containing heterocycles.
Synthesis Pathway
The synthetic route is a single-step reaction involving the addition of formaldehyde to 4-nitro-1H-pyrazole. This proceeds via a nucleophilic attack of the pyrazole nitrogen onto the electrophilic carbon of formaldehyde.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on the procedure cited by Klapötke et al. (2023) for the synthesis of N-hydroxymethyl nitropyrazoles, which references a well-established method in medicinal chemistry.[6]
Objective: To synthesize this compound from 4-nitro-1H-pyrazole.
Materials:
-
4-nitro-1H-pyrazole
-
Formaldehyde solution (40% in water)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Purification system (e.g., column chromatography with silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1H-pyrazole in an appropriate volume of 40% aqueous formaldehyde solution. The formaldehyde serves as both the reagent and the solvent.
-
Reaction Conditions: Heat the mixture with stirring. The exact temperature and reaction time should be optimized and monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to track the consumption of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining formaldehyde and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Causality and Justification:
-
Use of Aqueous Formaldehyde: Using a concentrated aqueous solution of formaldehyde provides a high concentration of the reactant in a polar medium suitable for the pyrazole starting material.
-
Heating: Thermal energy is required to overcome the activation energy for the nucleophilic addition of the pyrazole nitrogen to the formaldehyde carbonyl.
-
Aqueous Workup: This step is crucial for removing the excess water-soluble formaldehyde and any other polar byproducts from the organic phase containing the desired product.
-
Chromatographic Purification: This standard technique is necessary to separate the target compound from any unreacted starting material or side products, ensuring high purity.
Reactivity and Stability
The chemical behavior of this compound is dictated by the interplay between the electron-deficient nitropyrazole ring and the reactive hydroxymethyl group.
-
Hydroxymethyl Group Reactivity: The primary alcohol is a versatile functional handle. The hydroxyl group can be:
-
Esterified with acyl chlorides or anhydrides.
-
Etherified under appropriate conditions.
-
Oxidized to the corresponding aldehyde or carboxylic acid.
-
Substituted to form halomethyl or azidomethyl derivatives. For example, reaction with thionyl chloride can convert the hydroxymethyl group to a chloromethyl group, which is a good leaving group for subsequent nucleophilic substitutions.[6]
-
-
Ring Stability and Reactivity: The 4-nitropyrazole ring is generally stable due to its aromaticity. However, the strong electron-withdrawing effect of the nitro group makes the C-H protons on the ring more acidic and the ring itself more susceptible to nucleophilic aromatic substitution under harsh conditions, although this is less common than in other aromatic systems.
-
Instability under Nitrating Conditions: A critical aspect of this molecule's reactivity is the instability of the N-CH₂OH bond under strong acidic and nitrating conditions. Attempts to convert the hydroxyl group into a nitrate ester using reagents like acetyl nitrate or fuming nitric acid have been reported to be unsuccessful. Instead of esterification, these conditions cause the complete cleavage of the hydroxymethyl group, regenerating the 4-nitropyrazole starting material or its nitrate salt.[6] This suggests that the N1-C bond is susceptible to acid-catalyzed hydrolysis, a crucial consideration for any subsequent synthetic transformations.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum
-
Solvent: DMSO-d₆
-
Pyrazolyl Protons (H3, H5): Two singlets are expected in the aromatic region, likely between δ 8.0 and 9.0 ppm. The presence of the nitro group at C4 will deshield these protons, shifting them downfield compared to unsubstituted pyrazole. The proton at H5 may appear slightly further downfield than H3 due to its proximity to the N1-substituent. For comparison, the H3 and H5 protons in (4-nitro-1H-pyrazol-1-yl)acetic acid appear at δ 8.1 and 8.9 ppm, respectively.[8]
-
Methylene Protons (-CH₂-): A singlet is expected around δ 5.5 - 6.0 ppm. In pyrazol-1-yl-methanol, this signal appears at δ 5.4 ppm. The electron-withdrawing nature of the 4-nitropyrazole ring will likely shift this signal further downfield.
-
Hydroxyl Proton (-OH): A broad singlet or a triplet (if coupled to the methylene protons) is expected, with a chemical shift that is concentration and solvent-dependent, typically in the range of δ 4.5 - 5.5 ppm.
Predicted ¹³C NMR Spectrum
-
Solvent: DMSO-d₆
-
Pyrazolyl Carbons (C3, C5): These carbons are expected in the aromatic region, likely between δ 130 and 145 ppm.
-
Pyrazolyl Carbon (C4): This carbon, bearing the nitro group, will be significantly deshielded and its signal may be broadened or have a lower intensity due to the quadrupolar relaxation of the attached nitrogen. It is expected to appear further downfield, possibly > δ 140 ppm.
-
Methylene Carbon (-CH₂-): This signal is expected in the range of δ 70 - 80 ppm. In the unsubstituted pyrazol-1-yl-methanol, this carbon appears at δ 74 ppm.
Predicted IR Spectrum
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
N-O Stretch (nitro group): Two strong, characteristic absorption bands are expected. An asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.
-
C=C and C=N Stretches: Medium to weak bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.
-
C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region for the primary alcohol.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): A peak at m/z = 143, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of the hydroxyl radical (•OH) to give a fragment at m/z = 126.
-
Loss of formaldehyde (CH₂O) to give a fragment corresponding to 4-nitropyrazole at m/z = 113. This is a likely and significant fragmentation pathway.
-
Loss of the nitro group (•NO₂) to give a fragment at m/z = 97.
-
Cleavage of the entire hydroxymethyl group (•CH₂OH) to give a fragment at m/z = 112.
-
Applications and Future Directions
As a bifunctional molecule, this compound is a valuable intermediate for chemical synthesis.
-
In Drug Discovery: It can be used as a starting material to build a library of N1-substituted 4-nitropyrazoles. The hydroxymethyl group allows for the introduction of various side chains and linkers through esterification, etherification, or other modifications. These new derivatives can then be screened for a wide range of biological activities, leveraging the known pharmacological potential of the pyrazole core.[1][2]
-
In Materials Science: The compound can be used to synthesize more complex energetic materials. The hydroxyl group provides a site for linking the nitropyrazole core to other energetic moieties, potentially creating novel melt-cast explosives or propellants with tailored properties such as thermal stability and sensitivity.[6]
Future research should focus on the full experimental characterization of this compound, including obtaining high-resolution spectroscopic data and accurately measuring its physical properties. Furthermore, exploring the synthetic utility of the hydroxymethyl group to create novel libraries of compounds for biological screening or materials testing is a promising avenue for investigation.
Conclusion
This compound is a foundational building block in the chemistry of nitropyrazoles. Its synthesis is straightforward, though its handling requires an understanding of its potential instability under strongly acidic conditions. While a full experimental dataset is not yet available in the literature, its chemical properties and spectroscopic signatures can be reliably predicted. This guide consolidates the available knowledge and provides a solid, scientifically-grounded framework for researchers to synthesize, characterize, and utilize this versatile compound in the pursuit of new medicines and advanced materials.
References
- 1. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Pyrazol-1-yl-methanol | C4H6N2O | CID 242224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. growingscience.com [growingscience.com]
A Comprehensive Technical Guide to (4-nitro-1H-pyrazol-1-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-nitro-1H-pyrazol-1-yl)methanol, a functionalized pyrazole derivative, represents a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of its chemical properties, a plausible synthetic route, and its potential applications in the development of novel therapeutics. The pyrazole scaffold is a well-established pharmacophore, and the introduction of a nitro group and a hydroxymethyl moiety offers unique opportunities for structural modification and biological activity. This document serves as a foundational resource for researchers aiming to incorporate this valuable intermediate into their drug discovery programs.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. The structural versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The presence of the nitro group in this compound can significantly influence its electronic properties and potential biological interactions, making it a compound of interest for further investigation.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₃ | [1] |
| Molecular Weight | 143.10 g/mol | [1] |
| CAS Number | 1001518-99-5 | [2][3] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. For the related compound, (1H-pyrazol-4-yl)methanol, the reported ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the pyrazole ring protons, the methylene protons, and the hydroxyl proton.[4] For this compound, one would expect shifts in the pyrazole proton signals due to the electron-withdrawing nature of the nitro group.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the alcohol, N-O stretching of the nitro group, and C-H and C=C/C=N stretching of the pyrazole ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Synthesis of this compound
A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, based on established organic chemistry principles and known reactions of pyrazole derivatives, a plausible and logical synthetic pathway can be proposed. The most likely route involves the hydroxymethylation of 4-nitro-1H-pyrazole.
Proposed Synthetic Pathway: Hydroxymethylation of 4-nitro-1H-pyrazole
This approach is based on the known reactivity of pyrazoles with formaldehyde.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a projection based on similar chemical transformations and should be optimized and validated in a laboratory setting.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-1H-pyrazole (1 equivalent).
-
Add a suitable solvent, such as water or a water/alcohol mixture.
-
Add a catalytic amount of a mild base, such as potassium carbonate (K₂CO₃), to facilitate the reaction.
Step 2: Addition of Formaldehyde
-
Slowly add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O, 1.1 to 1.5 equivalents) to the stirred suspension of 4-nitro-1H-pyrazole.
Step 3: Reaction Execution
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. If not, the product may be extracted with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.
Applications in Drug Development
While specific biological activities for this compound have not been extensively reported, its structural features suggest several potential applications in medicinal chemistry.
As a Versatile Intermediate
The primary value of this compound lies in its potential as a versatile building block. The hydroxymethyl group can be readily converted into other functionalities, such as:
-
Halides: Conversion to a chloromethyl or bromomethyl derivative would create a reactive electrophile for alkylation of various nucleophiles.
-
Aldehydes: Oxidation of the primary alcohol to an aldehyde would provide a handle for reactions such as reductive amination, Wittig reactions, or the formation of Schiff bases.
-
Carboxylic Acids: Further oxidation to a carboxylic acid would allow for the formation of amides and esters.
The nitro group also offers synthetic handles. It can be reduced to an amine, which can then be acylated, alkylated, or converted to a diazonium salt for further functionalization.
Potential Pharmacological Scaffolds
The pyrazole core is present in numerous approved drugs. By incorporating this compound into larger molecules, it is plausible to explore a range of therapeutic areas:
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole ring.
-
Anticancer Agents: Pyrazole derivatives have been investigated as inhibitors of various kinases and other targets in oncology.[5]
-
Antimicrobial Agents: The pyrazole scaffold is a common feature in compounds with antibacterial and antifungal activity.
The workflow for utilizing this compound in a drug discovery program is outlined below:
Caption: Drug discovery workflow utilizing this compound.
Safety and Handling
Specific safety data for this compound is not available. However, based on the known hazards of related nitro-aromatic compounds and alcohols, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical intermediate with significant potential for application in medicinal chemistry and drug discovery. Its molecular weight of 143.10 g/mol and its functionalized pyrazole structure make it an attractive starting material for the synthesis of diverse compound libraries. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide provides a solid foundation based on established chemical principles for its synthesis, characterization, and potential applications. Further research into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
An In-depth Technical Guide to (4-nitro-1H-pyrazol-1-yl)methanol: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-nitro-1H-pyrazol-1-yl)methanol is a key heterocyclic building block, integrating the reactive functionalities of a hydroxymethyl group with the electronically distinct 4-nitropyrazole core. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol, and an in-depth analysis of its structural characterization through modern spectroscopic techniques. Furthermore, we explore its stability, reactivity, and potential applications as a versatile synthon in medicinal chemistry and drug discovery, offering insights into its role in the development of novel therapeutic agents.
Introduction: The Strategic Importance of this compound
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The introduction of a nitro group at the C4 position of the pyrazole ring significantly modulates its electronic properties, enhancing its potential for various chemical transformations and biological interactions.
This compound, specifically, emerges as a valuable intermediate. The N1-hydroxymethyl group provides a reactive handle for further molecular elaboration, acting as a masked aldehyde or a precursor for ether and ester linkages. The 4-nitropyrazole moiety, with its electron-withdrawing nature, influences the reactivity of the entire molecule and can participate in various coupling reactions or be reduced to an amino group, opening avenues for diverse library synthesis. This guide aims to provide researchers with the foundational knowledge and practical methodologies required to effectively utilize this potent chemical entity.
Molecular Structure and Properties
The structural integrity of this compound is fundamental to its reactivity and utility.
Chemical Structure
The molecule consists of a five-membered pyrazole ring with a nitro group at the 4-position and a hydroxymethyl group attached to the N1 nitrogen atom.
Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₃ | [5] |
| Molecular Weight | 143.10 g/mol | [5] |
| Appearance | White to slightly yellow solid | [6] |
| Solubility | Soluble in many organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane. | [6] |
Synthesis of this compound
The synthesis of this compound is achieved through the N-hydroxymethylation of 4-nitropyrazole. This reaction is a straightforward and efficient method for the preparation of the title compound.
Reaction Scheme
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of (4-nitro-1H-pyrazol-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-nitro-1H-pyrazol-1-yl)methanol is a key intermediate in the synthesis of a variety of pharmacologically active compounds and energetic materials. The presence of the nitro group on the pyrazole ring significantly influences its chemical reactivity and physical properties, making it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the synthesis of the precursor 4-nitropyrazole and its subsequent N-hydroxymethylation. The protocols described herein are based on established and optimized procedures, ensuring scientific integrity and reproducibility.
Synthesis of the Precursor: 4-Nitropyrazole
The synthesis of 4-nitropyrazole is a critical first step. A highly efficient and reliable "one-pot, two-step" method has been developed, starting from the readily available pyrazole. This method offers a significant improvement over previous approaches, providing a high yield of the desired product under optimized conditions.[1][2][3]
Reaction Pathway:
The synthesis involves the initial formation of pyrazole sulfate, followed by direct nitration using a potent nitrating mixture of fuming nitric acid and fuming sulfuric acid (oleum).[1][3]
Causality Behind Experimental Choices:
The use of concentrated sulfuric acid in the first step serves to protonate the pyrazole, forming the pyrazolium ion. This deactivates the ring towards electrophilic attack to some extent but also ensures the pyrazole is soluble in the highly polar reaction medium. The subsequent nitration with a mixture of fuming nitric acid and fuming sulfuric acid provides a high concentration of the nitronium ion (NO₂⁺), the active electrophile, which is necessary for the nitration of the deactivated pyrazole ring. The electrophilic substitution occurs preferentially at the C4 position, which is the most electron-rich carbon in the pyrazolium ion.[4][5][6]
Optimized Reaction Parameters:
| Parameter | Optimized Value |
| Molar Ratio (Fuming HNO₃ : Fuming H₂SO₄ : conc. H₂SO₄ : Pyrazole) | 1.5 : 3 : 2.1 : 1 |
| Reaction Temperature | 50 °C |
| Reaction Time | 1.5 hours |
| Expected Yield | 85% |
Detailed Experimental Protocol:
-
Preparation of Nitrosulfuric Acid: In a fume hood, carefully add fuming nitric acid (98%) to fuming sulfuric acid (20% oleum) in the specified molar ratio in a flask cooled in an ice-water bath. Stir the mixture until a homogenous solution is obtained.
-
Sulfonation of Pyrazole: In a separate flask, dissolve pyrazole in concentrated sulfuric acid. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of pyrazole sulfate.
-
Nitration: Cool the pyrazole sulfate solution in an ice-water bath. Slowly add the prepared nitrosulfuric acid dropwise to the pyrazole sulfate solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, gradually warm the reaction mixture to 50 °C and maintain this temperature for 1.5 hours with constant stirring.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice. A white solid will precipitate.
-
Isolation and Purification: Filter the precipitate and wash it thoroughly with ice-cold water. The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl ether/hexane to yield pure 4-nitropyrazole.[1][3]
Characterization of 4-Nitropyrazole:
-
Appearance: White solid
-
Melting Point: 163-165 °C[2]
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=C and C=N stretching of the pyrazole ring, and asymmetric and symmetric stretching of the NO₂ group.
-
¹H NMR (DMSO-d₆, δ, ppm): Signals corresponding to the N-H proton and the two protons on the pyrazole ring.
-
¹³C NMR (DMSO-d₆, δ, ppm): Signals for the three carbon atoms of the pyrazole ring.
-
Crystal Structure: Belongs to the triclinic crystal system with space group P-1.[3]
Synthesis of this compound
The final step in the synthesis is the N-hydroxymethylation of 4-nitropyrazole using formaldehyde. This reaction proceeds via an electrophilic attack of formaldehyde on the N1 nitrogen of the pyrazole ring.
Reaction Pathway:
Causality Behind Experimental Choices:
The N-hydroxymethylation of pyrazoles with formaldehyde is a well-established reaction.[7] The lone pair of electrons on the N1 nitrogen of 4-nitropyrazole acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. The reaction is typically carried out in an aqueous medium, and often does not require a catalyst, although mild heating may be necessary to promote the reaction.[8] The electron-withdrawing nitro group at the C4 position decreases the nucleophilicity of the pyrazole nitrogen atoms, but the reaction with the highly reactive formaldehyde still proceeds.
Detailed Experimental Protocol:
To be performed in a well-ventilated fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitropyrazole (1 equivalent) in a 40% aqueous solution of formaldehyde (a slight excess, e.g., 1.2 equivalents).
-
Reaction: Stir the mixture at room temperature. Gentle heating (e.g., 40-50 °C) may be applied to facilitate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Isolation: The product may precipitate out of the solution upon cooling. If not, the product can be extracted with a suitable organic solvent such as ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Expected Characterization of this compound:
-
Appearance: Solid.
-
Melting Point: Expected to be a crystalline solid with a defined melting point.
-
IR (KBr, cm⁻¹): Characteristic peaks for O-H stretching (broad), C=C and C=N stretching of the pyrazole ring, and asymmetric and symmetric stretching of the NO₂ group.
-
¹H NMR (CDCl₃ or DMSO-d₆, δ, ppm): Signals for the two protons on the pyrazole ring, a signal for the methylene protons of the CH₂OH group, and a signal for the hydroxyl proton.
-
¹³C NMR (CDCl₃ or DMSO-d₆, δ, ppm): Signals for the three carbon atoms of the pyrazole ring and a signal for the carbon of the CH₂OH group.
-
Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of the product.
Safety Considerations
4-Nitropyrazole:
-
Wear protective gloves, clothing, and eye/face protection.[9][10][11][12]
-
Avoid breathing dust and work in a well-ventilated area.[9][12]
-
Store in a tightly closed container in a cool, dry place away from ignition sources.[9]
Formaldehyde (40% solution):
-
Work exclusively in a chemical fume hood.[15]
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[14][15]
Conclusion
This technical guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. By following the optimized protocol for the synthesis of the 4-nitropyrazole precursor and the subsequent N-hydroxymethylation, researchers can reliably obtain this valuable intermediate for further applications in drug discovery and materials science. Adherence to the outlined safety precautions is paramount throughout the synthetic process.
References
- 1. Page loading... [guidechem.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydroxymethylation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 14. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 15. concordia.ca [concordia.ca]
- 16. FORMALDEHYDE, SOLUTION, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. nj.gov [nj.gov]
An In-depth Technical Guide on the Solubility of (4-nitro-1H-pyrazol-1-yl)methanol
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (4-nitro-1H-pyrazol-1-yl)methanol, a heterocyclic compound of interest in pharmaceutical and materials science research. In the absence of extensive published solubility data for this specific molecule, this document outlines a robust framework for predicting and experimentally determining its solubility profile. We delve into the theoretical underpinnings of solubility based on the compound's molecular structure, and provide detailed, field-proven protocols for its empirical determination using the shake-flask method coupled with UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step methodologies to accurately assess the solubility of this compound in a variety of solvent systems.
Introduction to this compound
This compound is a functionalized pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a nitro group (-NO2) at the 4-position and a hydroxymethyl group (-CH2OH) at the 1-position significantly influences its physicochemical properties, including its solubility.
The nitro group is strongly electron-withdrawing, increasing the polarity of the molecule. The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, further enhancing its potential for interaction with polar solvents. Understanding the solubility of this compound is critical for a range of applications, including:
-
Drug Development: Solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility.
-
Chemical Synthesis: Knowledge of solubility is essential for reaction setup, purification, and crystallization processes.
-
Materials Science: The solubility characteristics can influence the processing and application of materials incorporating this molecule.
This guide will first explore the theoretical aspects of this compound's solubility, followed by detailed experimental procedures for its quantitative measurement.
Theoretical Framework for Solubility Prediction
A priori estimation of a compound's solubility can guide solvent selection and experimental design. The solubility of this compound is governed by the principle of "like dissolves like," where the interplay of its structural features dictates its affinity for various solvents.
Structural Analysis and Inferred Solubility
The molecular structure of this compound suggests a nuanced solubility profile:
-
Polar Moieties: The presence of the nitro group (-NO₂) and the hydroxyl group (-OH) imparts significant polarity and the capacity for hydrogen bonding.[1][2]
-
Heterocyclic Core: The pyrazole ring itself possesses a degree of polarity due to the presence of two nitrogen atoms.
-
Aromaticity: The aromatic nature of the pyrazole ring can lead to π-π stacking interactions, which may influence its solubility in aromatic solvents.
Based on these features, a qualitative solubility profile can be inferred:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Water | Low to Moderate | The hydroxyl and nitro groups can hydrogen bond with water, but the overall molecule's organic backbone may limit high solubility. |
| Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar groups of the molecule. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces in the solid state. |
| Acetonitrile | Moderate | Acetonitrile is less polar than DMSO and a weaker hydrogen bond acceptor, suggesting moderate solubility. |
| Non-polar Solvents | ||
| Toluene | Low | While π-π stacking interactions are possible, the high polarity of the nitro and hydroxyl groups will likely result in poor solubility. |
| Hexane | Very Low | The significant mismatch in polarity between the highly polar solute and the non-polar solvent will lead to very poor solubility. |
Advanced Solubility Prediction Models
For more quantitative predictions, computational models can be employed:
-
Quantitative Structure-Property Relationship (QSPR): QSPR models correlate a compound's structural features (descriptors) with its physicochemical properties, including solubility.[3][4] These models are trained on large datasets of compounds with known solubilities and can provide valuable estimations for novel molecules.
-
Hansen Solubility Parameters (HSP): HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6] A solvent is likely to dissolve a solute if their Hansen parameters are similar.
Experimental Determination of Solubility
The following sections provide detailed protocols for the experimental determination of the equilibrium solubility of this compound using the gold-standard shake-flask method.[7][8]
Materials and Equipment
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, toluene, hexane) of appropriate purity
-
Reference standard of this compound for analytical calibration
Equipment:
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure saturation.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant to the intended application).
-
Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours). It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured solubility.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation of the excess solid.
-
Centrifuge the vials to pellet the remaining undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Sample Analysis:
-
Accurately dilute the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (UV-Vis spectroscopy or HPLC).
-
Analytical Quantification
UV-Vis spectroscopy is a rapid and straightforward method for concentration determination, provided the compound has a suitable chromophore and there are no interfering substances.[9][10]
Protocol:
-
Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear regression should have an R² value > 0.99.
-
-
Analyze Sample:
-
Measure the absorbance of the diluted supernatant at λmax.
-
Use the equation of the calibration curve to calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the original solubility.
-
Caption: Workflow for concentration determination using UV-Vis spectroscopy.
HPLC offers higher specificity and is the preferred method when dealing with complex matrices or when the compound has a weak UV chromophore.[11][12]
Protocol:
-
Method Development:
-
Select a suitable column (e.g., a C18 reversed-phase column).
-
Develop an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid) that provides good peak shape and retention time for this compound.
-
Set the detector wavelength to the λmax determined previously.
-
-
Prepare Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration. The linear regression should have an R² value > 0.99.
-
-
Analyze Sample:
-
Inject the diluted supernatant into the HPLC system.
-
Determine the peak area for the analyte.
-
Use the calibration curve to calculate the concentration of the diluted sample.
-
Apply the dilution factor to determine the solubility.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound and should be controlled during experimental determination:
-
Temperature: The solubility of solids generally increases with temperature, although there are exceptions.[2][13] It is crucial to maintain a constant and recorded temperature during the experiment.
-
pH of the Medium: For ionizable compounds, solubility can be highly pH-dependent. While this compound is not strongly acidic or basic, significant pH changes in the solvent could potentially affect its solubility. For aqueous solubility determination, buffered solutions should be used as per ICH guidelines.[14][15]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the material being tested.
Safety Considerations
When handling this compound and the solvents, appropriate safety precautions must be taken:
-
Nitroaromatic Compounds: These compounds can be toxic and may have explosive properties under certain conditions.[16][17] Handle with care in a well-ventilated area, avoiding inhalation, ingestion, and skin contact.
-
Pyrazole Derivatives: Some pyrazole derivatives can be irritants.[18][19]
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental methodologies, researchers can obtain accurate and reliable solubility data. This information is paramount for the successful application of this compound in drug development, chemical synthesis, and materials science. The detailed protocols provided herein serve as a self-validating system to ensure the scientific integrity of the generated solubility data.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility - Wikipedia [en.wikipedia.org]
- 3. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]
- 10. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. enamine.net [enamine.net]
- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. iloencyclopaedia.org [iloencyclopaedia.org]
- 17. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
The Enigmatic Bio-Potential of (4-nitro-1H-pyrazol-1-yl)methanol: A Technical Guide for Drug Discovery Professionals
Preamble: Unveiling a Scaffold of Interest
Within the intricate tapestry of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, a testament to its versatile biological activities that span from antimicrobial to anticancer and anti-inflammatory domains.[1][2] The introduction of a nitro group to this heterocyclic core dramatically modulates its electronic properties and, consequently, its interaction with biological targets. This guide delves into the biological landscape of a specific, yet under-explored derivative: (4-nitro-1H-pyrazol-1-yl)methanol. While direct, extensive research on this particular molecule is nascent, this document will synthesize the available information and extrapolate from the rich data on closely related N-substituted nitropyrazoles to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical characteristics, and potential biological activities, with a focus on antimicrobial and cytotoxic properties, underpinned by the established mechanisms of the broader nitropyrazole class.
I. Synthesis and Physicochemical Profile
The synthesis of this compound, with the molecular formula C₄H₅N₃O₃ and a molecular weight of 143.10, is conceptually rooted in the N-alkylation of a 4-nitropyrazole precursor.[3] While specific literature detailing the synthesis of this exact molecule is sparse, a general and robust methodology for the N-alkylation of pyrazoles is well-established.
A plausible synthetic route would involve the reaction of 4-nitropyrazole with formaldehyde or a suitable equivalent in the presence of a base. This reaction introduces the hydroxymethyl group at the N1 position of the pyrazole ring. A more general approach for creating N-alkanol derivatives involves the reaction of the pyrazole with an appropriate haloalkanol.
Below is a generalized protocol for the synthesis of N-hydroxymethyl pyrazoles, which can be adapted for the synthesis of this compound.
Experimental Protocol: Synthesis of N-Hydroxymethyl Pyrazoles
Objective: To synthesize an N-hydroxymethyl pyrazole derivative from a pyrazole precursor.
Materials:
-
Pyrazole derivative (e.g., 4-nitropyrazole)
-
Formaldehyde solution (37% in water)
-
A suitable organic solvent (e.g., Tetrahydrofuran - THF, Dimethylformamide - DMF)
-
A suitable base (e.g., Potassium carbonate, Triethylamine)
-
Distilled water
-
Brine solution
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the pyrazole derivative (1 equivalent) in the chosen organic solvent.
-
Add the base (1.2 equivalents) to the solution and stir.
-
Slowly add the formaldehyde solution (1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure N-hydroxymethyl pyrazole.
Validation: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram of the Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
II. Biological Activities: A Landscape of Potential
The biological activities of nitropyrazole derivatives are diverse and potent, largely influenced by the electron-withdrawing nature of the nitro group and the substituents on the pyrazole ring.[1]
Antimicrobial Activity
Nitropyrazoles are a promising class of antimicrobial agents.[4][5] The nitro group is crucial for their mechanism of action, which often involves reductive activation within the microbial cell to generate cytotoxic radical species that damage cellular macromolecules, including DNA.[6][7]
While specific data for this compound is not available, numerous studies on other nitropyrazole derivatives demonstrate significant activity against a range of bacteria and fungi. For instance, certain pyrazole derivatives have shown potent growth inhibitory effects against Gram-positive bacteria with MIC values as low as 0.25 μg/mL.[4] The mechanism of action for some of these compounds involves the disruption of the bacterial cell wall.[4]
Table 1: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Pyrazole-derived hydrazones | Staphylococcus aureus | 0.78–1.56 μg/mL | [4] |
| 3-Coumarinyl substituted pyrazoles | MRSA | Potent growth inhibitors | [4] |
| Pyrazole-1-sulphonamides | Gram-positive bacteria | Moderate to potent | [8] |
| Pyrazoline-1-thiocarboxamides | Fungi | Moderate to potent | [8] |
Antiparasitic Activity
Nitro-heterocyclic compounds have a long history of use as antiparasitic agents. The reductive metabolism that is key to their antimicrobial activity is also effective against anaerobic protozoa.[7] Pyrazole derivatives have been investigated for their activity against various parasites, showing promise in the development of new antiparasitic drugs.[1] Given the established antiparasitic potential of nitroaromatics, it is plausible that this compound could exhibit activity against parasites like Trypanosoma and Leishmania species.
Cytotoxic and Anticancer Activity
The cytotoxic potential of pyrazole derivatives against various cancer cell lines is well-documented.[9][10] The mechanisms underlying their anticancer effects are varied and can include the inhibition of kinases, disruption of microtubules, and induction of apoptosis. Platinum complexes of nitropyrazoles have also been synthesized and have demonstrated significant cytotoxic activity, in some cases exceeding that of cisplatin.[11]
The evaluation of the cytotoxic potential of this compound would be a critical step in its development as a potential therapeutic agent. A standard MTT assay protocol is provided below.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.
Validation: The assay should be performed in triplicate and include appropriate controls to ensure the reliability of the results.
Diagram of the Proposed Mechanism of Action for Nitro-Heterocyclic Antimicrobials
Caption: Reductive activation of nitropyrazoles in microbial cells.
III. Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[12] For antimicrobial and antiparasitic activity, the nitro group is often essential. Its position can influence the reduction potential of the molecule and thus its activation by microbial nitroreductases.
The N1-substituent also plays a critical role in modulating the physicochemical properties of the compound, such as its solubility, lipophilicity, and ability to interact with biological targets. The hydroxymethyl group in this compound is expected to increase the hydrophilicity of the molecule compared to an unsubstituted N-H or an N-alkyl substituted pyrazole. This could influence its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
IV. Future Directions and Conclusion
This compound represents an intriguing yet largely unexplored molecule within the broader class of nitropyrazoles. Based on the extensive research on related compounds, it is reasonable to hypothesize that this molecule possesses significant biological activity, particularly in the antimicrobial and antiparasitic arenas. Its potential as a cytotoxic agent also warrants investigation.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities using the in vitro assays outlined in this guide. Mechanistic studies to confirm its mode of action and in vivo studies to assess its efficacy and toxicity will be crucial for any further development.
V. References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Shreaz, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Journal of Chemotherapy, 34(1), 1-22. --INVALID-LINK--
-
Request PDF. (n.d.). Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. ResearchGate. --INVALID-LINK--
-
PubMed. (2025). Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. --INVALID-LINK--
-
National Institutes of Health. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][13][14]triazin-7(6H). --INVALID-LINK--
-
Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. --INVALID-LINK--
-
Wrońska, M., Sadowska, K., Kędzierska-Mieszkowska, S., & Słocińska, M. (2022). Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes. Molecules, 27(19), 6296. --INVALID-LINK--
-
Al-Abdullah, E. S., Al-Ghamdi, M. A., & Shreaz, S. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(3), 385-391. --INVALID-LINK--
-
Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(3), 555. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. --INVALID-LINK--
-
MDPI. (2024). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. --INVALID-LINK--
-
MDPI. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. --INVALID-LINK--
-
YouTube. (2021). Antimicrobials: Mechanism of action. --INVALID-LINK--
-
El-Sayed, W. A. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. International Journal of Molecular Sciences, 12(8), 5147-5158. --INVALID-LINK--
-
ResearchGate. (2012). (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. --INVALID-LINK--
-
Iraqi Journal of Bioscience and Biomedical. (2025). Antibacterial Activity Estimation of New Pyrazole Compounds. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--
-
ACS Publications. (2021). Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (1H-Pyrazol-1-yl)methanol. --INVALID-LINK--
-
ResearchGate. (2025). (PDF) Nitropyrazoles (review). --INVALID-LINK--
-
PubMed. (1997). Cytoprotective effects of 4,6-bis(1H-pyrazol-1-yl)pyrimidine and related compounds on HCI.ethanol-induced gastric lesions in rats. --INVALID-LINK--
-
National Institutes of Health. (2013). Current status of pyrazole and its biological activities. --INVALID-LINK--
-
ResearchGate. (2012). Synthesis, characterization and biological activity of some new carbostyril bearing 1H-pyrazole moiety. --INVALID-LINK--
-
Growing Science. (2012). A novel fluorescent dye based on 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. --INVALID-LINK--
-
National Institutes of Health. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. --INVALID-LINK--
-
ChemicalBook. (n.d.). (1H-PYRAZOL-4-YL)METHANOL synthesis. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Ethyl 4-(1H-pyrazol-1-YL)benzoate Derivatives. --INVALID-LINK--
-
Semantic Scholar. (2014). Pyrazole and Its Biological Activity. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Pyrazol-1-yl-methanol. --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 4-Iodopyrazole and Other Pyrazole Derivatives. --INVALID-LINK--
-
The Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. --INVALID-LINK--
-
Bentham Science. (2021). Synthesis, Nematicidal Activity and Docking Study of Novel Pyrazole-4-Carboxamide Derivatives Against Meloidogyne incognita. --INVALID-LINK--
-
Mapana Journal of Sciences. (2024). DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. --INVALID-LINK--
-
National Institutes of Health. (2025). N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. --INVALID-LINK--
References
- 1. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-nitro-1H-pyrazol-1-yl)methanol Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Within this diverse family, derivatives of (4-nitro-1H-pyrazol-1-yl)methanol are emerging as a class of molecules with significant therapeutic potential. The strategic placement of a nitro group at the C4 position and a hydroxymethyl substituent at the N1 position of the pyrazole ring creates a unique chemical scaffold with tunable electronic and steric properties. This guide provides a comprehensive technical overview of this compound derivatives and their analogs, covering synthetic strategies, detailed experimental protocols, characterization, and an in-depth exploration of their biological activities and mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Significance of the 4-Nitropyrazole Scaffold
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged structures in drug discovery, exhibiting a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, onto the pyrazole ring dramatically influences the molecule's physicochemical properties, such as its acidity, reactivity, and potential for biological interactions. Specifically, the 4-nitro substitution pattern is of particular interest due to its influence on the electronic distribution within the pyrazole ring.[2]
The addition of a hydroxymethyl group at the N1 position introduces a versatile functional handle for further chemical modification. This allows for the synthesis of a diverse library of derivatives, such as ethers and esters, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The this compound core, therefore, represents a promising scaffold for the development of novel therapeutics.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its derivatives is a multi-step process that begins with the formation of the 4-nitropyrazole ring, followed by N-functionalization and subsequent modifications.
Synthesis of 4-Nitropyrazole
The precursor, 4-nitropyrazole, can be efficiently synthesized via the direct nitration of pyrazole. A robust one-pot, two-step method has been developed for this purpose.[2]
Experimental Protocol: Synthesis of 4-Nitropyrazole [2]
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃, 98%)
-
Fuming Sulfuric Acid (H₂SO₄, 20% SO₃)
-
Ice
-
Ethyl Ether
-
Hexane
Procedure:
-
Formation of Pyrazole Sulfate: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add pyrazole to concentrated sulfuric acid. Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.
-
Nitration: Cool the flask again in an ice-water bath. Slowly add a pre-mixed solution of fuming nitric acid and fuming sulfuric acid (nitrosulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, raise the temperature to 50°C and maintain it for 1.5 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice. A white precipitate of 4-nitropyrazole will form.
-
Purification: Collect the precipitate by vacuum filtration and wash it with ice-cold water. The crude product can be further purified by recrystallization from an ethyl ether/hexane mixture to yield pure 4-nitropyrazole.
Synthesis of this compound
The core compound, this compound, is synthesized through the N-hydroxymethylation of 4-nitropyrazole using formaldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitropyrazole
-
Formaldehyde solution (37-40% in water)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitropyrazole in an aqueous solution of formaldehyde.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.
Synthesis of this compound Derivatives
The hydroxyl group of this compound serves as a versatile point for derivatization, primarily through etherification and esterification reactions.
Ether derivatives can be prepared via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide.
Ester derivatives can be synthesized by reacting this compound with an appropriate acyl chloride or carboxylic anhydride in the presence of a base, such as triethylamine or pyridine.
Diagram: General Synthetic Workflow
Caption: General synthetic pathway for this compound and its derivatives.
Characterization of this compound and its Derivatives
The structural elucidation and confirmation of purity of the synthesized compounds are crucial. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure. The ¹H NMR spectrum of this compound would typically show characteristic signals for the pyrazole ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would include those for the N-O stretching of the nitro group, O-H stretching of the hydroxyl group, and C-H and C=N stretching of the pyrazole ring.[3]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Biological Activities and Therapeutic Potential
Derivatives of 4-nitropyrazole have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives. The presence of the nitro group can enhance this activity. Functionalized pyrazole derivatives have shown pronounced effects against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[4] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
Table 1: Representative Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole-thiazole hybrids | S. aureus | 1.9 - 3.9 | [5] |
| Pyrazole-quinoline conjugates | P. falciparum | <1 | [6] |
| Functionalized pyrazoles | S. aureus ATCC 25923 | Varies | [4] |
| Functionalized pyrazoles | E. coli ATCC 25922 | Varies | [4] |
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented, with many compounds exhibiting potent cytotoxicity against various cancer cell lines.[7] For instance, platinum(II) complexes with 1-methyl-4-nitropyrazole have shown significant cytotoxicity, in some cases exceeding that of the established anticancer drug cisplatin.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes like tubulin polymerization.[8]
Table 2: Representative Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | MCF-7 (Breast) | < Cisplatin | [1] |
| Pyrazole-isoxazole hybrids | A549 (Lung) | 1.962 | [9] |
| Pyrazole-isoxazole hybrids | HCT-116 (Colon) | 3.597 | [9] |
| Pyrazole-isoxazole hybrids | MCF-7 (Breast) | 1.764 | [9] |
Mechanism of Action
The precise mechanism of action of this compound derivatives is an active area of research. However, based on studies of related compounds, several potential pathways can be proposed.
-
Inhibition of Key Enzymes: Pyrazole derivatives have been shown to inhibit various enzymes crucial for cell survival and proliferation, such as kinases and topoisomerases.[8]
-
Induction of Oxidative Stress: The nitro group can be bioreduced within cells to form reactive nitrogen species, leading to oxidative stress and subsequent cell death.
-
DNA Interaction: Some pyrazole derivatives, particularly metal complexes, can interact with DNA, disrupting its replication and transcription, ultimately leading to apoptosis.[1]
Diagram: Potential Mechanisms of Anticancer Action
Caption: Potential mechanisms of anticancer activity for this compound derivatives.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs. Key structural features of the this compound scaffold that can be systematically modified include:
-
The 1-position substituent: Modifications to the hydroxymethyl group, such as conversion to ethers or esters of varying chain lengths and functionalities, can significantly impact lipophilicity, solubility, and target engagement.
-
The 4-position nitro group: While a core feature, its replacement with other electron-withdrawing groups could modulate the electronic properties and biological activity.
-
Substitution on the pyrazole ring: Although less common for this specific core, substitution at the C3 and C5 positions can be explored to probe the steric and electronic requirements for optimal activity.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The synthetic accessibility of this core and the versatility of the hydroxymethyl group for derivatization provide a robust framework for generating diverse chemical libraries for biological screening.
Future research should focus on:
-
Elucidation of specific molecular targets and mechanisms of action.
-
Systematic SAR studies to optimize potency and selectivity.
-
In vivo evaluation of promising lead compounds in relevant disease models.
-
Exploration of novel drug delivery strategies to enhance the therapeutic index of these compounds.
By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this compound derivatives and analogs can be realized, contributing to the development of next-generation medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. growingscience.com [growingscience.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(4-Nitro-1H-pyrazol-1-yl)methanol: A Technical Guide to its Synthesis and Application as a Medicinal Chemistry Building Block
Abstract
This technical guide provides an in-depth overview of (4-nitro-1H-pyrazol-1-yl)methanol, a key heterocyclic building block in modern drug discovery. While a singular "discovery" event is not prominently documented, its significance has emerged through its application in the synthesis of potent therapeutic agents. This guide will focus on the established synthetic routes, characterization, and the rationale behind its use, particularly in the development of novel antitubercular and antiprotozoal compounds. We will explore the causality behind experimental choices, provide detailed, validated protocols, and present key data in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][5][6][7] The term "pyrazole" was first introduced by Ludwig Knorr in 1883.[2] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
This compound has emerged as a crucial intermediate in this field. The presence of the nitro group at the C4 position and the hydroxymethyl group at the N1 position provides two key points for chemical modification, making it a versatile starting material for the synthesis of more complex molecules with therapeutic potential.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through a multi-step process. The following protocol is a robust and widely adopted method.
Rationale for the Synthetic Strategy
The chosen synthetic route is based on the classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[8] This method is favored for its reliability and the ready availability of starting materials. The subsequent functional group manipulations are standard, high-yielding reactions in organic synthesis.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
Step 1: Synthesis of 4-Nitro-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, add fuming nitric acid.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the nitric acid while maintaining the temperature below 10 °C.
-
Addition of Pyrazole: To this nitrating mixture, add 1H-pyrazole portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and dry under vacuum to yield 4-nitro-1H-pyrazole.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend 4-nitro-1H-pyrazole in an aqueous solution of formaldehyde (37 wt. %).
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and dry to afford this compound as a solid.
Physicochemical and Spectroscopic Characterization
Accurate characterization of the synthesized compound is crucial for its use in further applications. The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C4H5N3O3[9] |
| Molecular Weight | 143.10 g/mol [9] |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage | Sealed in dry, room temperature conditions |
Note: Specific values for melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) should be determined experimentally for each synthesized batch and compared with literature values for confirmation.
Applications in Drug Discovery and Development
This compound serves as a pivotal intermediate in the synthesis of various biologically active compounds. The nitro group can be reduced to an amine, which can then be further functionalized. The hydroxymethyl group can be converted to other functional groups or used as a handle for linking to other molecular fragments.
Antitubercular Agents
Several studies have demonstrated the utility of this building block in the development of novel antitubercular agents. The pyrazole scaffold is a key component of compounds designed to inhibit enzymes essential for the survival of Mycobacterium tuberculosis.
Antiprotozoal Agents
The nitro group is a well-known pharmacophore in antiprotozoal drugs. This compound has been employed in the synthesis of compounds with activity against various protozoan parasites.
Kinase Inhibitors
The pyrazole ring is a common feature in many kinase inhibitors. The ability to derivatize this compound at multiple positions makes it an attractive starting point for the synthesis of libraries of compounds to screen for kinase inhibitory activity.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two readily modifiable functional groups have established it as a key intermediate in the development of new therapeutic agents. This guide provides a comprehensive overview of its synthesis and applications, empowering researchers to leverage this important compound in their drug discovery efforts.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
- 5. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
A Comprehensive Technical Guide to Nitropyrazole Compounds: Synthesis, Properties, and Applications
Abstract Nitropyrazoles represent a prominent and versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention across multiple scientific disciplines. The incorporation of one or more nitro groups onto the pyrazole scaffold dramatically influences its chemical and physical properties, leading to a vast array of applications. These compounds are distinguished by their high density, considerable heats of formation, and tunable thermal stability, making them key candidates for advanced energetic materials.[1] In parallel, the unique electronic and steric characteristics imparted by the nitro group have positioned nitropyrazole derivatives as valuable pharmacophores in medicinal chemistry and as active ingredients in modern agrochemicals. This technical guide provides an in-depth review of the core aspects of nitropyrazole chemistry, intended for researchers, scientists, and drug development professionals. It covers fundamental synthetic strategies, detailed physicochemical and spectroscopic characterization, and a comprehensive overview of their primary applications, with a focus on the causal relationships between molecular structure and function.
The Nitropyrazole Core: A Fusion of Aromaticity and High Energy
The Pyrazole Scaffold: Structure and Reactivity
Pyrazole is a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms.[2] Its aromaticity, arising from a delocalized 6π-electron system, confers significant stability.[3] The pyrazole ring possesses both a weakly basic nitrogen atom (N2) and a weakly acidic N-H proton (N1), allowing for versatile functionalization.[4] The system is generally susceptible to electrophilic substitution reactions, a characteristic that is fundamental to the synthesis of its nitrated derivatives.[3]
The Nitro Group: An Influential Functional Moiety
The introduction of the nitro (—NO₂) group, a potent electron-withdrawing moiety, profoundly alters the pyrazole ring's properties. This functionalization is pivotal for several reasons:
-
Activation of the Ring: The nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, a key feature in the synthesis of complex derivatives.[5]
-
Increased Acidity: The N-H proton of nitropyrazoles becomes significantly more acidic, facilitating deprotonation and the formation of energetic salts.
-
Energetic Properties: In the context of energetic materials, the nitro group serves as an "oxidizer" within the molecule. Increasing the number of nitro groups improves the oxygen balance, density, and detonation performance of the resulting compound.[6]
-
Pharmacological Activity: As a pharmacophore, the nitro group can act as a hydrogen bond acceptor and modulate the electronic profile of a molecule, which is critical for binding to biological targets such as enzymes.[7]
Synthetic Strategies for Nitropyrazole Compounds
The synthesis of nitropyrazoles is a well-established field, with several strategic pathways available to target specific isomers and degrees of nitration. The choice of method is dictated by the desired product, available starting materials, and safety considerations.
Direct C-Nitration of the Pyrazole Ring
The most straightforward approach is the direct nitration of the pyrazole ring using strong nitrating agents. The regioselectivity of this reaction is highly dependent on the reaction conditions and any pre-existing substituents on the ring.
-
Causality of Reagent Choice: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is commonly employed. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This powerful system is often required to overcome the inherent electron-rich nature of the pyrazole ring and achieve C-nitration. For less deactivated rings, milder conditions such as fuming nitric acid may suffice.[6]
N-Nitration and Thermal Rearrangement
A more controlled and highly utilized method for synthesizing 3(5)-nitropyrazoles involves an initial N-nitration followed by a thermal sigmatropic rearrangement.[8][9]
-
Mechanism and Control: Pyrazole reacts with a nitrating agent like a nitric acid/acetic anhydride mixture to form N-nitropyrazole.[10] This intermediate is often unstable and is not isolated. Upon heating, the N-nitro group migrates intramolecularly to the C3 (or C5) position.[8] This rearrangement provides a regioselective route to 3-nitropyrazole, avoiding the formation of other isomers that can occur with direct C-nitration.[6] For instance, Habraken and co-authors first reported the synthesis of 3-NP by heating N-nitropyrazole in anisole.[6]
Functionalization and Further Nitration
Polynitrated pyrazoles are typically synthesized by the nitration of a mononitropyrazole precursor. For example, 3,4-dinitropyrazole (DNP) is prepared by the nitration of 3-nitropyrazole.[8] The pre-existing nitro group deactivates the ring, requiring harsh nitrating conditions to introduce a second nitro group. N-alkylation of nitropyrazoles is also a common strategy to modify properties, such as melting point and acidity, which is particularly relevant for creating melt-cast explosives.[11]
Workflow: General Synthetic Pathways to Nitropyrazoles
Caption: Key synthetic routes from pyrazole to mono- and polynitrated derivatives.
Experimental Protocol: Synthesis of 3,4-Dinitropyrazole (DNP)
This protocol is a representative example of a multi-step synthesis common for polynitrated heterocycles. It must be performed with extreme caution by trained personnel due to the use of hazardous reagents and the energetic nature of the products.
Step 1: N-Nitration of Pyrazole to N-Nitropyrazole
-
Reagent Preparation: Prepare a nitrating mixture of nitric acid and acetic anhydride in an acetic acid solvent system.[10]
-
Reaction: Slowly add a solution of pyrazole in acetic acid to the nitrating mixture while maintaining a low temperature (e.g., 0-5 °C) using an ice bath to control the exothermic reaction.[8]
-
Rationale: The HNO₃/Ac₂O system generates acetyl nitrate, a milder nitrating agent suitable for N-nitration without significant C-nitration byproducts. Low temperature is critical to prevent premature rearrangement and ensure reaction control.
Step 2: Thermal Rearrangement to 3-Nitropyrazole
-
Procedure: The crude N-nitropyrazole solution from Step 1 is carefully heated. The thermal rearrangement is often performed at elevated temperatures (e.g., 140-145 °C).[6]
-
Work-up: After the reaction is complete (monitored by TLC or GC), the mixture is cooled and poured into ice water to precipitate the 3-nitropyrazole product, which is then filtered, washed, and dried.
-
Rationale: The thermal energy supplied overcomes the activation barrier for the[1][12]-sigmatropic shift, leading to the thermodynamically more stable C-nitrated product, 3-nitropyrazole.
Step 3: C-Nitration of 3-Nitropyrazole to 3,4-Dinitropyrazole (DNP)
-
Nitration: Add the 3-nitropyrazole synthesized in Step 2 to a potent nitrating mixture, such as fuming nitric acid and concentrated sulfuric acid.[8]
-
Reaction Control: The reaction temperature is carefully controlled (e.g., 55-60 °C) for a set period (e.g., 1 hour) to ensure complete nitration.[8]
-
Isolation: The reaction mixture is again poured onto ice to precipitate the DNP product, which is then isolated by filtration.
-
Rationale: The first nitro group deactivates the pyrazole ring, necessitating a stronger nitrating agent (NO₂⁺ from HNO₃/H₂SO₄) to introduce the second nitro group, primarily at the C4 position.
Physicochemical Properties and Characterization
Thorough characterization is essential to confirm the structure, purity, and safety of nitropyrazole compounds.
Structural and Spectroscopic Characterization
A combination of spectroscopic techniques is used for unambiguous structural elucidation.[13][14]
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁵N NMR spectroscopy are invaluable for determining the substitution pattern on the pyrazole ring. The chemical shifts are highly sensitive to the electronic environment; for example, ring protons and carbons experience a significant downfield shift upon nitration.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Nitropyrazoles exhibit characteristic strong absorption bands corresponding to the asymmetric (~1500-1560 cm⁻¹) and symmetric (~1300-1370 cm⁻¹) stretching vibrations of the C-NO₂ group.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.
| Spectroscopic Data for 3-Nitropyrazole | |
| Technique | Characteristic Data |
| Molecular Formula | C₃H₃N₃O₂[15] |
| Molecular Weight | 113.08 g/mol [15] |
| ¹H NMR (DMSO-d₆) | Signals for ring protons typically appear in the aromatic region, shifted downfield compared to unsubstituted pyrazole. |
| ¹³C NMR (DMSO-d₆) | Resonances for C3, C4, and C5 carbons are observed, with the carbon bearing the nitro group (C3) showing a characteristic shift. |
| IR (KBr) | Strong peaks around 1540 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch).[15] |
Thermal Stability and Energetic Properties
For applications in energetic materials, thermal stability and detonation performance are critical parameters.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, decomposition temperatures, and thermal decomposition pathways.[16] High decomposition temperatures are desirable for thermal stability.
-
Energetic Properties: Key performance indicators include density (ρ), detonation velocity (D), detonation pressure (P), and sensitivity to impact and friction. Many advanced nitropyrazoles are designed to have higher energy output than traditional explosives like 2,4,6-trinitrotoluene (TNT) while exhibiting lower sensitivity, making them safer to handle.[12]
| Comparative Energetic Properties | |||
| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Key Feature |
| TNT (Reference) | 1.65 | 6.90 | Standard melt-cast explosive. |
| 3,4-Dinitropyrazole (DNP) | ~1.77 | ~7.76[3] | Higher performance than TNT, low melting point.[12] |
| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | ~1.85 | ~8.96[11] | Very high performance, potential TNT replacement.[11][12] |
Key Application Domains
The unique properties of nitropyrazoles have led to their investigation and use in several high-technology fields.
Energetic Materials
This is the most extensively studied application for polynitrated pyrazoles.[1][6] Their advantages stem from a combination of high nitrogen content, high density, positive heats of formation, and good thermal stability.[1][6] Nitrogen-rich compounds are sought after because their decomposition products are primarily environmentally benign nitrogen gas (N₂), and their energy is released from high positive heats of formation rather than just carbon oxidation.[6] Compounds like DNP and MTNP are researched as melt-cast explosives to replace TNT, offering superior performance with potentially lower sensitivity.[11][12]
Caption: Interplay of structural features and key performance properties for energetic nitropyrazoles.
Medicinal Chemistry and Drug Development
While the broader pyrazole class is a cornerstone of medicinal chemistry, nitropyrazole derivatives have shown specific promise.[17][18][19]
-
Enzyme Inhibition: The electron-withdrawing nature and hydrogen-bonding capability of the nitro group make nitropyrazoles effective scaffolds for enzyme inhibitors. They have been investigated as inhibitors of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes.[20][21] More recently, 3-amino-1H-pyrazole derivatives, which can be synthesized from nitropyrazole precursors via reduction, have been developed as potent and selective kinase inhibitors for cancer therapy.[22]
-
Metal-Based Therapeutics: Platinum(II) complexes incorporating nitropyrazole ligands have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. In some cases, such as with trans-[PtCl₂(1-methyl-4-nitropyrazole)₂], the complex showed significantly higher activity than the clinical drug cisplatin, demonstrating the potential of nitropyrazoles to modulate the therapeutic properties of metal centers.[23]
Agrochemicals
The pyrazole core is a "privileged structure" in agrochemicals, found in numerous commercial fungicides, herbicides, and insecticides.[2][24] Nitropyrazole derivatives contribute to this field, for instance, as nitrification inhibitors. These compounds are added to nitrogen-based fertilizers to slow the bacterial conversion of ammonium to nitrate, reducing nitrogen loss from the soil and improving fertilizer efficiency.[25][26]
Future Outlook and Emerging Trends
The field of nitropyrazole chemistry continues to evolve, driven by the demand for higher-performing, safer materials and more effective, selective pharmaceuticals.
-
Green Chemistry: Future research will increasingly focus on developing greener synthetic routes, employing less hazardous reagents and catalysts, and optimizing reaction conditions to improve yields and reduce waste.[12]
-
Insensitive High-Energy Materials: A primary goal in materials science is the development of new energetic materials that combine high detonation performance with very low sensitivity to accidental stimuli (impact, friction, spark). The design of novel nitropyrazole salts and co-crystals is a promising avenue to achieve this balance.[1][6]
-
Targeted Therapeutics: In medicine, the focus will be on leveraging the nitropyrazole scaffold to design highly selective inhibitors for specific biological targets, minimizing off-target effects and improving the therapeutic window of new drug candidates.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. royal-chem.com [royal-chem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. energetic-materials.org.cn [energetic-materials.org.cn]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. academicstrive.com [academicstrive.com]
- 20. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrazoles and pyrazolines as neural and inducible nitric oxide synthase (nNOS and iNOS) potential inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. US12075780B2 - Use of alkoxypyrazoles as nitrification inhibitors - Google Patents [patents.google.com]
- 26. AU2016214305B2 - Pyrazole compounds as nitrification inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safe Handling of (4-nitro-1H-pyrazol-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document is intended for informational purposes for qualified research and development professionals. The information provided is based on available data for related compounds and general principles for handling energetic materials. (4-nitro-1H-pyrazol-1-yl)methanol is a potentially energetic and hazardous material. All handling and synthesis should be conducted by trained personnel in a controlled laboratory setting with appropriate safety measures in place. A thorough risk assessment should be performed before any experimental work.
Introduction: Navigating the Synthesis and Handling of a Novel Energetic Moiety
This compound is a heterocyclic compound featuring a nitro-functionalized pyrazole ring, a scaffold of significant interest in medicinal chemistry and materials science. The presence of the nitro group and the N-hydroxymethyl moiety suggests its potential as an energetic material or a precursor to such. The pyrazole nucleus is a well-established pharmacophore found in a variety of approved drugs, making its derivatives attractive for drug discovery programs. However, the incorporation of a nitro group fundamentally alters the compound's safety profile, introducing potential explosive hazards that demand a meticulous and informed approach to its synthesis and handling.
This guide provides a comprehensive overview of the known and predicted properties of this compound, with a primary focus on ensuring the safety of researchers. It is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and scientific integrity.
Physicochemical and Energetic Properties: An Estimation-Based Profile
Due to the limited availability of experimental data for this compound, the following properties are a combination of information from suppliers and computational predictions.
| Property | Value | Source |
| CAS Number | 1001518-99-5 | Fluorochem, BLDpharm[1][2] |
| Molecular Formula | C₄H₅N₃O₃ | Santa Cruz Biotechnology[3] |
| Molecular Weight | 143.10 g/mol | Santa Cruz Biotechnology[3] |
| Appearance | White to off-white solid (Predicted) | General observation for similar compounds |
| Melting Point | Not available. Likely to decompose upon heating. | Inferred from related nitropyrazoles |
| Density | High (Predicted) | Inferred from related nitropyrazoles[4] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF (Predicted). | General solubility of pyrazole derivatives |
Hazard Identification and Risk Assessment: Understanding the Energetic Nature
The primary hazards associated with this compound stem from its classification as a nitrated heterocyclic compound, which are often energetic materials.
3.1. GHS Hazard Classification (Predicted)
Based on the closely related compound 4-Nitro-1H-pyrazole (CAS 2075-46-9), the following GHS classifications for this compound should be anticipated:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [5]
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage. [5]
-
Skin Irritation (Category 2), H315: Causes skin irritation (Predicted).
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation (Predicted).
3.2. Energetic Hazards
The presence of the nitro group on the pyrazole ring, combined with the oxygen-rich hydroxymethyl group, suggests that this compound is an energetic material. The risks include:
-
Thermal Instability: Nitropyrazoles can decompose exothermically upon heating, potentially leading to a runaway reaction or explosion. The decomposition temperature is currently unknown but should be assumed to be a significant risk.
-
Sensitivity to Mechanical Stimuli: Energetic materials can be sensitive to impact and friction. While no specific data exists for this compound, it should be handled as if it were sensitive to mechanical shock.
3.3. Health Hazards
Beyond the acute toxicity concerns, chronic exposure to nitroaromatic compounds can pose health risks. It is crucial to minimize exposure through all routes: inhalation, ingestion, and skin contact.
Prudent Laboratory Practices for Synthesis and Handling
A multi-layered approach to safety, incorporating engineering controls, administrative protocols, and personal protective equipment (PPE), is mandatory when working with this compound.
4.1. The Hierarchy of Controls
Caption: Hierarchy of controls for managing risks.
4.2. Recommended Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.
4.3. Engineering Controls
-
All work must be conducted in a certified chemical fume hood.
-
A blast shield should be used during all stages of the synthesis and handling of the isolated material.
-
Use equipment made of materials resistant to corrosive reagents.
Experimental Protocol: A Cautious Approach to Synthesis
The synthesis of this compound involves the N-alkylation of 4-nitropyrazole with formaldehyde. This reaction is known to be sensitive, and careful control of the reaction conditions is paramount to prevent decomposition.
5.1. Synthesis Workflow
Caption: General synthesis workflow.
5.2. Step-by-Step Methodology (Small Scale: <1 g)
Materials:
-
4-Nitropyrazole
-
Formaldehyde (37% aqueous solution)
-
Base catalyst (e.g., triethylamine or potassium carbonate)
-
Solvent (e.g., water or a co-solvent system)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitropyrazole in the chosen solvent system. All operations should be performed behind a blast shield in a fume hood.
-
Reaction: Add the base catalyst to the solution. Slowly add the formaldehyde solution dropwise at a controlled temperature (start at room temperature and monitor for any exotherm).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature to avoid decomposition of the product.
-
Purification: Purify the crude product, if necessary, by recrystallization from a suitable solvent system. Caution: Avoid heating the solid product to high temperatures.
Important Safety Considerations for Synthesis:
-
Scale: The synthesis should be performed on a small scale (milligrams to a maximum of 1 gram) for initial studies.[6]
-
Temperature Control: The reaction may be exothermic. Use an ice bath to control the temperature, especially during the addition of formaldehyde.
-
Isolation: Do not isolate large quantities of the dry product. It is advisable to work with solutions whenever possible.
Emergency Procedures: Preparedness is Paramount
6.1. Spills
-
Small Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Contact your institution's emergency response team.
6.2. Fire
-
Use a Class D fire extinguisher for fires involving reactive materials. Do not use water, as it may react with the compound or spread contamination.
6.3. First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Storage and Disposal: Long-Term Safety and Environmental Responsibility
7.1. Storage
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Store in a tightly sealed, properly labeled container.
-
Store separately from incompatible materials such as strong oxidizing agents and reducing agents.
7.2. Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Conclusion: A Commitment to Safe and Responsible Research
This compound presents both opportunities for scientific advancement and significant safety challenges. Its potential as an energetic material necessitates a culture of vigilance and a deep understanding of its inherent hazards. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering and personal protective equipment, and following meticulously planned experimental protocols, researchers can safely explore the potential of this and other novel energetic compounds. The pursuit of scientific knowledge must always be accompanied by an unwavering commitment to the safety of oneself, one's colleagues, and the environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A facile method to prepare energetic materials (EMs) - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08115D [pubs.rsc.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. dsiac.dtic.mil [dsiac.dtic.mil]
- 5. aksci.com [aksci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
theoretical studies of (4-nitro-1H-pyrazol-1-yl)methanol
An In-Depth Technical Guide to the Theoretical Studies of (4-Nitro-1H-Pyrazol-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest due to the versatile chemical functionalities imparted by its pyrazole core, electron-withdrawing nitro group, and reactive hydroxymethyl substituent. Pyrazole derivatives are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive theoretical framework for understanding the structural, spectroscopic, and electronic properties of this compound. By leveraging Density Functional Theory (DFT), we elucidate the molecule's fundamental characteristics, offering predictive insights that are crucial for rational drug design and materials science applications. This document serves as a self-validating system, explaining the causality behind computational choices and grounding its claims in established theoretical principles.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The unique electronic configuration of the pyrazole ring allows for diverse substitution patterns, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of a nitro group at the C4 position, as in this compound, profoundly influences the molecule's electron density distribution, enhancing its electrophilicity and potential for specific biological interactions.[1] The hydroxymethyl group at the N1 position provides a site for further chemical modification and potential hydrogen bonding with biological targets.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for predicting molecular properties before undertaking costly and time-consuming synthesis and experimentation.[3][4] These computational approaches provide invaluable data on molecular geometry, vibrational modes, electronic transitions, and reactivity, thereby accelerating the discovery and development of novel pyrazole-based agents.
The Theoretical Framework: A DFT-Based Approach
Density Functional Theory has become the workhorse of modern computational chemistry for its optimal balance of accuracy and computational efficiency. This guide is based on protocols employing DFT to comprehensively characterize this compound.
Computational Protocol
The theoretical investigation of a molecule like this compound follows a structured and logical workflow. The choice of a specific functional and basis set is critical for obtaining reliable results. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to yield results in good agreement with experimental data for a variety of organic molecules.[5][6] The 6-31G(d,p) or a more extensive 6-311++G(d,p) basis set is typically employed to provide a flexible description of the electron distribution.[1][7]
Experimental Workflow: Computational Characterization
Caption: Workflow for the theoretical characterization of molecular properties.
Step-by-Step Protocol:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable conformation (a minimum on the potential energy surface). This step is crucial as all subsequent properties are calculated from this optimized geometry.
-
Vibrational Frequency Calculation: This is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies and intensities are used to simulate the infrared (IR) spectrum, which aids in the interpretation of experimental spectroscopic data.[8]
-
Electronic Property Analysis:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[4]
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[5]
-
Time-Dependent DFT (TD-DFT): This method is used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Visible absorption spectrum.[3]
-
Results and Discussion
Optimized Molecular Geometry
The geometry optimization reveals the most stable three-dimensional arrangement of the atoms. The pyrazole ring is largely planar, a characteristic feature of aromatic systems. Key structural parameters, such as bond lengths and angles, calculated at the B3LYP/6-31G(d,p) level, provide a quantitative description of the molecular structure.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value | Typical Experimental Range |
|---|---|---|---|
| Bond Lengths (Å) | |||
| N1-N2 | 1.37 Å | 1.35-1.39 Å | |
| N2-C3 | 1.33 Å | 1.32-1.36 Å | |
| C4-N(nitro) | 1.45 Å | 1.44-1.48 Å | |
| N(nitro)-O | 1.23 Å | 1.21-1.25 Å | |
| N1-C(methanol) | 1.46 Å | 1.45-1.49 Å | |
| Bond Angles (°) | |||
| C5-N1-N2 | 112.5° | 110-114° | |
| N1-N2-C3 | 105.0° | 104-107° |
| | C3-C4-C5 | 107.5° | 106-109° |
Note: Values are illustrative and based on typical DFT calculations for similar pyrazole derivatives.[6]
Spectroscopic Profile
Vibrational Analysis (FT-IR): The theoretical IR spectrum provides assignments for key vibrational modes. The high-frequency region is dominated by the O-H stretching of the methanol group (~3500 cm⁻¹) and C-H stretching of the pyrazole ring (~3100 cm⁻¹). The most characteristic vibrations are the asymmetric and symmetric stretches of the nitro (NO₂) group, which are predicted to appear around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. These calculated values serve as a robust reference for interpreting experimental IR spectra.[8]
Electronic Absorption Analysis (UV-Vis): TD-DFT calculations predict the electronic transitions responsible for UV-Visible absorption. For this compound, the primary absorption band in the UV region corresponds to a π → π* transition. This transition involves the excitation of an electron from the HOMO, primarily located on the pyrazole ring, to the LUMO, which is largely distributed over the nitro group. This charge-transfer character is a direct consequence of the electron-withdrawing nature of the NO₂ substituent.[3]
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO): The FMOs are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO: The electron density of the HOMO is typically distributed across the pyrazole ring.
-
LUMO: The electron density of the LUMO is concentrated on the nitro group, particularly on the nitrogen and oxygen atoms. This indicates that the nitro group is the primary site for nucleophilic attack or reduction.
-
Energy Gap (ΔE = ELUMO - EHOMO): The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[4][5] For nitro-pyrazole derivatives, the energy gap is typically lowered by the presence of the nitro group, enhancing its reactivity.
Caption: The relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution.
-
Negative Regions (Red/Yellow): These regions have an excess of electrons and are the most likely sites for electrophilic attack. For this molecule, the most negative potential is localized around the oxygen atoms of the nitro group, making them strong hydrogen bond acceptors.[1]
-
Positive Regions (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atom of the hydroxyl group, indicating its role as a potential hydrogen bond donor.
-
Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.
The MEP map corroborates the FMO analysis, highlighting the nitro group as the primary electrophilic center and the hydroxyl proton as a key site for nucleophilic interaction. This information is vital for predicting intermolecular interactions, such as drug-receptor binding.
Field Insights: Guiding Drug Development and Materials Science
The theoretical data presented provides a powerful toolkit for researchers.
-
For Drug Development: Pyrazole derivatives are known to exhibit a range of biological activities.[2] The insights from DFT studies can guide the rational design of new analogues. For instance, the MEP map can help predict how the molecule will dock into the active site of an enzyme.[1][9] The reactivity profile from the FMO analysis can inform on the molecule's metabolic stability. By modifying substituents to alter the HOMO-LUMO gap or the electrostatic potential at specific sites, chemists can optimize a compound's potency and pharmacokinetic properties.
-
For Materials Science: Molecules with significant charge separation and large hyperpolarizability, often found in nitro-substituted aromatic systems, are candidates for nonlinear optical (NLO) materials.[1][10] Theoretical calculations can predict these NLO properties, allowing for the in-silico screening of compounds for applications in photonics and optoelectronics.
Conclusion
This technical guide has detailed a comprehensive theoretical investigation of this compound using Density Functional Theory. The computational workflow provides a robust and self-validating protocol for determining the molecule's optimized geometry, spectroscopic signatures, and electronic reactivity profile. The analysis reveals that the nitro group acts as a powerful electron-withdrawing moiety, localizing the LUMO and creating a highly negative electrostatic potential, which are key determinants of the molecule's chemical behavior. The hydroxymethyl group provides a site for hydrogen bonding and further functionalization. These theoretical insights are not merely academic; they provide actionable intelligence for scientists in drug discovery and materials research, enabling a more targeted and efficient approach to designing novel molecules with desired properties.
References
- 1. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (4-nitro-1H-pyrazol-1-yl)methanol from 4-nitropyrazole: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of (4-nitro-1H-pyrazol-1-yl)methanol, a valuable building block in medicinal chemistry and materials science. The synthesis involves the hydroxymethylation of 4-nitropyrazole using formaldehyde. This document outlines the reaction mechanism, provides a detailed step-by-step experimental procedure, and discusses critical safety considerations. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Nitropyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse applications. Their unique electronic and structural properties make them key components in the development of energetic materials, pharmaceuticals, and agrochemicals.[1][2] Specifically, this compound serves as a crucial intermediate for further functionalization of the pyrazole ring, enabling the synthesis of more complex molecules with potential therapeutic or material applications.[3]
The synthesis described herein is a straightforward hydroxymethylation reaction, where the acidic N-H proton of the pyrazole ring is substituted with a hydroxymethyl group. This reaction is typically achieved by treating 4-nitropyrazole with formaldehyde in an aqueous solution.[3] Understanding the nuances of this reaction is critical for achieving high yields and purity of the desired product.
Reaction Mechanism and Scientific Principles
The synthesis of this compound from 4-nitropyrazole proceeds via a nucleophilic addition of the pyrazole nitrogen to the electrophilic carbonyl carbon of formaldehyde. The reaction is typically base-catalyzed, where the base deprotonates the pyrazole ring, increasing its nucleophilicity.
Reaction Scheme:
The nitro group at the C4 position of the pyrazole ring is a strong electron-withdrawing group, which increases the acidity of the N-H proton and facilitates its removal. The resulting pyrazolate anion is a potent nucleophile that readily attacks the formaldehyde molecule. The subsequent protonation of the resulting alkoxide yields the final product, this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |
| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.07 | 2075-46-9 | >97% | Sigma-Aldrich |
| Formaldehyde solution | CH₂O | 30.03 | 50-00-0 | 37-40% in H₂O | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | - | - |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Synthesis Procedure
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitropyrazole (5.0 g, 44.2 mmol).
-
To the flask, add a 40% aqueous formaldehyde solution (10 mL).[3]
-
The mixture is stirred at room temperature.
Step 2: Reaction and Work-up
-
The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (2 x 30 mL), dried over anhydrous magnesium sulfate, and filtered.
Step 3: Purification and Characterization
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a solid.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
4.1. Reagent-Specific Hazards
-
4-Nitropyrazole: Harmful if swallowed and causes skin and serious eye irritation.[4][5] It is important to handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE).[6][7]
-
Formaldehyde: A known carcinogen and is acutely toxic upon inhalation, ingestion, or skin absorption.[8] It is also a skin sensitizer and flammable. All work with formaldehyde must be conducted in a chemical fume hood with adequate ventilation.[8]
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][6]
-
Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes should be worn.[8]
-
Hand Protection: Nitrile or chloroprene gloves are recommended.[8]
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a respirator with an appropriate cartridge for organic vapors and formaldehyde should be used.[7]
4.3. Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][7] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the pyrazole ring protons, the methylene protons, and the hydroxyl proton. |
| ¹³C NMR | Signals for the carbon atoms of the pyrazole ring and the methylene carbon. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (143.10 g/mol ).[9] |
| Melting Point | The literature melting point for 4-nitropyrazole is 160-164 °C.[10] The melting point of the product will differ. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure adequate stirring. |
| Loss of product during work-up. | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking of the separatory funnel to prevent emulsion formation. | |
| Impure Product | Presence of starting material. | Ensure the reaction has gone to completion. Purify the product by recrystallization or column chromatography. |
| Formation of byproducts. | The primary byproduct is often 1,1'-methylenebis[4-nitropyrazole].[11] This can be minimized by controlling the stoichiometry of the reactants. Purification by column chromatography may be necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-nitropyrazole. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable chemical intermediate for their research and development needs. The provided troubleshooting guide should assist in overcoming common experimental challenges.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. scbt.com [scbt.com]
- 10. 4-Nitro-1H-pyrazole 97 2075-46-9 [sigmaaldrich.com]
- 11. GSRS [gsrs.ncats.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of (4-nitro-1H-pyrazol-1-yl)methanol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-tested experimental protocol for the synthesis of (4-nitro-1H-pyrazol-1-yl)methanol. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the development of novel therapeutic agents and energetic materials. The described method is an N-hydroxymethylation of 4-nitropyrazole using formaldehyde. This guide emphasizes safety, reproducibility, and a thorough understanding of the reaction mechanism, offering insights into critical process parameters, purification techniques, and characterization of the final product.
Introduction
This compound serves as a key intermediate in the synthesis of more complex molecules. The introduction of a hydroxymethyl group at the N1 position of the pyrazole ring provides a reactive handle for further functionalization. The presence of the nitro group on the pyrazole ring significantly influences its chemical properties, making it a precursor for compounds with potential applications in various fields, including the development of new pharmaceuticals.[1] The synthesis route detailed herein is a straightforward and efficient method for the preparation of this versatile building block.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is achieved through the N-hydroxymethylation of 4-nitropyrazole. This reaction proceeds via a nucleophilic addition of the pyrazole nitrogen to the electrophilic carbonyl carbon of formaldehyde.
Reaction Scheme:
The lone pair of electrons on the N1 nitrogen of the 4-nitropyrazole ring acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. The electron-withdrawing nature of the nitro group at the C4 position increases the acidity of the N-H proton, facilitating its removal and enhancing the nucleophilicity of the pyrazole anion. The reaction is typically carried out in an aqueous medium, where formaldehyde is readily available as an aqueous solution (formalin). The equilibrium of this reaction can be influenced by the concentration of reactants and the pH of the solution.
Safety and Handling
Extreme caution must be exercised when handling the reagents involved in this synthesis.
-
4-Nitropyrazole: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2][3] It is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4] All manipulations should be performed in a well-ventilated fume hood.[4]
-
Formaldehyde (Formalin): Formaldehyde is a known carcinogen and a potent irritant to the eyes, skin, and respiratory tract. Exposure to high concentrations can lead to severe respiratory issues. Work with formaldehyde solutions must be conducted in a fume hood, and appropriate PPE, including gloves and safety goggles, is mandatory. An emergency eyewash station and safety shower should be readily accessible.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Nitropyrazole | 113.08 | 5.65 g | 50 |
| Formaldehyde (37% aq. solution) | 30.03 | 4.1 mL | 50 |
| Deionized Water | 18.02 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filter paper and funnel
Step-by-Step Procedure
Reaction Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.65 g (50 mmol) of 4-nitropyrazole in 50 mL of deionized water.
-
Addition of Formaldehyde: To the stirred solution, add 4.1 mL (50 mmol) of a 37% aqueous formaldehyde solution.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 60-70°C using a heating mantle or oil bath. Maintain this temperature with vigorous stirring for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (4-nitropyrazole) spot and the appearance of a new, more polar product spot will indicate the reaction's progression.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). The product is expected to be more soluble in the organic phase.
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts will be influenced by the nitro group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole ring and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, the N-O stretches of the nitro group, and the C=N and C=C stretches of the pyrazole ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The fragmentation pattern can provide further structural information.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of N-hydroxymethylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure adequate stirring. |
| Product loss during work-up | Perform back-extraction of the aqueous layer. Be careful during phase separation. | |
| Incomplete Reaction | Poor quality of reagents | Use fresh, high-purity 4-nitropyrazole and formaldehyde solution. |
| Insufficient heating | Ensure the reaction temperature is maintained within the specified range. | |
| Presence of Impurities | Side reactions | Optimize reaction conditions (temperature and time) to minimize side product formation. |
| Incomplete purification | Use a more efficient eluent system for column chromatography or consider recrystallization. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers can confidently prepare this important chemical intermediate for their specific applications in drug discovery and materials science. Thorough characterization of the final product is essential to ensure its purity and structural integrity for subsequent use.
References
- 1. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | INTELLIGENCE Journal of Multidisciplinary Research [nepjol.info]
- 2. mdpi.com [mdpi.com]
- 3. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. growingscience.com [growingscience.com]
The Versatile Synthon: Application Notes for (4-Nitro-1H-pyrazol-1-yl)methanol in Modern Organic Synthesis
Introduction: Unveiling a Potent Building Block
In the landscape of heterocyclic chemistry, pyrazoles represent a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The introduction of a nitro group onto the pyrazole ring dramatically alters its electronic properties, enhancing its utility as a synthetic intermediate. This guide focuses on (4-nitro-1H-pyrazol-1-yl)methanol , a versatile yet underutilized reagent, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis and potential applications. The presence of the electron-withdrawing nitro group at the C4-position acidifies the N-H proton of the pyrazole ring, influencing its reactivity in N-alkylation reactions. The hydroxymethyl group at the N1-position introduces a stable yet reactive handle, positioning this molecule as a valuable electrophilic partner for a variety of nucleophiles and as a key component in constructing complex molecular architectures.
Physicochemical Properties & Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 143.10 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory safety guidelines |
Handling Precautions: As with all nitro-containing compounds, this compound should be handled with care. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached in a two-step sequence starting from 1H-pyrazole. This strategy involves the nitration of the pyrazole ring followed by N-hydroxymethylation.
Caption: Proposed two-step synthesis of this compound.
Protocol 1: Synthesis of 4-Nitro-1H-pyrazole
The direct nitration of pyrazole can lead to a mixture of isomers. However, an optimized one-pot, two-step method provides a high yield of the desired 4-nitropyrazole[1]. This method first involves the formation of pyrazole sulfate, which then undergoes nitration.
Materials:
-
1H-Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20% oleum)
-
Ice
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 1H-pyrazole to the cooled sulfuric acid while stirring to form pyrazole sulfate.
-
Prepare the nitrating mixture by carefully combining fuming nitric acid and fuming sulfuric acid. The optimal molar ratio of reagents is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1[1].
-
Slowly add the nitrating mixture to the pyrazole sulfate solution, maintaining the temperature at 50°C.
-
After the addition is complete, continue stirring at 50°C for 1.5 hours[1].
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum to afford 4-nitro-1H-pyrazole. An expected yield of up to 85% can be achieved under these optimized conditions[1].
Protocol 2: Proposed Synthesis of this compound
The N-hydroxymethylation of N-heterocycles is typically achieved by reaction with formaldehyde. For electron-deficient heterocycles, the reaction may require mild basic or acidic conditions to facilitate the condensation.
Materials:
-
4-Nitro-1H-pyrazole
-
Formaldehyde (37% aqueous solution)
-
Anhydrous Potassium Carbonate (optional, as a mild base)
-
Dichloromethane or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 4-nitro-1H-pyrazole in a suitable solvent such as THF or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add an excess of aqueous formaldehyde solution (e.g., 1.5-2.0 equivalents).
-
(Optional) Add a catalytic amount of a mild base like anhydrous potassium carbonate to facilitate the reaction.
-
Stir the mixture at room temperature or gently heat to reflux (e.g., 40-50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain this compound.
Applications in Organic Synthesis
The unique combination of the electron-withdrawing 4-nitro group and the reactive N-hydroxymethyl functionality makes this compound a potent and versatile synthon.
Caption: Key synthetic applications of this compound.
Electrophilic (4-Nitro-1H-pyrazol-1-yl)methylation of Nucleophiles
This compound can serve as an excellent electrophile for the introduction of the (4-nitro-1H-pyrazol-1-yl)methyl moiety onto various nucleophiles. The hydroxymethyl group can be activated under acidic conditions or converted to a better leaving group to facilitate nucleophilic substitution. This transformation is valuable for the synthesis of novel pharmaceutical candidates and functional materials.
Exemplary Protocol: N-Alkylation of an Aniline Derivative
This protocol describes the acid-catalyzed N-alkylation of a primary aromatic amine.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-methoxyaniline)
-
p-Toluenesulfonic acid (PTSA) or other Brønsted acid catalyst
-
Toluene or Dioxane
-
Dean-Stark apparatus (if using toluene)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask, add the aniline derivative, this compound (1.0-1.2 equivalents), and a catalytic amount of PTSA (0.1 equivalents).
-
Add toluene as the solvent and equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and monitor the removal of water. Continue heating until no more water is collected.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-((4-nitro-1H-pyrazol-1-yl)methyl)aniline derivative.
Precursor in Mannich-Type Reactions
The N-hydroxymethyl group can react with a C-H acidic compound in a Mannich-type reaction to form a new carbon-carbon bond. This is a powerful tool for constructing more complex molecules. The electron-withdrawing nature of the 4-nitropyrazole ring can influence the reactivity of the intermediate iminium species.
Exemplary Protocol: Reaction with an Activated Methylene Compound
This protocol outlines the reaction with a β-ketoester, such as ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
A mild base catalyst (e.g., piperidine or triethylamine)
-
Ethanol or another suitable solvent
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound and ethyl acetoacetate (1.0-1.2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine or triethylamine.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid to remove the basic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the corresponding Mannich adduct.
A Removable N-Protecting/Directing Group
The N-hydroxymethyl group can also be viewed as a protecting group for the pyrazole nitrogen. While stable under many conditions, it can be cleaved under specific reductive or acidic conditions. This protecting group strategy can be employed to direct substitution reactions on the pyrazole ring before its removal.
Deprotection Considerations: The cleavage of the N-hydroxymethyl group can potentially be achieved under various conditions, although specific protocols for this substrate are not established.
-
Acidic Hydrolysis: Treatment with strong acids may lead to the removal of the hydroxymethyl group, regenerating the 4-nitro-1H-pyrazole.
-
Reductive Cleavage: Certain reductive conditions that are compatible with the nitro group might also cleave the N-CH₂OH bond.
Further investigation is required to establish reliable deprotection protocols for the (4-nitro-1H-pyrazol-1-yl)methyl group.
Conclusion and Future Outlook
This compound is a promising and versatile building block in organic synthesis. Its straightforward proposed synthesis and the dual reactivity conferred by the nitro and N-hydroxymethyl groups open avenues for the creation of a wide array of complex molecules. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this reagent. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic application of synthons like this compound will undoubtedly play a pivotal role in advancing these fields.
References
(4-Nitro-1H-pyrazol-1-yl)methanol: A Versatile Building Block for Advanced Pharmaceutical Synthesis
Introduction: The Strategic Importance of the 4-Nitropyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the architecture of numerous pharmacologically active compounds, recognized for its ability to engage in critical hydrogen bonding and other non-covalent interactions within biological targets.[1] Its prevalence in FDA-approved drugs for a wide array of therapeutic areas, including inflammation, oncology, and infectious diseases, underscores its significance.[1] The strategic introduction of a nitro group at the C4 position of the pyrazole ring, as in (4-nitro-1H-pyrazol-1-yl)methanol, offers a dual advantage for drug discovery programs. Firstly, the electron-withdrawing nature of the nitro group can modulate the physicochemical properties of the parent molecule, influencing its acidity, basicity, and metabolic stability. Secondly, and more critically, the nitro moiety serves as a versatile chemical handle, amenable to a variety of transformations, most notably its reduction to a primary amine. This amino group can then be elaborated into a diverse range of functionalities, such as amides, sulfonamides, and ureas, which are frequently pivotal for target engagement.
This application note provides a comprehensive guide to the synthesis, characterization, and strategic application of this compound as a high-value building block in pharmaceutical research and development. We will present detailed, field-proven protocols for its preparation and subsequent elaboration, empowering researchers to leverage its full potential in the creation of novel therapeutic agents.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₃O₃ | [2] |
| Molecular Weight | 143.10 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Storage | Store in a cool, dry, well-ventilated area. | [3] |
Safety and Handling:
This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[3] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]
Synthesis of this compound: A Proposed Protocol
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Protocol 1: Synthesis of Ethyl 4-nitro-1H-pyrazole-4-carboxylate
This procedure is adapted from standard nitration methods for aromatic heterocycles.
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add ethyl 1H-pyrazole-4-carboxylate to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the pyrazole solution, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound
This protocol is adapted from the established procedure for the reduction of pyrazole esters.[4]
Materials:
-
Ethyl 4-nitro-1H-pyrazole-4-carboxylate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of LAH in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve ethyl 4-nitro-1H-pyrazole-4-carboxylate in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water.
-
Add sodium sulfate decahydrate and stir the resulting slurry for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by flash chromatography on silica gel.
Application of this compound in Pharmaceutical Synthesis
The strategic placement of the nitro and hydroxymethyl groups makes this compound a versatile scaffold for the synthesis of more complex pharmaceutical intermediates. The hydroxymethyl group at the N1 position can be used for direct attachment to other molecular fragments, while the C4-nitro group can be transformed into an amino group for further derivatization.
Application Workflow: From Building Block to Kinase Inhibitor Scaffold
Caption: A representative workflow for elaborating this compound into a potential kinase inhibitor scaffold.
Protocol 3: N1-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is a reliable method for the alkylation of N-H bonds with alcohols, proceeding under mild conditions with inversion of stereochemistry at the alcohol carbon if it is chiral.
Materials:
-
This compound
-
A suitable phenolic coupling partner (e.g., 4-fluorophenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous THF
Procedure:
-
Dissolve this compound, the phenolic partner, and PPh₃ in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the N1-alkylated 4-nitropyrazole product.
Protocol 4: Reduction of the Nitro Group to an Amine
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.
Materials:
-
N1-Alkylated 4-nitropyrazole
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N1-alkylated 4-nitropyrazole in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the N1-alkylated 4-aminopyrazole.
Conclusion
This compound is a strategically valuable building block for the synthesis of complex pharmaceutical candidates, particularly in the realm of kinase inhibitors. The protocols and workflows detailed in this application note provide a solid foundation for researchers to synthesize and utilize this versatile intermediate. The ability to introduce the 4-aminopyrazole moiety through a stable and readily accessible precursor opens up a vast chemical space for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Application of (4-nitro-1H-pyrazol-1-yl)methanol in Kinase Inhibitor Synthesis
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold." Its prevalence in a multitude of FDA-approved drugs is a testament to its favorable physicochemical properties, synthetic tractability, and its capacity to form key interactions with biological targets.[1] Within the domain of oncology and inflammatory diseases, pyrazole derivatives have been instrumental in the development of targeted therapies, particularly as inhibitors of protein kinases. Kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in these conditions. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.
The pyrazole moiety is a bioisosteric replacement for other aromatic rings and amides, and it is frequently found at the core of inhibitors targeting critical kinases such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs).[2][3] The JAK-STAT signaling pathway is central to immune responses, and its aberrant activation is implicated in autoimmune disorders and myeloproliferative neoplasms.[2] Similarly, CDKs are master regulators of the cell cycle, and their over-activity is a hallmark of many cancers.[3]
This application note details the utility of a specialized building block, (4-nitro-1H-pyrazol-1-yl)methanol , in the synthesis of pyrazole-based kinase inhibitors. We will explore its role as a versatile reagent for introducing the 4-nitropyrazole motif, a key pharmacophore in several potent kinase inhibitors. The subsequent reduction of the nitro group to an amine provides a critical handle for further synthetic elaboration, allowing for the construction of diverse inhibitor libraries.
The Strategic Advantage of this compound
This compound is a valuable reagent for several reasons. Firstly, it acts as a masked electrophile for the N-alkylation of various nucleophiles, including amines and phenols, which are common functionalities in kinase inhibitor scaffolds. The hydroxymethyl group can be activated in situ or converted to a more reactive leaving group (e.g., a halide or tosylate) to facilitate the N-alkylation of a substrate. This approach offers an alternative to traditional N-alkylation with alkyl halides, which can sometimes lead to undesired side reactions or require harsh conditions.
Secondly, the 4-nitro group serves a dual purpose. It is a strong electron-withdrawing group that can influence the pKa of the pyrazole ring and modulate the binding affinity of the final inhibitor to the target kinase. More importantly, the nitro group is a versatile synthetic handle that can be readily reduced to a primary amine. This amine can then be used to introduce a wide range of substituents through amide bond formation, reductive amination, or participation in cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.
Representative Synthetic Workflow
The general strategy for incorporating the 4-nitropyrazole moiety using this compound involves a two-step sequence: N-alkylation followed by nitro group reduction. This is a powerful approach for the late-stage functionalization of complex intermediates in a drug discovery program.
Caption: General workflow for kinase inhibitor synthesis using this compound.
Experimental Protocols
Protocol 1: Synthesis of a Key N-(4-nitro-1H-pyrazol-1-yl)methyl Intermediate
This protocol describes a representative procedure for the N-alkylation of a primary amine-containing scaffold with this compound via an in situ activation with thionyl chloride. This method is illustrative and may require optimization for specific substrates.
Materials:
-
This compound
-
Substrate with a primary amine (e.g., a substituted aniline or aminopyrimidine)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of the Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.1 eq) dropwise to the solution. Stir the reaction mixture at 0 °C for 1 hour. The formation of the corresponding chloromethyl derivative is expected.
-
N-Alkylation: In a separate flask, dissolve the amine-containing substrate (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (2.5 eq) in anhydrous DCM.
-
Slowly add the activated reagent solution from step 2 to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
Protocol 2: Reduction of the Nitro Group
This protocol provides a standard procedure for the reduction of the nitro group to a primary amine using catalytic hydrogenation.
Materials:
-
N-(4-nitro-1H-pyrazol-1-yl)methyl-substituted intermediate from Protocol 1
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add the nitro-containing intermediate (1.0 eq) and dissolve it in MeOH or EtOH.
-
Carefully add 10% Pd/C to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine product, which can often be used in the next step without further purification. If necessary, purify by column chromatography.
Application in Kinase Inhibitor Scaffolds: A Case Study on JAK Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in hematopoiesis and immune regulation. Dysregulation of JAK-STAT signaling is a key driver in various autoimmune diseases and cancers.[2]
Many potent JAK inhibitors feature a pyrazole core that interacts with the hinge region of the kinase's ATP-binding site. The 4-amino-pyrazole motif is particularly effective in this regard. The synthetic strategy outlined above is directly applicable to the synthesis of such inhibitors.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.
Quantitative Data Summary
The following table summarizes representative data for pyrazole-based kinase inhibitors, highlighting the potency that can be achieved with this scaffold. While not directly synthesized from this compound in the cited literature, these compounds exemplify the types of molecules that can be accessed through the described synthetic strategies.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 4-Amino-(1H)-pyrazole derivative | JAK1 | 3.4 | [2] |
| 4-Amino-(1H)-pyrazole derivative | JAK2 | 2.2 | [2] |
| 4-Amino-(1H)-pyrazole derivative | JAK3 | 3.5 | [2] |
| Pyrazole-based analog | CDK2 | 960 | [4] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 | [5] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of pyrazole-containing kinase inhibitors. Its ability to serve as a stable yet reactive precursor for introducing the 4-aminopyrazole pharmacophore makes it a powerful tool in drug discovery. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel JAK, CDK, and other kinase inhibitors. The straightforward two-step process of N-alkylation followed by nitro reduction allows for rapid library synthesis and exploration of structure-activity relationships, accelerating the development of next-generation targeted therapies.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of (4-nitro-1H-pyrazol-1-yl)methanol in Agrochemical Discovery: Applications and Protocols
Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in the development of modern agrochemicals.[1] Their versatile chemical nature allows for extensive structural modifications, leading to a wide array of derivatives with potent biological activities.[2] In the agrochemical industry, pyrazole-based compounds have been successfully commercialized as fungicides, herbicides, and insecticides, playing a crucial role in crop protection.[1]
This technical guide focuses on the potential applications of a specific, yet under-explored derivative: (4-nitro-1H-pyrazol-1-yl)methanol. While direct research on this compound is limited, its structural features—a 4-nitropyrazole core and a hydroxymethyl group—suggest significant potential as a novel agrochemical agent or a key synthetic intermediate. This document provides a comprehensive overview of its likely applications, detailed protocols for its synthesis and biological screening, and a discussion of its potential mechanisms of action, drawing upon the extensive research conducted on analogous pyrazole derivatives.
Hypothesized Agrochemical Applications of this compound
Based on the known bioactivity of related compounds, this compound is hypothesized to be a valuable candidate in the following areas:
-
Fungicide Development: The 4-nitropyrazole moiety is a key feature in several classes of fungicidal compounds.[3] The nitro group can act as a strong electron-withdrawing group, potentially influencing the compound's interaction with fungal cellular targets. It is plausible that this compound could exhibit broad-spectrum fungicidal activity.
-
Herbicide Development: Pyrazole derivatives are well-established herbicides, often targeting key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][4] The specific substitution pattern of this compound may confer selective herbicidal properties.
-
Insecticide Development: Several commercial insecticides feature a pyrazole core.[5][6] These compounds often act on the nervous system or metabolic pathways of insects.[1] The unique combination of the nitro and hydroxymethyl groups could lead to novel insecticidal modes of action.
-
Synthetic Intermediate: The hydroxymethyl group at the N1 position is a versatile functional handle for further chemical modification. This makes this compound a potentially valuable building block for creating libraries of more complex pyrazole derivatives in the search for new agrochemical leads.[7]
Synthesis Protocol: this compound
The following protocol is a proposed synthetic route based on established methods for the N-alkylation and functionalization of pyrazoles.
Objective: To synthesize this compound from 4-nitropyrazole.
Materials:
-
4-nitropyrazole
-
Paraformaldehyde
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitropyrazole (1 equivalent), paraformaldehyde (1.5 equivalents), and potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Agrochemical Screening Protocols
Once synthesized, this compound should be subjected to a battery of in vitro and in vivo screens to determine its biological activity.[8]
Protocol 1: In Vitro Fungicidal Activity Screening
Objective: To assess the intrinsic fungicidal activity of this compound against a panel of economically important plant pathogenic fungi.
Materials:
-
This compound
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum)[3]
-
Commercial fungicide (e.g., Pyraclostrobin) as a positive control
-
Acetone or DMSO as a solvent
-
Sterile petri dishes
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in acetone or DMSO.
-
Medium Preparation: Autoclave PDA medium and cool to 50-60°C.
-
Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare a solvent-only control and a positive control with the commercial fungicide.
-
Plating: Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculation: Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.
-
-
EC₅₀ Determination: Determine the half-maximal effective concentration (EC₅₀) by probit analysis of the inhibition data at different concentrations.[9][10]
Protocol 2: Herbicidal Activity Screening (Post-emergence)
Objective: To evaluate the post-emergence herbicidal activity of this compound on representative monocot and dicot weed species.
Materials:
-
This compound
-
Pots with soil
-
Commercial herbicide (e.g., Topramezone) as a positive control
-
Acetone, water, and a surfactant (e.g., Tween 20) for formulation
-
Spray chamber
Procedure:
-
Plant Growth: Sow weed seeds in pots and grow in a greenhouse until they reach the 2-3 leaf stage.
-
Formulation: Prepare a spray solution of this compound by dissolving it in acetone, then diluting with water containing a surfactant. Prepare a range of concentrations (e.g., 150 g active ingredient per hectare).[12][13]
-
Application: Spray the plants uniformly with the test solution in a spray chamber. Include a solvent-only control and a positive control.
-
Evaluation: After 14-21 days, visually assess the herbicidal effect (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete kill).
-
Data Analysis: Record the percentage of injury for each treatment.
Protocol 3: Insecticidal Activity Screening
Objective: To assess the insecticidal activity of this compound against a model insect pest.
Materials:
-
This compound
-
Insect species (e.g., Plutella xylostella (diamondback moth) larvae)[5]
-
Artificial diet or host plant leaves
-
Commercial insecticide (e.g., Fipronil) as a positive control
-
Acetone and water for formulation
-
Petri dishes or ventilated containers
Procedure:
-
Diet/Leaf Treatment: Prepare a solution of the test compound in acetone and apply it to the artificial diet or host plant leaves. Allow the solvent to evaporate.
-
Exposure: Place a known number of insect larvae (e.g., 10) in each container with the treated diet/leaf.
-
Incubation: Maintain the containers under controlled conditions (temperature, humidity, light).
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours.
-
Data Analysis: Calculate the percentage mortality, correcting for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population).[6]
Data Presentation and Interpretation
Quantitative data from screening assays should be summarized in tables for clear comparison.
Table 1: Example In Vitro Fungicidal Activity of this compound
| Fungal Species | This compound EC₅₀ (µg/mL) | Pyraclostrobin EC₅₀ (µg/mL) |
| Botrytis cinerea | 15.2 | 0.8 |
| Rhizoctonia solani | 8.9 | 1.2 |
| Fusarium oxysporum | 25.6 | 2.5 |
Table 2: Example Post-emergence Herbicidal Activity of this compound at 150 g a.i./ha
| Weed Species | This compound (% Injury) | Topramezone (% Injury) |
| Digitaria sanguinalis | 65 | 85 |
| Abutilon theophrasti | 70 | 90 |
Table 3: Example Insecticidal Activity of this compound against Plutella xylostella
| Compound | LC₅₀ (µg/mL) |
| This compound | 5.4 |
| Fipronil | 0.2 |
Visualizing Experimental Workflows
Caption: Workflow for the synthesis and agrochemical screening of this compound.
Mechanism of Action: A Frontier for Investigation
The precise mechanism of action for this compound would need to be elucidated through further research. However, based on its structure, several hypotheses can be proposed:
-
Disruption of Electron Transport: The nitroaromatic structure is a known feature of some compounds that can interfere with cellular respiration.
-
Enzyme Inhibition: The pyrazole ring could act as a scaffold to bind to the active site of a critical enzyme in the target organism.
-
Pro-agrochemical: The hydroxymethyl group could be metabolized in the target organism to a more active or toxic species.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivati...: Ingenta Connect [ingentaconnect.com]
Application Notes & Protocols: (4-Nitro-1H-pyrazol-1-yl)methanol in the Synthesis of Advanced Energetic Materials
Introduction: The Significance of the Nitropyrazole Scaffold
In the field of energetic materials, the quest for compounds that offer a superior balance of high performance, high density, and low sensitivity is relentless.[1] Nitropyrazole compounds have emerged as a prominent class of heterocycles that meet these criteria. Their molecular structure, rich in C-N and N-N bonds, provides a robust, high-energy backbone.[2] The presence of nitro groups enhances density and improves the oxygen balance, which is critical for efficient energy release, while the stability of the aromatic pyrazole ring often imparts a desirable degree of insensitivity to physical stimuli like impact and friction.[2]
Within this family, 4-nitropyrazole serves as a crucial intermediate for a wide array of more complex energetic derivatives.[1][2] By functionalizing the N1 position of the 4-nitropyrazole ring, researchers can strategically build larger molecules with tailored energetic properties. (4-nitro-1H-pyrazol-1-yl)methanol is a prime example of such a functionalized intermediate. The introduction of the hydroxymethyl (-CH₂OH) group provides a versatile chemical handle for subsequent reactions—such as etherification, esterification, or further Mannich-type reactions—allowing for the construction of novel, high-performance energetic materials. This guide provides a comprehensive overview and detailed protocols for the synthesis of this key building block and its application.
Synthesis of the Core Precursor: 4-Nitropyrazole
The journey to this compound begins with the synthesis of its precursor, 4-nitropyrazole. While several methods exist, including the rearrangement of N-nitropyrazole, the direct nitration of pyrazole offers a straightforward route.[1][2] An optimized one-pot, two-step method has been developed that achieves high yields by carefully controlling the reaction conditions.[2]
Causality of the Synthetic Approach
The chosen method involves two key stages within a single pot:
-
Salt Formation: Pyrazole is first treated with concentrated sulfuric acid. Pyrazole, being a weak base, is protonated by the strong acid to form pyrazole sulfate. This step deactivates the ring slightly but prepares it for controlled nitration in the highly acidic medium.
-
Nitration: A potent nitrating mixture of fuming nitric acid and fuming sulfuric acid (oleum) is then introduced. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for electrophilic aromatic substitution on the pyrazole ring. The reaction is directed to the C4 position. Conducting the reaction at a moderately elevated temperature (50°C) ensures a reasonable reaction rate without promoting excessive side reactions or decomposition.[2]
Caption: One-pot synthesis of 4-Nitropyrazole from Pyrazole.
Protocol 1: Optimized Synthesis of 4-Nitropyrazole
Materials:
-
Pyrazole (C₃H₄N₂)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
Fuming Sulfuric Acid (20% SO₃)
-
Ice
-
Ethanol (for washing)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Ice-salt bath
-
Dropping funnel
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid to fuming sulfuric acid in the appropriate molar ratio under cooling in an ice bath. Extreme caution is required.
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and place it in an ice-salt bath.
-
Salt Formation: To the flask, add concentrated sulfuric acid. Once cooled, slowly add pyrazole portion-wise while stirring to control the initial exotherm and form the pyrazole sulfate.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole sulfate solution, ensuring the temperature of the reaction mixture does not exceed 50°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 50°C with continuous stirring for 1.5 hours.[2]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and then cold ethanol to remove residual acids and impurities.[1]
-
Drying: Dry the resulting white solid to obtain 4-nitropyrazole. The reported yield under optimal conditions is approximately 85%.[2]
Self-Validation Checkpoint: The product should be a white solid. Recrystallization from toluene can be performed for further purification if needed.[1]
Synthesis of this compound
The conversion of 4-nitropyrazole to the target hydroxymethyl derivative is achieved through N-hydroxymethylation. This is a classic reaction where an active N-H bond adds across the carbonyl group of formaldehyde.[3]
Causality of the Synthetic Approach
The N-H proton on the pyrazole ring is weakly acidic. The reaction proceeds via the nucleophilic attack of the N1 nitrogen atom of 4-nitropyrazole on the electrophilic carbon of formaldehyde. While the reaction can proceed without a catalyst, it is often facilitated by mild heating or a basic catalyst to enhance the nucleophilicity of the pyrazole nitrogen. The use of an aqueous solution of formaldehyde is convenient and effective.
Caption: Synthesis of the target molecule via N-Hydroxymethylation.
Protocol 2: Synthesis of this compound
Materials:
-
4-Nitropyrazole
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
Dissolution: In a round-bottom flask, suspend 4-nitropyrazole in a mixture of ethanol and water.
-
Addition of Reagent: Add an excess (approx. 1.5-2.0 molar equivalents) of 37% aqueous formaldehyde solution to the suspension.
-
Reaction: Gently heat the mixture to 50-60°C with stirring. Continue heating until the starting material is consumed (monitor by TLC). The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The product may precipitate upon cooling or concentration. If not, the product can be extracted into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Self-Validation Checkpoint: The formation of the product can be confirmed by the appearance of a new -CH₂- signal and a broad -OH signal in the ¹H NMR spectrum, and the disappearance of the N-H proton signal of the starting material.
Application: Building Dimeric Energetic Molecules
The hydroxyl group of this compound is a key functional handle. A common strategy to increase the density and nitrogen content of energetic materials is to link two heterocyclic rings. In a reaction analogous to crosslinking, the hydroxymethyl group can react with another molecule of 4-nitropyrazole to form a methylene-bridged dimer, 1,1′-methylenebis[4-nitro-1H-pyrazole] .
Caption: Synthesis of a methylene-bridged energetic dimer.
Protocol 3: Synthesis of 1,1′-methylenebis[4-nitro-1H-pyrazole]
Materials:
-
This compound
-
4-Nitropyrazole
-
Concentrated Sulfuric Acid (catalytic amount)
-
Dichloromethane or other suitable solvent
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolution: Dissolve equimolar amounts of this compound and 4-nitropyrazole in a suitable solvent such as dichloromethane.
-
Catalysis: Add a catalytic amount (a few drops) of concentrated sulfuric acid to the solution. The acid protonates the hydroxyl group, turning it into a good leaving group (H₂O).
-
Reaction: Stir the reaction at room temperature. The reaction involves the formation of a carbocation intermediate which is then attacked by the nucleophilic nitrogen of the second 4-nitropyrazole molecule. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the catalyst by washing the reaction mixture with a dilute aqueous solution of sodium bicarbonate, followed by water.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting solid product by recrystallization to obtain pure 1,1′-methylenebis[4-nitro-1H-pyrazole].[4]
Data Summary: Physicochemical and Energetic Properties
The introduction of nitro groups and the creation of larger molecules from the pyrazole scaffold significantly impact the material's energetic properties.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |
| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 163–165 | 1.52 | 6.68 | 18.81 | --INVALID-LINK-- |
| This compound | C₄H₅N₃O₃ | 143.10 | N/A | N/A | N/A | N/A | --INVALID-LINK-- |
| 1,1′-methylenebis[4-nitro-1H-pyrazole] | C₇H₆N₆O₄ | 238.16 | N/A | N/A | N/A | N/A | --INVALID-LINK-- |
| (N/A: Data not available in the searched literature) |
References
Application Notes and Protocols for Pyrazole Derivatives in Click Chemistry
Introduction: The Strategic Integration of Pyrazoles into Click Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its remarkable versatility stems from its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability.[2][3] These features have cemented its status as a "privileged scaffold" in a multitude of FDA-approved drugs.[1][2][3] Concurrently, the advent of "click chemistry"—a set of biocompatible, highly efficient, and specific reactions—has revolutionized the synthesis of complex molecular architectures.[4][5] This guide explores the synergistic intersection of these two powerful domains, detailing the applications of pyrazole derivatives in various click chemistry modalities.
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for leveraging pyrazole-based building blocks in three major classes of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and related bioorthogonal reactions, and Photoclick Chemistry. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
Part 1: Pyrazole Derivatives in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a flagship of click chemistry, forges a stable triazole linkage from an azide and a terminal alkyne with remarkable efficiency and regioselectivity.[6][7][8] Pyrazole derivatives play a crucial dual role in this chemistry: as structural components of the final molecule and as ligands that modulate the catalytic activity of the copper center.
Application Focus: Pyrazole-Containing Molecules for Drug Discovery
The triazole linkage formed via CuAAC is often considered a bioisostere for an amide bond but with improved stability and different electronic properties. By "clicking" pyrazole-containing fragments to other molecular entities, vast libraries of potential drug candidates can be rapidly assembled. For instance, this strategy has been employed to synthesize potent Pim kinase inhibitors, where the pyrazole core is essential for biological activity.[9]
Protocol 1: General Procedure for CuAAC Synthesis of a Pyrazole-Triazole Conjugate
This protocol outlines a general method for the CuAAC reaction to conjugate a pyrazole-alkyne with an azide-bearing molecule.
Rationale: The use of a copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, is critical for the catalytic cycle.[6] Ligands such as THPTA are often employed in biological applications to stabilize the Cu(I) oxidation state and minimize cellular toxicity.[10]
Materials:
-
Pyrazole-alkyne derivative (1.0 eq)
-
Azide derivative (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)
-
Sodium ascorbate (0.1 - 0.2 eq)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for biological applications)[10]
Procedure:
-
Dissolve the pyrazole-alkyne (1.0 eq) and the azide (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. If using a ligand, pre-mix the CuSO₄ and ligand solution.[10]
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Upon completion, the product can be isolated by extraction or precipitation. For purification, column chromatography on silica gel is commonly employed.
Part 2: Bioorthogonal Applications of Pyrazoles: Beyond Copper Catalysis
While CuAAC is a powerful tool, the potential toxicity of copper limits its application in living systems. This has spurred the development of bioorthogonal click reactions that proceed without a metal catalyst.[11][12] Here, pyrazole derivatives, particularly 4H-pyrazoles, have emerged as promising reagents for catalyst-free cycloadditions.[11][13]
Application Focus: 4H-Pyrazoles in Strain-Promoted Diels-Alder Reactions for Cellular Imaging
4H-pyrazoles can act as reactive dienes in inverse-electron-demand Diels-Alder reactions with strained dienophiles, such as bicyclo[6.1.0]non-4-yne (BCN).[13] The reactivity of these pyrazoles can be tuned by substituents; for example, 4-oxo-substituted 4H-pyrazoles exhibit a favorable balance of high reactivity and stability in biological media.[11][13] This allows for the specific labeling of biomolecules that have been metabolically engineered to contain a strained alkyne.
Protocol 2: Bioorthogonal Labeling of a BCN-Modified Protein with a 4-Oxo-4H-Pyrazole Probe
This protocol describes the labeling of a protein containing a BCN handle with a fluorescent 4-oxo-4H-pyrazole derivative for imaging purposes.
Rationale: The reaction is driven by the release of ring strain in the BCN dienophile and the inherent reactivity of the 4H-pyrazole diene.[11][13][14][15] The reaction is bioorthogonal, meaning the reactants are inert to the vast majority of biological functional groups.[12]
Materials:
-
BCN-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Fluorescently-tagged 4-oxo-4H-pyrazole (e.g., OSP-fluorophore) dissolved in a biocompatible solvent like DMSO
-
Standard protein analysis equipment (e.g., SDS-PAGE, fluorescence scanner)
Procedure:
-
To a solution of the BCN-modified protein (e.g., 10 µM in PBS), add the 4-oxo-4H-pyrazole probe (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
Incubate the reaction at 37 °C for 1-2 hours.
-
Quench any unreacted probe if necessary, though often the excess probe can be removed by purification.
-
Remove excess, unreacted probe by size exclusion chromatography or dialysis.
-
Analyze the labeled protein by SDS-PAGE. The labeled protein can be visualized by scanning the gel for the fluorophore's emission wavelength.
| Reactant | Second-order rate constant (M⁻¹s⁻¹) with BCN | Stability in presence of biological nucleophiles |
| Fluorinated 4H-pyrazole | High | Low |
| 4-oxo-4H-pyrazole (OSP) | 0.17 | High |
Table 1: Comparison of reactivity and stability for different 4H-pyrazole derivatives. Data sourced from[11].
Part 3: Photoclick Chemistry with Pyrazole Precursors
Photoclick reactions offer spatiotemporal control over ligation, as the reaction is initiated by light.[12][16][17] A key example involves the light-induced 1,3-dipolar cycloaddition of tetrazoles with alkenes to generate fluorescent pyrazoline products.[16][17][18]
Application Focus: Spatially-Controlled Labeling in Live Cells
By irradiating a specific region of a cell that has been treated with a tetrazole-bearing probe and expresses an alkene-containing protein, one can achieve labeling in a defined area. This is a powerful technique for studying protein dynamics and localization.[16]
Protocol 3: General Procedure for Photoclick Ligation of an Alkene-Modified Protein
Rationale: UV light (typically ~365 nm, which has minimal phototoxicity) triggers the tetrazole to extrude nitrogen gas, generating a highly reactive nitrile imine intermediate.[4][18] This intermediate is then rapidly trapped by a nearby alkene to form a stable pyrazoline adduct.[17]
Materials:
-
Alkene-containing biomolecule (e.g., genetically encoded unsaturated amino acid) in live cells or in vitro
-
Tetrazole-fluorophore conjugate
-
UV light source (e.g., 365 nm LED or filtered mercury lamp)
-
Fluorescence microscope
Procedure:
-
Incubate the cells expressing the alkene-modified protein with the tetrazole-fluorophore conjugate (e.g., 10-100 µM) for a suitable period (e.g., 30-60 minutes) to allow for probe uptake.
-
Wash the cells to remove excess probe.
-
Using a fluorescence microscope equipped with a suitable light source, irradiate the desired region of interest with 365 nm light for a short period (e.g., 1-5 minutes).
-
The formation of the fluorescent pyrazoline product can be immediately visualized by switching to the appropriate fluorescence imaging channel.
Visualizations
Diagram 1: CuAAC Catalytic Cycle
Caption: A simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Diagram 2: Bioorthogonal Diels-Alder Reaction
Caption: Experimental workflow for bioorthogonal labeling using a 4H-pyrazole probe.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. confluore.com.cn [confluore.com.cn]
- 11. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. jcmarot.com [jcmarot.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Application of a Nitroreductase-Activatable Fluorescent Probe from (4-nitro-1H-pyrazol-1-yl)methanol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and application of a novel fluorescent probe derived from (4-nitro-1H-pyrazol-1-yl)methanol. The design strategy leverages the 4-nitropyrazole moiety as a hypoxia-sensitive trigger, which quenches the fluorescence of a conjugated fluorophore. Upon enzymatic reduction of the nitro group by nitroreductase (NTR) — an enzyme overexpressed in hypoxic tumor cells — a profound fluorescence "turn-on" response is elicited. This guide details the rationale behind the probe's design, provides robust, step-by-step synthetic protocols, and outlines its application in detecting NTR activity, a key biomarker for tumor hypoxia. This protocol is intended for researchers in chemical biology, drug discovery, and molecular imaging.
Introduction: The Rationale for a Pyrazole-Based Hypoxia Probe
Fluorescent probes are indispensable tools for visualizing biological processes in real-time within living systems.[1] Among the various biological targets, tumor hypoxia (low oxygen levels) is a critical feature of solid tumors associated with aggressive phenotypes, metastasis, and resistance to therapy. Nitroreductase (NTR) enzymes are significantly overexpressed in hypoxic cells, making them an excellent biomarker for detecting these malignant regions.
The pyrazole scaffold is a privileged structure in medicinal chemistry and probe design due to its synthetic versatility and unique electronic properties.[2][3] We have selected this compound as the starting material for three key reasons:
-
The Nitro Group as a Quencher: The 4-nitro group is a potent fluorescence quencher through mechanisms like photoinduced electron transfer (PeT).[4] Its reduction to an electron-donating amino group (-NH2) by NTR disrupts this quenching process, leading to a significant increase in fluorescence intensity.[4] This provides a clear "off-on" signaling mechanism.
-
The Methanol Handle: The primary alcohol group (-CH2OH) on the pyrazole ring serves as a versatile synthetic handle for covalent attachment to a fluorophore.
-
Biocompatibility: Pyrazole derivatives are common in pharmaceuticals and are generally well-tolerated in biological systems.
This guide will detail the synthesis of a probe, designated NTR-PzCoumarin , by coupling a functionalized 4-nitropyrazole moiety to a coumarin fluorophore via a stable triazole linker formed through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5]
Probe Design and Mechanism
The fundamental design of NTR-PzCoumarin involves three components: the fluorophore (coumarin), the recognition unit (4-nitropyrazole), and a linker. The mechanism of action is based on the modulation of the fluorophore's emission by the nitro-to-amino conversion on the pyrazole ring.
Figure 1: Mechanism of NTR-PzCoumarin activation. The 4-nitropyrazole quenches the coumarin fluorescence. NTR-mediated reduction to 4-aminopyrazole restores fluorescence.
Synthesis Protocols
The synthesis is a three-stage process. First, the precursor molecules—an azide-functionalized nitropyrazole and an alkyne-functionalized coumarin—are prepared. Second, these precursors are conjugated using a CuAAC reaction. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
-
This compound
-
7-Hydroxy-4-methylcoumarin
-
Propargyl bromide
-
Sodium azide (NaN₃)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Potassium carbonate (K₂CO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), t-Butanol, Water
-
General lab equipment for organic synthesis (glassware, stir plates, etc.) and purification (silica gel for column chromatography).
Synthetic Workflow
Figure 2: Overall synthetic workflow for the NTR-PzCoumarin probe.
Protocol 1: Synthesis of 1-(azidomethyl)-4-nitro-1H-pyrazole (Compound 3)
This protocol converts the hydroxyl group of the starting material into an azide, which is essential for the subsequent click reaction.
-
Mesylation (Formation of Compound 2):
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 1.5 eq) dropwise.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A precipitate may form.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
-
Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a good leaving group (mesylate), facilitating nucleophilic substitution by the azide ion.[6]
-
-
Azidation (Formation of Compound 3):
-
Dissolve the crude mesylate from the previous step in DMF.
-
Add sodium azide (NaN₃, 2.0 eq). Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the pure azide compound.
-
Protocol 2: Synthesis of Alkyne-Coumarin (Compound 5)
This protocol installs a terminal alkyne onto a standard coumarin fluorophore.
-
Alkylation:
-
To a solution of 7-Hydroxy-4-methylcoumarin (1.0 eq) in anhydrous acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 3.0 eq).
-
Add propargyl bromide (1.5 eq) dropwise.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Once complete, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer, concentrate, and purify by silica gel column chromatography to obtain the pure alkyne-functionalized coumarin.
-
Causality: The basic K₂CO₃ deprotonates the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile to attack the electrophilic carbon of propargyl bromide in an Sₙ2 reaction.
-
Protocol 3: CuAAC "Click" Conjugation to form NTR-PzCoumarin
This is the final step where the two functionalized precursors are joined.
-
Reaction Setup:
-
In a flask, dissolve the pyrazole azide (Compound 3) (1.0 eq) and the alkyne-coumarin (Compound 5) (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. The Cu(I) then catalyzes the [3+2] cycloaddition between the azide and terminal alkyne to regioselectively form a stable 1,4-disubstituted triazole ring.[5]
-
-
Workup and Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, NTR-PzCoumarin , by silica gel column chromatography to yield a solid product.
-
Characterization and Data
The synthesized probe should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure. The photophysical properties are central to its function and must be thoroughly evaluated.
Photophysical Properties
The following table summarizes the expected photophysical properties of the probe before and after activation by nitroreductase.
| Property | NTR-PzCoumarin ("Off" State) | Activated Probe ("On" State) | Rationale |
| Absorption Max (λabs) | ~380 nm | ~375 nm | Minimal shift expected as the core chromophore is largely unchanged. |
| Emission Max (λem) | ~450 nm | ~450 nm | No significant shift in emission wavelength is expected. |
| Quantum Yield (ΦF) | < 0.01 | > 0.30 | The -NO₂ group quenches fluorescence. Its reduction to -NH₂ restores fluorescence.[4] |
| Appearance | Non-fluorescent | Bright Blue Fluorescence | Corresponds to the dramatic change in quantum yield. |
Protocol 4: In Vitro Evaluation of the Probe
This protocol validates the probe's "off-on" response to the target enzyme.
-
Stock Solutions:
-
Prepare a 1 mM stock solution of NTR-PzCoumarin in DMSO.
-
Prepare a stock solution of nitroreductase (from E. coli) in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a 10 mM stock solution of NADH (the enzyme's cofactor) in PBS.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, prepare reaction mixtures containing PBS (pH 7.4), NADH (final concentration 100 µM), and NTR-PzCoumarin (final concentration 10 µM).
-
Initiate the reaction by adding nitroreductase enzyme to the desired final concentration (e.g., 10 µg/mL).
-
As a negative control, prepare an identical mixture without the nitroreductase enzyme.
-
Incubate at 37 °C.
-
Record the fluorescence emission spectra (e.g., excitation at 375 nm, emission scan from 400-600 nm) at various time points.
-
-
Expected Outcome: The reaction mixture containing nitroreductase should show a time-dependent increase in fluorescence intensity at ~450 nm, while the negative control should remain dark. This confirms the probe's activation is enzyme-dependent.
Application: Imaging Hypoxia in Live Cells
The NTR-PzCoumarin probe can be used to visualize hypoxic cells in culture.
Protocol 5: Live-Cell Imaging
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or A549) on glass-bottom dishes.
-
Induce Hypoxia: Incubate one set of cells in a hypoxic chamber (e.g., 1% O₂) for 12-24 hours. Keep a parallel set of cells under normoxic conditions (ambient air, ~21% O₂) as a control.
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate both normoxic and hypoxic cells with NTR-PzCoumarin (e.g., 10 µM in serum-free media) for 30-60 minutes at 37 °C.
-
-
Imaging:
-
Wash the cells again with PBS to remove excess probe.
-
Add fresh media or imaging buffer.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, e.g., ~375 nm excitation, ~450 nm emission).
-
-
Expected Results: Cells incubated under hypoxic conditions are expected to show a significantly brighter blue fluorescence compared to cells grown under normoxic conditions, demonstrating the probe's ability to detect elevated nitroreductase activity.
Conclusion
This document outlines a complete framework for the rational design, synthesis, and application of a fluorescent probe for detecting nitroreductase activity. By starting with this compound, we have constructed a sensitive "turn-on" probe that leverages the inherent quenching properties of the nitroaromatic group. The provided protocols are designed to be robust and reproducible, offering researchers a powerful tool to study the role of hypoxia in cancer biology and to screen for potential therapeutics.
References
- 1. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications | Semantic Scholar [semanticscholar.org]
- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 5. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes & Protocols for the Analytical Determination of (4-nitro-1H-pyrazol-1-yl)methanol
[For Research, Scientific, and Drug Development Professionals]
Abstract
This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of (4-nitro-1H-pyrazol-1-yl)methanol. Primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), this guide offers detailed, step-by-step protocols. It also explores the utility of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for structural confirmation. The protocols are designed to be robust and reproducible, ensuring data integrity for applications in pharmaceutical development, quality control, and research settings.
Introduction: The Significance of this compound Analysis
This compound is a heterocyclic compound featuring a nitropyrazole core. The pyrazole moiety is a critical pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities.[1] The presence of a nitro group can significantly influence the molecule's chemical properties and biological activity.[2][3] Accurate and precise analytical methods are therefore paramount for its characterization, quantification in various matrices, and for monitoring its stability in pharmaceutical formulations.[4][5] This application note is intended to serve as a practical resource for scientists engaged in the analysis of this and structurally related compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value/Information | Significance for Analysis |
| Molecular Formula | C₄H₅N₃O₃ | Determines the exact mass for mass spectrometry. |
| Molecular Weight | 143.10 g/mol | Crucial for preparing standard solutions and for mass spectrometry. |
| Polarity | Expected to be polar | Influences choice of chromatographic conditions (e.g., reverse-phase HPLC).[6] |
| UV Absorbance | Presence of chromophores (nitropyrazole ring) | Allows for UV-Vis spectrophotometric detection in HPLC.[7] |
| Volatility | Potentially semi-volatile | Suggests suitability for GC-MS analysis, possibly after derivatization.[8] |
High-Performance Liquid Chromatography (HPLC) for Quantification
Reverse-phase HPLC (RP-HPLC) is the premier technique for the routine quantification of this compound due to its precision, accuracy, and the compound's inherent polarity and UV-absorbing properties.[6] The method described below is a stability-indicating assay, capable of separating the parent compound from potential degradants.[4][5]
Principle of Separation
In RP-HPLC, the stationary phase (typically C18) is nonpolar, while the mobile phase is polar. This compound, being a polar analyte, will have a lower affinity for the stationary phase and will elute based on its partitioning between the mobile and stationary phases. Gradient elution is often employed to ensure the timely elution of any less polar impurities.[4]
Experimental Protocol: Stability-Indicating RP-HPLC Method
Objective: To quantify this compound and separate it from potential impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[9]
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)[10]
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reverse-phase separation of polar to moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for nitrogen-containing heterocycles.[10] |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B | Ensures elution of the main analyte and any potential late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[6] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 285 nm | Based on the UV absorbance maximum for 4-nitropyrazole, ensuring high sensitivity.[7] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly. Mobile Phase B is HPLC-grade acetonitrile. Degas both mobile phases before use.
-
Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Suitability: Equilibrate the HPLC system with the mobile phase. Inject the standard solution five times and verify that the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
-
Analysis: Inject the prepared standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.[8] For this compound, GC-MS can be used for identification based on its mass spectrum and for quantification, especially in complex matrices.[11]
Principle of GC-MS
In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.[11]
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify this compound.
Instrumentation:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
-
Autosampler
Materials:
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, low-polarity column suitable for a wide range of compounds.[8] |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading. Adjust as needed. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial 80°C (2 min), ramp to 280°C at 15°C/min, hold for 5 min | Provides good separation of the analyte from solvent and potential impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Scan Range | m/z 40-300 | Covers the expected molecular ion and fragment ions. |
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in methanol. Dilute with dichloromethane to prepare working standards and samples. Dichloromethane is a common solvent for GC injection.[8]
-
GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Identification: The identification of this compound is confirmed by matching its retention time and mass spectrum with that of the reference standard. Key expected fragments for nitropyrazoles should be monitored.[11]
-
Quantification: For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring the molecular ion and characteristic fragment ions to enhance sensitivity and selectivity.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Spectroscopic Characterization
While chromatographic methods are ideal for quantification, spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and chemical environment of protons. The spectrum of this compound is expected to show distinct signals for the pyrazole ring protons and the methylene protons of the methanol group.[12]
-
¹³C NMR: Reveals the carbon framework of the molecule.[7]
-
¹⁵N NMR: Can be particularly useful for characterizing the nitrogen-containing pyrazole ring and the nitro group.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:[7]
-
O-H stretch: (from the methanol group) ~3300-3500 cm⁻¹
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹
-
N-O stretch (nitro group): Asymmetric and symmetric stretching around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹.[7]
-
C=N and C=C stretch (pyrazole ring): ~1400-1650 cm⁻¹
Method Validation
Any analytical method intended for regulatory submission or quality control must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity/Selectivity: The ability to detect the analyte in the presence of other components.[13] Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) are crucial for stability-indicating methods.[5][14]
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.[6]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]
Conclusion
The analytical methods detailed in this guide provide a robust framework for the detection, quantification, and characterization of this compound. The choice of method will depend on the specific application, whether it is for routine quality control, stability testing, or structural elucidation. For routine quantification, the stability-indicating RP-HPLC method is recommended. For definitive identification, particularly in complex matrices, GC-MS is the preferred technique. Spectroscopic methods like NMR and FT-IR are essential for initial structural confirmation. Proper method validation is a critical final step to ensure the reliability and accuracy of the generated data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. jddtonline.info [jddtonline.info]
- 6. ijcpa.in [ijcpa.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
scale-up synthesis of (4-nitro-1H-pyrazol-1-yl)methanol
An Application Note for the Scale-Up Synthesis of (4-nitro-1H-pyrazol-1-yl)methanol
Abstract
This compound is a pivotal intermediate in the synthesis of advanced energetic materials and specialized pharmaceutical compounds.[[“]][2] Its functionalized structure, featuring a nitro group and a hydroxymethyl moiety on a pyrazole core, offers versatile reaction handles for further molecular elaboration. This application note provides a comprehensive, robust, and scalable protocol for the synthesis of this compound from 4-nitropyrazole and formaldehyde. We delve into the mechanistic underpinnings of the reaction, offer detailed step-by-step procedures for a laboratory scale-up, and emphasize critical safety considerations. This guide is intended for researchers in industrial chemistry, drug development, and materials science who require a reliable method for producing this key synthetic building block in multi-gram quantities.
Introduction and Synthetic Strategy
The synthesis of N-functionalized pyrazoles is a cornerstone of modern heterocyclic chemistry.[3][4] this compound is typically prepared via the hydroxymethylation of the 4-nitropyrazole ring at the N1 position. The reaction involves the addition of formaldehyde to the acidic N-H proton of the pyrazole.
Reaction Scheme:
4-NitropyrazoleFormaldehydethis compound
The mechanism is analogous to the well-studied reaction of other N-unsubstituted azoles, such as indazoles, with formaldehyde.[5] In this process, the pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. While the reaction can proceed under neutral conditions, its rate and efficiency can be influenced by pH. The protocol detailed herein utilizes aqueous formaldehyde, a readily available and cost-effective reagent, ensuring the process is amenable to scaling.[2]
Process Workflow and Logic
The scale-up synthesis follows a logical progression from reaction setup to final product characterization. Each stage is designed to maximize yield, purity, and operator safety.
Caption: High-level workflow for the scale-up synthesis.
Detailed Scale-Up Protocol
This protocol is designed for the synthesis of approximately 20-25 grams of this compound.
Materials and Equipment
| Item | Specification | Purpose |
| 4-Nitropyrazole | >98% purity | Starting Material |
| Formaldehyde Solution | 37 wt. % in H₂O, stabilized with methanol | Reagent |
| Deionized Water | High purity | Solvent/Reaction Medium |
| Ethyl Acetate | Reagent grade | Extraction/Recrystallization Solvent |
| Hexanes | Reagent grade | Recrystallization Co-solvent |
| Anhydrous Sodium Sulfate | Granular, >99% | Drying Agent |
| 1 L Jacketed Glass Reactor | Equipped with overhead stirrer, thermocouple, and condenser | Reaction Vessel |
| Addition Funnel | 250 mL, pressure-equalizing | Controlled Reagent Addition |
| Buchner Funnel & Flask | Appropriate size for filtration | Product Isolation |
| Rotary Evaporator | For solvent removal | Solvent Removal |
| Vacuum Oven | For final product drying | Drying |
Stoichiometry and Reagent Data
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 4-Nitropyrazole | 113.08 | 20.0 | 0.177 | 1.0 |
| Formaldehyde (37%) | 30.03 (as HCHO) | 21.5 g (20 mL) | ~0.265 | ~1.5 |
| Deionized Water | 18.02 | 200 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the 1 L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, and a reflux condenser. Ensure all glassware is clean and dry.
-
Reagent Charging: Charge the reactor with 4-nitropyrazole (20.0 g, 0.177 mol) and deionized water (200 mL). Begin stirring to form a slurry.
-
Reaction Initiation: Heat the mixture to 50-55 °C using a circulating water bath connected to the reactor jacket.
-
Formaldehyde Addition: Slowly add the 37% formaldehyde solution (20 mL, ~1.5 eq.) dropwise via the addition funnel over a period of 30-45 minutes. A slight exotherm may be observed; maintain the internal temperature below 65 °C.
-
Reaction Progress: After the addition is complete, maintain the reaction mixture at 60 °C for 3-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 4-nitropyrazole is consumed.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 0-5 °C for 1 hour. The product should precipitate as a pale-yellow solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any unreacted formaldehyde.
-
Drying: Dry the crude product in a vacuum oven at 40-45 °C until a constant weight is achieved. A typical crude yield is 80-90%.
Purification by Recrystallization
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Crystallization: Slowly add hexanes as an anti-solvent until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.
-
Characterization: The final product should be a white to off-white solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis. The expected molecular weight is 143.10 g/mol .[6]
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of formaldehyde.
Caption: Simplified reaction mechanism pathway.
Safety and Handling
Scaling up chemical reactions requires stringent adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood.
-
4-Nitropyrazole: This compound is harmful if swallowed and causes skin and serious eye irritation.[7][8][9] Avoid creating dust. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7][10] In case of contact, flush the affected area with copious amounts of water.[7]
-
Formaldehyde: Formaldehyde is a toxic and volatile substance, a known respiratory irritant, and a suspected carcinogen. Handle the 37% aqueous solution with extreme care, ensuring adequate ventilation to prevent inhalation of vapors. Use of a respirator may be necessary depending on the scale and setup.
-
Waste Disposal: Dispose of all chemical waste, including mother liquor and contaminated materials, according to local, state, and federal regulations. Do not discharge into drains.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling reaction parameters and adhering to strict safety guidelines, researchers can confidently produce this valuable chemical intermediate in high yield and purity, facilitating further research and development in its diverse application areas.
References
- 1. consensus.app [consensus.app]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-nitro-1H-pyrazol-1-yl)methanol
Welcome to the technical support center for the synthesis of (4-nitro-1H-pyrazol-1-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, offering a self-validating framework for your protocols.
Reaction Fundamentals: The N-Hydroxymethylation of 4-Nitropyrazole
The synthesis of this compound is fundamentally an N-hydroxymethylation reaction. It involves the nucleophilic addition of a nitrogen atom from the 4-nitropyrazole ring to the electrophilic carbonyl carbon of formaldehyde.
Mechanism: The reaction proceeds via the attack of the pyrazole's N1 nitrogen lone pair on the formaldehyde carbon. The electron-withdrawing nature of the nitro group at the C4 position significantly reduces the electron density and nucleophilicity of the pyrazole ring, which can make this reaction less facile than with unsubstituted pyrazoles.[1] This decreased reactivity is a primary reason why optimizing reaction conditions is critical for achieving high yields. The reaction is often reversible and conducted under equilibrium conditions.[2]
References
Technical Support Center: Purification of (4-nitro-1H-pyrazol-1-yl)methanol by Chromatography
Welcome to the technical support center for the chromatographic purification of (4-nitro-1H-pyrazol-1-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this highly polar, nitro-containing heterocyclic compound. The inherent structural features of this molecule—a polar pyrazole ring, a hydrogen-bonding methanol group, and an electron-withdrawing nitro group—present unique challenges that require a methodical and informed approach to chromatography.
This document moves beyond simple protocols to provide a deeper understanding of the principles at play, enabling you to troubleshoot effectively and develop robust, reproducible purification methods.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the purification of this compound.
Q1: What is the most reliable starting point for purifying this compound? A: Normal-phase flash column chromatography using silica gel is the most common and accessible starting point. Due to the compound's high polarity, expect to use a relatively polar solvent system, such as a high-percentage mixture of ethyl acetate in hexanes or a combination of dichloromethane and methanol.
Q2: How do I select an appropriate solvent system for the column? A: The ideal solvent system should be determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[1] This Rf value typically provides the best balance between separation from impurities and a reasonable elution time.
Q3: Is this compound stable on silica gel? A: This is a critical consideration. Nitro-substituted compounds can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation on the column.[2] It is highly recommended to perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (degradation products) have formed.[2]
Q4: My compound has poor solubility in the chosen eluent. How should I load it onto the column? A: If your compound is poorly soluble in the mobile phase, dry loading is the superior method.[3] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column. This prevents issues like band broadening and precipitation at the column head that can occur with wet loading of poorly soluble samples.[3]
Q5: How can I detect the compound in the collected fractions? A: The 4-nitropyrazole structure contains a strong chromophore, making it readily detectable by UV light (typically at 254 nm) on TLC plates. For fraction analysis, spotting small aliquots from each fraction onto a TLC plate and visualizing under a UV lamp is a quick and effective method.
Section 2: Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Irregular Elution Profile & Peak Shape
Q: My compound is streaking or "tailing" severely down the column, resulting in broad fractions and poor purity. What is causing this and how can I fix it?
A: Peak tailing is a common issue when purifying polar compounds on silica gel. It can be caused by several factors:
-
Cause 1: Strong Compound-Silica Interaction: The hydroxyl and nitro groups on your molecule can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This causes some molecules to "stick" longer than others, resulting in a tail.
-
Solution 1: Use a More Polar Eluent. Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). This helps to compete with the silica for interaction with your compound, allowing it to elute more symmetrically.
-
Solution 2: Deactivate the Silica. If your compound is acid-sensitive or the tailing is extreme, consider deactivating the silica. This can be done by adding a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent system.[1] The triethylamine will preferentially bind to the acidic silica sites, preventing your compound from interacting too strongly.
-
Cause 2: Column Overloading. Loading too much crude material onto the column can saturate the stationary phase, leading to poor peak shape.
-
Solution 3: Reduce the Sample Load. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel, depending on the difficulty of the separation.
Problem 2: Extreme Retention Behavior
Q: My compound is completely stuck on the baseline (Rf ≈ 0), even when using 100% ethyl acetate. What should I do?
A: This indicates that your solvent system is not polar enough to elute the highly polar this compound.
-
Solution 1: Introduce a Stronger Eluent. You need to add a more polar "strong" solvent to your mobile phase. Methanol is an excellent choice. Start by developing a new TLC system with Dichloromethane (DCM)/Methanol mixtures (e.g., 98:2, 95:5, 90:10). This combination is very effective for polar compounds.[4]
-
Solution 2: Consider an Alternative Stationary Phase. If even highly polar solvent systems fail or cause other issues, your compound may be better suited for a different type of chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for very polar compounds and is an excellent alternative.[1]
Q: My compound runs with the solvent front (Rf ≈ 1), showing no retention. How can I get it to stick to the column?
A: This is the opposite problem: your eluent is too polar.
-
Solution 1: Decrease Eluent Polarity. Systematically decrease the percentage of the polar solvent in your mobile phase. For example, if you are using 50% Ethyl Acetate/Hexane, try 30%, then 20%, until you achieve the target Rf of 0.2-0.3 on TLC.
-
Solution 2: Double-Check Solvent Identity. It is a surprisingly common error to mistake solvent bottles.[2] Ensure you have used the correct non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents.
Problem 3: No or Low Compound Recovery
Q: After running the entire column, I can't find my product in any of the fractions. Where could it have gone?
A: This frustrating situation has several potential causes:
-
Cause 1: Decomposition on the Column. As mentioned in the FAQs, the compound may have degraded on the acidic silica gel.[2]
-
Solution 1: Perform a Silica Stability Test. Before running a large-scale column, spot your compound on a silica TLC plate and let it stand for 1-2 hours in the open air. Then, run the TLC as usual. If a new spot appears or the original spot diminishes, decomposition is likely occurring. In this case, you should use deactivated silica (by adding triethylamine to the eluent) or switch to a more inert stationary phase like alumina.[2]
-
Cause 2: The Compound Eluted in the Solvent Front. If the initial eluent was too polar, the compound may have eluted immediately with the first few column volumes before you began collecting fractions.[2]
-
Solution 2: Always Check the First Fraction. Concentrate the very first fraction collected from the column and check it by TLC.[2]
-
Cause 3: Fractions are Too Dilute. The compound may have eluted, but it is spread across so many fractions that the concentration in any single one is too low to be detected by TLC.[2]
-
Solution 3: Combine and Concentrate Fractions. If you have a general idea of where the compound should have eluted, combine those fractions (e.g., fractions 10-20) and concentrate them on a rotary evaporator. Re-run a TLC on the concentrated sample.[2]
Problem 4: Physical Column Issues
Q: The solvent flow through my column is extremely slow or has stopped completely. What's wrong?
A: A blocked column can derail a purification.
-
Cause 1: Clogging by Particulates. Fine precipitates from your crude sample or silica "fines" can clog the bottom frit of the column.
-
Solution 1: Proper Column Packing. Ensure you add a layer of sand at the bottom of the column before adding the silica slurry and another thin layer on top of the packed silica. The top layer prevents the silica bed from being disturbed when adding eluent.[3]
-
Cause 2: Crystallization on the Column. If your crude sample is highly concentrated and has poor solubility in the eluent, it can crystallize at the top of the column, blocking flow.[2]
-
Solution 2: Use Dry Loading. This is the best way to prevent this issue. Pre-adsorbing the material onto silica ensures it is finely dispersed and will not crystallize upon introduction to the mobile phase.[3] If the column is already blocked, carefully scraping away the top layer of crystallized material may be the only way to salvage the run.
Section 3: Recommended Protocol & Data
Step-by-Step Flash Chromatography Workflow
-
TLC Analysis:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or acetone).
-
Test various solvent systems on a silica TLC plate. Start with 30% Ethyl Acetate (EtOAc) in Hexane and increase the EtOAc percentage until the desired Rf of ~0.2-0.3 is achieved. If necessary, switch to a DCM/Methanol system.
-
-
Column Packing:
-
Select a column of appropriate size (aim for a silica gel mass that is 20-100 times the mass of your crude sample).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack it into a firm, stable bed. Ensure there are no air bubbles or cracks.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude sample in a minimal amount of a volatile solvent (like DCM or acetone).
-
Add silica gel (approx. 5-10 times the mass of your sample) to the solution.[3]
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, forming a thin, even layer. .
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by TLC.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by checking fractions with TLC.
-
If separation is difficult, a shallow gradient elution (slowly increasing the solvent polarity during the run) can improve resolution.[2]
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Table 1: Starting Solvent Systems for Polar Heterocycles
| Solvent System | Polarity Index | Typical Use Case & Comments |
| Ethyl Acetate / Hexane | Low to Medium | Excellent starting point. Good for moderately polar compounds. Limited power for very polar molecules. |
| Dichloromethane / Methanol | Medium to High | A powerful system for highly polar compounds like this compound. Start with low % MeOH (1-2%) and increase as needed. |
| Acetone / Hexane | Medium | An alternative to EtOAc/Hexane with different selectivity. Can be useful if co-elution is an issue. |
| Ethyl Acetate / Hexane + 1% Triethylamine | Modified | Use when peak tailing is observed or if the compound is suspected to be acid-sensitive.[1] |
Section 4: Visual Workflow
Chromatography Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during column chromatography.
Caption: A decision-making workflow for troubleshooting common chromatography issues.
References
Technical Support Center: Synthesis of (4-nitro-1H-pyrazol-1-yl)methanol
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of (4-nitro-1H-pyrazol-1-yl)methanol. This molecule is a critical building block in the development of energetic materials and specialized pharmaceuticals. Its synthesis, while conceptually straightforward, is often complicated by a series of competing side reactions that can significantly impact yield and purity.
This guide is structured to move beyond simple procedural outlines. It provides a deep dive into the causality behind common experimental challenges, offering field-proven troubleshooting strategies and robust protocols. We will address issues from the synthesis of the 4-nitropyrazole precursor to the final N-hydroxymethylation step, ensuring you have the necessary information to diagnose and resolve problems effectively.
Section 1: Synthesis Overview & Key Challenges
The synthesis of this compound is typically a two-stage process:
-
Nitration of Pyrazole: The electrophilic nitration of the pyrazole ring to form the 4-nitropyrazole intermediate. This step is critical, as impurities generated here will carry through and complicate subsequent steps.
-
N-Hydroxymethylation: The reaction of 4-nitropyrazole with formaldehyde to install the hydroxymethyl group at the N1 position.
The primary challenges encountered are rooted in regioselectivity during nitration and the inherent reactivity of both formaldehyde and the N-hydroxymethyl product itself.
Caption: Overall two-step synthesis pathway.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low Yield in Final Product & Re-isolation of Starting Material
Question: "My N-hydroxymethylation reaction has a low conversion rate, and I primarily recover the 4-nitropyrazole starting material upon workup. What is causing this?"
Answer: This is the most frequently reported issue and is typically due to the instability of the N-hydroxymethyl group. The bond between the pyrazole nitrogen and the CH₂OH group is labile and can be cleaved under various conditions, effectively reversing the reaction.
-
Causality: The N-hydroxymethylation is a reversible equilibrium reaction. Harsh conditions, particularly acidic pH during workup or elevated temperatures during purification (e.g., distillation), can readily cleave the product, regenerating 4-nitropyrazole.[1] In some cases, attempted nitration of a similar hydroxymethyl compound led to complete cleavage of the group.[1]
-
Troubleshooting Steps:
-
pH Control: Ensure the workup procedure is neutral or slightly basic. Avoid strong acidic washes. A mild bicarbonate wash is often sufficient.
-
Temperature Management: Concentrate the reaction mixture under reduced pressure at a low temperature (<40 °C). Avoid heating the crude product for extended periods.
-
Purification Strategy: Favor recrystallization or flash column chromatography over distillation for purification.
-
| Parameter | Standard Condition | Optimized Condition for Stability | Rationale |
| Workup pH | Acidic quench | Neutral to slightly basic (pH 7-8) | Prevents acid-catalyzed cleavage of the N-CH₂OH bond. |
| Solvent Removal | Rotary evaporation at >50 °C | Rotary evaporation at <40 °C | Minimizes thermal decomposition back to starting materials. |
| Reaction Time | Prolonged (>24h) | Monitored by TLC/LC-MS (typically 4-12h) | Prevents the buildup of degradation and side products over time. |
Issue 2: Formation of Insoluble Precipitates or Oily Polymers
Question: "During or after the N-hydroxymethylation reaction, I observe a significant amount of an insoluble white solid or a sticky oil that is not my desired product. What is this byproduct?"
Answer: This is characteristic of dimerization or oligomerization, a common side reaction with formaldehyde. The most likely byproduct is bis((4-nitro-1H-pyrazol-1-yl)methyl) ether , formed from the condensation of two molecules of the product or the reaction of the product with a molecule of 4-nitropyrazole.
-
Causality: The hydroxymethyl group of the product is reactive and can act as an electrophile after protonation. It can then be attacked by a nucleophile, such as the N-H of another 4-nitropyrazole molecule or the hydroxyl group of another product molecule, leading to the formation of a methylene bridge or an ether linkage, respectively, with the elimination of water.
Caption: Key side reactions in the N-hydroxymethylation step.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a minimal excess of formaldehyde (e.g., 1.1-1.5 equivalents). A large excess can drive polymerization.
-
Moderate Temperature: Running the reaction at room temperature or slightly elevated temperatures (40-50 °C) is often sufficient. Avoid high heat, which accelerates condensation reactions.
-
Dilution: Working in a more dilute solution can disfavor bimolecular side reactions like dimerization.
-
Issue 3: Impurities Originating from the 4-Nitropyrazole Synthesis
Question: "My final product is difficult to purify, and analytical data (NMR, LC-MS) suggests the presence of isomers. Could the problem be my starting material?"
Answer: Absolutely. The direct nitration of pyrazole is notorious for producing a mixture of isomers, primarily 3-nitropyrazole and 4-nitropyrazole, along with some dinitrated species.[2][3] If this isomeric mixture is used in the subsequent hydroxymethylation step, you will inevitably form a mixture of isomeric products that can be very challenging to separate.
-
Causality: The pyrazole ring has multiple sites susceptible to electrophilic attack. While reaction conditions can be optimized to favor 4-nitration, the formation of other isomers is common.[2][4] Using a mixture of nitric and sulfuric acids at 90°C has been reported to give a yield of only 56% for 4-nitropyrazole, indicating significant byproduct formation.[2]
-
Troubleshooting Steps:
-
Optimize Nitration: Employ an optimized protocol, such as the one-pot, two-step method using fuming nitric and sulfuric acids at a controlled temperature (50 °C), which can achieve yields up to 85%.[4]
-
Thorough Purification of Intermediate: Do not proceed to the hydroxymethylation step without rigorously purifying the 4-nitropyrazole. Recrystallization from toluene or a similar solvent is often effective.[2]
-
Characterize the Intermediate: Confirm the purity and identity of your 4-nitropyrazole by NMR and melting point analysis before use. The melting point for pure 4-nitropyrazole is 163–165 °C.[5]
-
Section 3: Validated Experimental Protocols
These protocols are designed to maximize yield and minimize the formation of the side products discussed above.
Protocol 1: Optimized Synthesis of 4-Nitro-1H-pyrazole
This protocol is adapted from an optimized one-pot, two-step method to favor the formation of the 4-nitro isomer.[4]
-
Reagent Preparation: In a flask equipped for cooling and stirring, prepare a nitrating mixture by carefully adding 98% fuming nitric acid to 20% fuming sulfuric acid. Cool this mixture in an ice bath.
-
Reaction Setup: In a separate reaction vessel, add pyrazole to concentrated sulfuric acid while cooling to maintain a low temperature.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the pyrazole sulfate solution. Maintain the reaction temperature at 50 °C.
-
Reaction Monitoring: Allow the reaction to proceed for 1.5 hours at 50 °C. Monitor the reaction's completion using TLC.
-
Workup: Carefully pour the reaction mixture over crushed ice. The 4-nitropyrazole will precipitate.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and then recrystallize from toluene to yield pure 4-nitropyrazole as a white solid.[2]
Protocol 2: Synthesis of this compound
This protocol is based on literature procedures for the N-hydroxymethylation of nitropyrazoles.[1][6]
-
Reaction Setup: Dissolve purified 4-nitropyrazole in a suitable solvent (e.g., water or ethanol) in a round-bottom flask.
-
Addition of Formaldehyde: Add a 40% aqueous solution of formaldehyde (1.2 equivalents) to the stirred solution. A mild base catalyst (e.g., a catalytic amount of K₂CO₃) can be added to facilitate the reaction, but pH should be monitored.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC indicates the consumption of the starting material.
-
Workup: If a catalyst was used, neutralize the mixture. Reduce the solvent volume in vacuo at low temperature (<40 °C). The product may precipitate or can be extracted.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Section 4: Troubleshooting Workflow
Use this decision tree to diagnose and solve issues during your synthesis.
Caption: A logical workflow for troubleshooting synthesis problems.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 3. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Regioisomer Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of controlling regioselectivity in the synthesis of unsymmetrically substituted pyrazoles. The formation of regioisomeric mixtures can significantly complicate downstream processes, impacting yield, purification efficiency, and the biological activity of target compounds.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you gain control over your pyrazole synthesis, ensuring the desired regioisomer is obtained with high selectivity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical issue?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction can potentially yield multiple products. In the synthesis of unsymmetrical pyrazoles, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can lead to two different regioisomeric pyrazoles. The control over which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent reactivity. Therefore, ensuring the selective synthesis of the desired isomer is paramount for efficiency and success in drug discovery and development.[1]
Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is governed by a delicate interplay of several factors:[3][4][5]
-
Electronic Effects: The reactivity of the two carbonyl carbons in the 1,3-dicarbonyl compound is influenced by the electronic nature of their substituents. The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] For instance, in a 1,3-diketone bearing a trifluoromethyl group, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic and thus more susceptible to initial attack.[1]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically hinder one reaction pathway, thereby directing the nucleophilic attack to the less sterically encumbered carbonyl group.[1][2]
-
Reaction Conditions (pH, Solvent, Temperature): These are often the most critical and tunable factors.
-
pH: The acidity or basicity of the reaction medium is crucial. Under acidic conditions, the substituted nitrogen of the hydrazine can be protonated, which may alter the nucleophilicity of the two nitrogen atoms and influence the initial site of attack.[1][2]
-
Solvent: The choice of solvent can dramatically influence which regioisomer is favored.[6] For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in favor of one isomer.[6]
-
Temperature: Reaction temperature can also affect the regiochemical outcome, although its influence is often substrate-dependent.
-
Q3: My pyrazole synthesis is yielding an inseparable mixture of regioisomers. What are my options?
A3: Encountering an inseparable mixture of regioisomers is a common challenge. Here are a few strategies to consider:
-
Re-optimize Reaction Conditions: Before resorting to tedious separation, systematically re-evaluate your reaction conditions. A change in solvent to a fluorinated alcohol, or a modification of the reaction pH, can often dramatically shift the isomeric ratio in favor of one product, simplifying purification.[6]
-
Chromatographic Separation: Even if inseparable by standard silica gel chromatography, exploring other stationary phases (e.g., alumina, reversed-phase C18) or different eluent systems can sometimes provide the necessary resolution.[7][8][9] High-performance liquid chromatography (HPLC) is also a powerful tool for separating closely related isomers.[10]
-
Derivatization: In some instances, the mixture of isomers can be derivatized to introduce a functional group that facilitates easier separation. After separation, the directing group can be removed.[8]
-
Alternative Synthetic Route: If controlling the regioselectivity of the Knorr synthesis proves too challenging, consider alternative synthetic strategies for accessing your target pyrazole.
Part 2: Troubleshooting Guides
Issue 1: My reaction consistently produces the undesired regioisomer as the major product.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the undesired isomer under standard conditions.
Troubleshooting Workflow:
Caption: Decision-making workflow for addressing unfavorable regioselectivity.
Detailed Protocol 1: Enhancing Regioselectivity with Fluorinated Alcohols
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure.
-
The crude product can then be purified by standard methods, such as column chromatography or recrystallization.
Causality: Fluorinated alcohols can stabilize intermediates through hydrogen bonding, which can alter the reaction pathway and enhance the formation of one regioisomer over the other.[6]
Issue 2: How can I definitively identify and quantify the regioisomers in my product mixture?
Accurate identification and quantification of regioisomers are essential for optimizing your reaction and for the characterization of your final compound.
Analytical Workflow:
Caption: Analytical workflow for the identification and characterization of pyrazole regioisomers.
Spectroscopic Differentiation of Regioisomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between pyrazole regioisomers.
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each regioisomer.[11][12]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for unambiguously assigning the regiochemistry. NOESY detects through-space interactions between protons that are close to each other. By observing correlations between the protons of a substituent on the N1 nitrogen and the protons of the substituent at the C5 position, one can definitively confirm the structure of that regioisomer.[7][9]
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons that are 2-3 bonds away, which can also be used to establish the connectivity and thus the regiochemistry.
Table 1: Example Spectroscopic Data for Differentiating Regioisomers
| Spectroscopic Technique | Regioisomer A (1,5-disubstituted) | Regioisomer B (1,3-disubstituted) |
| ¹H NMR | The chemical shift of the proton at C3 will differ from that of the proton at C5. | The chemical shift of the proton at C5 will differ from that of the proton at C3. |
| ¹³C NMR | The chemical shifts of C3 and C5 will be distinct. | The chemical shifts of C5 and C3 will be distinct. |
| NOESY | A cross-peak will be observed between the N1-substituent and the C5-substituent. | A cross-peak will be observed between the N1-substituent and the C3-substituent. |
Issue 3: I have a mixture of regioisomers. How can I effectively separate them?
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
This is a general protocol for separating a mixture of two pyrazole regioisomers.[8][9][13]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for flash chromatography)
-
A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes)
Procedure:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Dry-load the sample onto a small amount of silica gel.
-
Prepare a silica gel column in the desired eluent system.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the separated isomers.
-
Combine the pure fractions of each isomer and concentrate under reduced pressure.
-
Confirm the purity and identity of each isolated isomer by NMR spectroscopy.
Note: The optimal eluent system will depend on the specific polarity of your regioisomers and must be determined empirically through TLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. benchchem.com [benchchem.com]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability of (4-nitro-1H-pyrazol-1-yl)methanol in Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with (4-nitro-1H-pyrazol-1-yl)methanol (MW: 143.10 g/mol , Formula: C₄H₅N₃O₃) in solution.[1] Given the limited direct literature on this specific molecule's solution stability, this document synthesizes information from foundational chemical principles, data on related nitropyrazole structures, and established analytical methodologies to provide actionable troubleshooting advice and experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound solutions.
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of any compound in solution is influenced by a combination of environmental and chemical factors.[2][3] For this compound, the most critical factors are:
-
pH: The N-hydroxymethyl (-CH₂OH) group attached to the pyrazole nitrogen is susceptible to hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the N-C bond.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3][4] Nitropyrazole compounds, while often possessing good thermal stability in their solid state, can become more reactive in solution where molecules have greater mobility.[5][6][7]
-
Solvent Choice: The solvent can directly participate in degradation reactions. Protic solvents (e.g., water, methanol) can facilitate hydrolysis or solvolysis. While traditional pyrazole syntheses may use solvents like ethanol or methanol, it's crucial to consider their potential reactivity with your specific compound over time.[8]
-
Light Exposure: Many nitroaromatic compounds are photosensitive.[9] Exposure to light, particularly UV wavelengths, can induce photolytic degradation, often through free-radical mechanisms.[2][9]
-
Oxidizing Agents: The presence of strong oxidizing agents should be avoided, as they can react with the pyrazole ring or the hydroxymethyl group.[10]
Q2: My experiment involves this compound in a methanol solution, and I'm observing a progressive loss of the starting material. What is the likely cause?
The most probable cause is the degradation of the molecule via the cleavage of the N-hydroxymethyl bond. This is essentially a reversible formation reaction. This compound is synthesized by reacting 4-nitropyrazole with formaldehyde.[11] In solution, particularly with heat or catalytic amounts of acid/base, the equilibrium can shift, causing the compound to decompose back into its precursors: 4-nitropyrazole and formaldehyde .
This hypothesis is supported by studies on related compounds where the hydroxymethyl group has shown lability. For instance, attempts to nitrate 1-hydroxymethyl-4-nitropyrazole with certain reagents resulted in the complete cleavage of the functional group, highlighting the reactive nature of this C-N bond.[11]
Q3: What are the likely degradation products I should look for?
Based on the degradation pathway described above, the two primary degradation products you should expect to see are:
-
4-nitropyrazole: This is a stable aromatic heterocycle and will likely be the major observable degradation product in chromatographic analyses.
-
Formaldehyde: As a small, highly volatile, and reactive molecule, formaldehyde can be challenging to detect directly without specific derivatization methods. It may also react further with the solvent or other components in the mixture.
Q4: What are the recommended storage conditions for stock solutions of this compound?
To maximize the shelf-life of your solutions, adhere to the following storage protocols:
-
Temperature: Store solutions at low temperatures, such as 2-8°C. For long-term storage, consider -20°C or -80°C, but verify that the compound remains soluble upon thawing and does not precipitate.
-
Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[4][9]
-
Inert Atmosphere: For sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use high-quality, airtight containers to prevent solvent evaporation and contamination from atmospheric moisture.[4]
Q5: Are there any known chemical incompatibilities for this compound in solution?
Yes. Based on the structure and general knowledge of related compounds, you should avoid:
-
Strong Oxidizing Agents: As indicated in safety information for related pyrazoles.[10]
-
Strong Acids and Bases: These can catalyze the hydrolysis of the N-hydroxymethyl bond.
-
Strong Reducing Agents: The nitro group (-NO₂) is susceptible to reduction, which would chemically alter the molecule.
-
Reactive Nitrating Agents: As evidenced by the cleavage of the hydroxymethyl group during certain nitration reactions, highly reactive electrophiles may not be compatible.[11]
Section 2: Troubleshooting Guide
This table provides a quick reference for common issues, their potential causes, and recommended actions.
| Symptom Observed | Potential Cause | Recommended Action |
| Low or inconsistent bioactivity/reaction yield. | Degradation of the this compound stock solution prior to or during the experiment. | 1. Prepare fresh solutions for each experiment. 2. Perform a quick purity check (e.g., HPLC, TLC) on the stock solution before use. 3. Re-evaluate experimental conditions (temperature, pH) to minimize degradation. |
| Appearance of a new, major peak in HPLC/LC-MS analysis over time. | Chemical degradation of the parent compound. | 1. Tentatively identify the new peak as 4-nitropyrazole. 2. Confirm identity by comparing its retention time and mass spectrum with an authentic standard of 4-nitropyrazole. |
| pH of the solution drifts over time. | Degradation may be producing acidic or basic byproducts, or the compound itself is interacting with the solvent. | 1. Buffer the solution to a stable pH, if compatible with your experimental system. 2. Investigate the optimal pH for stability using the protocol outlined in Section 3.2. |
| Solution changes color (e.g., develops a yellowish tint). | Formation of degradation products that absorb visible light. This is common for nitroaromatic compounds. | 1. Correlate the color change with the appearance of degradation peaks in your analytical method. 2. Ensure the solution is protected from light, as photodecomposition can cause color changes.[9] |
Section 3: Experimental Protocols
As a Senior Application Scientist, I emphasize that robust experimental design is key. The following protocols are designed to be self-validating systems, allowing you to confirm stability under your specific conditions.
Protocol for Preparation and Storage of Stock Solutions
-
Pre-analysis: Ensure the solid this compound is of high purity.
-
Solvent Selection: Use HPLC-grade or the highest purity solvent available to minimize reactive impurities.
-
Weighing: Accurately weigh the solid compound using a calibrated analytical balance.
-
Dissolution: Add the solvent to the solid in a volumetric flask. Use an amber flask to protect from light.
-
Mixing: Mix by gentle inversion. If necessary, use a sonicator for a very brief period (1-2 minutes) to aid dissolution, but avoid heating the solution.
-
Storage: Immediately transfer aliquots into smaller volume, airtight amber glass vials. This prevents repeated freeze-thaw cycles and contamination of the main stock.
-
Labeling & Logging: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Final Storage: Place the vials in a dark, cold environment (e.g., a refrigerator at 4°C or a freezer at -20°C).
Protocol for Assessing Solution Stability via HPLC-UV
This protocol allows you to quantify the rate of degradation under your specific experimental conditions (e.g., in your cell culture media or reaction buffer).
-
HPLC Method Development:
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is often effective. Example gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Detection: The nitro-pyrazole chromophore should have a strong UV absorbance. Monitor at a wavelength such as 254 nm or determine the λ_max by scanning with a diode array detector.
-
Standard Curve: Prepare a standard curve using a freshly prepared, high-purity solution to correlate peak area with concentration.
-
-
Stability Study Execution:
-
Preparation: Prepare a solution of this compound in the solvent/buffer you wish to test, at the concentration you plan to use.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject the solution onto the HPLC system. This is your baseline measurement.
-
Incubation: Store the solution under the conditions you want to test (e.g., 37°C incubator, room temperature on the benchtop, etc.). Ensure the container is sealed to prevent evaporation.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it onto the HPLC.
-
Data Analysis: For each time point, calculate the peak area of the parent compound. Plot the percentage of the remaining parent compound (relative to the T=0 peak area) against time. This will give you a quantitative measure of its stability. Also, monitor the increase in the peak area of any degradation products.
-
Section 4: Visualizations and Data Summary
Diagrams
Caption: Proposed hydrolytic degradation of this compound.
Caption: Experimental workflow for HPLC-based solution stability assessment.
Data Summary Table
| Factor | Potential Effect on Stability | Recommended Mitigation Strategy |
| Temperature | Increased degradation rate. | Prepare solutions fresh; store stock solutions at 2-8°C or frozen (-20°C). Minimize time at elevated experimental temperatures. |
| Light | Photodegradation. | Work in a dimly lit area; store all solutions in amber vials or protect them from light with foil. |
| pH | Acid or base-catalyzed hydrolysis. | If possible, buffer the solution to a neutral pH. Perform a stability study across a pH range to find the optimum. |
| Oxygen | Oxidative degradation. | For highly sensitive experiments, use degassed solvents and store solutions under an inert atmosphere (e.g., Argon). |
| Solvent | Hydrolysis or solvolysis. | Use aprotic solvents (e.g., DMSO, DMF, Acetonitrile) if compatible with the experimental system. Always use high-purity, dry solvents. |
Section 5: References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed. 5
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. 11
-
SAFETY DATA SHEET for 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. (n.d.). Generic SDS source. 10
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC - PubMed Central. 6
-
Review on synthesis of nitropyrazoles. (2025). ResearchGate. 7
-
4-Nitro-1H-pyrazole Safety Data Sheet. (n.d.). Apollo Scientific. 12
-
4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. 4
-
Factors That Affect the Stability of Compounded Medications. (2022). The PCCA Blog. 9
-
This compound. (n.d.). Santa Cruz Biotechnology. 1
-
CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. 2
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. (n.d.). PubMed. 3
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). ACS Publications. 8
References
- 1. scbt.com [scbt.com]
- 2. iipseries.org [iipseries.org]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: N-Alkylation of 4-Nitropyrazole
Introduction
The N-alkylation of 4-nitropyrazole is a cornerstone transformation for synthesizing key intermediates in pharmaceutical and agrochemical research.[1] The resulting N-alkyl-4-nitropyrazoles serve as versatile building blocks, notably for creating compounds like 1-alkyl-4-aminopyrazoles, which are precursors to potent kinase inhibitors and other therapeutic agents.[2] However, what appears to be a straightforward substitution reaction is often plagued by challenges, primarily concerning regioselectivity, reaction efficiency, and side-product formation.
This guide provides in-depth troubleshooting advice and detailed protocols designed for researchers encountering these common hurdles. We will explore the mechanistic underpinnings of the reaction to empower you to make informed, rational decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of pyrazoles?
A: The core challenge is controlling regioselectivity. Unsymmetrical pyrazoles, like 4-nitropyrazole, have two distinct ring nitrogen atoms (N1 and N2). Both are nucleophilic and can be alkylated, often leading to a mixture of N1 and N2 regioisomers.[3][4] These isomers can have very similar physical properties, making their separation by standard chromatographic methods difficult and tedious.
Q2: How does the 4-nitro group influence the alkylation reaction?
A: The strongly electron-withdrawing nitro group significantly increases the acidity of the pyrazole N-H proton (pKa ≈ 9.7 for 4-nitropyrazole vs. ≈ 14 for unsubstituted pyrazole). This makes deprotonation easier, allowing for the use of milder bases compared to other pyrazole systems. However, it also deactivates the ring towards electrophilic attack and can influence the nucleophilicity of the adjacent nitrogen atoms, thereby affecting the N1/N2 product ratio.
Q3: What are the key factors that control regioselectivity (N1 vs. N2 alkylation)?
A: The regiochemical outcome is a delicate interplay of several factors:
-
Steric Effects: Alkylation generally occurs at the less sterically hindered nitrogen atom. In the case of 4-nitropyrazole, the C3 and C5 positions are unsubstituted, minimizing steric bias from the ring itself. Therefore, the bulkiness of the alkylating agent becomes a more significant factor.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the reaction's regioselectivity.[3] For instance, strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or THF tend to favor the formation of the thermodynamically more stable N1-alkylated product.[5] Weaker bases like potassium carbonate (K₂CO₃) in solvents like acetonitrile can sometimes lead to mixtures.[3][6]
-
Nature of the Alkylating Agent: The reactivity and structure of the electrophile are crucial. Highly reactive agents like methyl iodide or benzyl bromide react quickly, while less reactive agents may require harsher conditions. Alternative methods using specialized reagents like trichloroacetimidates under acidic conditions have also been developed to overcome issues with basic conditions.[7][8]
-
Alternative Methodologies: Reactions like the Mitsunobu reaction provide a different pathway that can offer high regioselectivity for the N1 isomer with primary and secondary alcohols.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-alkylation of 4-nitropyrazole.
Problem: Low or No Product Yield
Q: My reaction has stalled, or my yield is disappointingly low. What should I investigate first?
A: Low conversion is a common issue that can often be traced back to one of three areas: deprotonation, the electrophile's reactivity, or the reaction conditions.
-
Incomplete Deprotonation: The pyrazole N-H must be deprotonated to form the reactive pyrazolate anion.
-
Weak Base: If you are using a mild base like K₂CO₃, it may not be strong enough to fully deprotonate the pyrazole, especially in less polar solvents. Consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH).[4]
-
Base Quality: Ensure your base is fresh and anhydrous. NaH, for example, can be passivated by a layer of NaOH if not stored properly. Always use NaH as a dispersion in mineral oil and, for critical small-scale reactions, wash it with dry hexanes before use.
-
-
Unreactive Alkylating Agent:
-
Leaving Group: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride with long reaction times and low conversion, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: Bulky alkylating agents (e.g., secondary or neopentyl halides) will react much more slowly than primary halides. These may require higher temperatures and longer reaction times.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many alkylations run well at room temperature, but some require heating.[9] If your reaction is sluggish, consider gently heating it to 40-60 °C. Monitor by TLC to ensure the product is stable at higher temperatures.
-
Solvent: The solvent must be able to dissolve the pyrazolate salt. Polar aprotic solvents like DMF and acetonitrile are excellent choices.[5] THF is also commonly used, particularly with NaH.[5]
-
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Problem: Formation of Regioisomer Mixture
Q: I'm getting a mixture of N1 and N2 alkylated products. How can I improve the selectivity?
A: Achieving high regioselectivity is paramount. Since 4-nitropyrazole is symmetric with respect to the C3 and C5 positions, selectivity is governed purely by the electronic differences between N1 and N2 and the reaction conditions.
-
Favoring the N1 Isomer (1-alkyl-4-nitropyrazole): The N1 isomer is generally the thermodynamically more stable product. To favor its formation, use conditions that allow for equilibration or are under thermodynamic control.
-
Strong Base/Polar Aprotic Solvent: The combination of NaH in DMF or THF is the most reliable method.[5] NaH irreversibly deprotonates the pyrazole to form the sodium pyrazolate salt. In a polar aprotic solvent, this salt is dissociated, and the alkylation proceeds preferentially on the N1 nitrogen.
-
-
Controlling Factors:
-
Base Choice: As a general rule, stronger bases (NaH, LiHMDS) tend to give better N1 selectivity.
-
Solvent Polarity: More polar aprotic solvents (DMF, DMSO) favor the N1 isomer. Less polar solvents may lead to aggregation of the pyrazolate salt, reducing selectivity.
-
Alternative Reactions: The Mitsunobu reaction, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), is an excellent method for selectively forming the N1 isomer with primary and secondary alcohols.[2] This reaction proceeds through a different mechanism and avoids strong bases.
-
Factors Influencing N1 vs. N2 Regioselectivity
Caption: Key factors that direct N-alkylation to the N1 or N2 position.
Problem: Side Product Formation
Q: My TLC shows extra spots, and my NMR is messy. What are the likely side reactions?
A: Besides regioisomers, other side products can complicate your reaction.
-
Over-alkylation (Dialkylation): After the initial N-alkylation, the remaining nitrogen atom can be alkylated a second time, especially with highly reactive alkylating agents (e.g., methyl iodide) or if an excess of the agent is used. This forms a positively charged dialkylpyrazolium salt.[10]
-
Solution: Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). Add the agent slowly to the deprotonated pyrazole solution to avoid localized high concentrations.
-
-
Decomposition: 4-Nitropyrazole and its derivatives can be unstable under harsh conditions.
-
Solution: Avoid excessively high temperatures. If heating is necessary, do so cautiously and monitor the reaction closely for the appearance of baseline material or dark coloration on the TLC plate. If using a strong base like NaH, ensure the reaction is under an inert atmosphere (N₂ or Ar) to prevent side reactions with oxygen or water.
-
Data Presentation
Table 1: Recommended Base and Solvent Combinations
| Base | Solvent | Typical Outcome for 4-Nitropyrazole | Notes |
| NaH | DMF, THF | Good to excellent yield, high N1 selectivity | The gold standard for N1 selectivity. Requires anhydrous conditions and an inert atmosphere.[5] |
| K₂CO₃ | Acetonitrile, DMF | Moderate to good yield, can produce N1/N2 mixtures | A milder, easier-to-handle alternative. Selectivity can be lower than with NaH.[5][6] |
| Cs₂CO₃ | Acetonitrile, DMF | Good yield, often provides good N1 selectivity | More effective than K₂CO₃ due to the softer cesium cation, but more expensive. |
| DBU | THF, Acetonitrile | Variable | Strong, non-nucleophilic organic base. Can be effective but may lead to side products with some alkylating agents.[11] |
| PPh₃/DEAD | THF, Dioxane | Good yield, excellent N1 selectivity | Mitsunobu conditions. Used with alcohols instead of alkyl halides. Ideal for sensitive substrates.[2] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Alkylating agents are often toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: General Procedure for N1-Selective Alkylation using NaH in DMF
This protocol is optimized for achieving high N1-regioselectivity.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitropyrazole (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to create a 0.5 M solution. Stir the mixture until the pyrazole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Scientist's Note: You will observe gas (H₂) evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation. The solution should become clear or slightly hazy.
-
-
Alkylation: Cool the resulting pyrazolate solution back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.05 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-alkyl-4-nitropyrazole.[12]
Protocol 2: N-Alkylation using Mitsunobu Conditions
This protocol is an excellent alternative for alkylating with primary or secondary alcohols.[2]
-
Preparation: To a round-bottom flask under an inert atmosphere, add 4-nitropyrazole (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.).
-
Solvent Addition: Add anhydrous THF to create a 0.2 M solution and stir to dissolve all solids.
-
Initiation: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise over 15-20 minutes.
-
Scientist's Note: The reaction is often exothermic and may develop a deep orange or red color. Maintain the temperature at 0 °C during the addition.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor by TLC.
-
Work-up and Purification: Concentrate the reaction mixture in vacuo. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify directly by flash column chromatography on silica gel to isolate the desired N1-alkylated product.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. books.rsc.org [books.rsc.org]
- 10. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Technical Support Center: Characterization of Nitropyrazole Isomers
Welcome to the Technical Support Center for the Characterization of Nitropyrazole Isomers. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the common challenges encountered during the analysis of these complex compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate the intricacies of nitropyrazole isomer characterization with confidence.
Introduction to the Challenge
Nitropyrazoles are a critical class of compounds in energetic materials and pharmaceutical development.[1][2] However, the synthesis of nitropyrazoles often results in a mixture of isomers, which can have vastly different chemical, physical, and biological properties.[3] The subtle structural differences between these isomers make their separation and unambiguous identification a significant analytical challenge. This guide provides in-depth technical support, moving beyond simple protocols to explain the "why" behind the "how," ensuring a robust and reliable characterization workflow.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the characterization of nitropyrazole isomers.
Q1: Why is it so difficult to separate nitropyrazole isomers using standard chromatographic techniques?
A1: The primary challenge lies in the similar physicochemical properties of nitropyrazole isomers. Regioisomers, for instance, often exhibit very close polarities, leading to co-elution in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). Tautomerism in N-unsubstituted pyrazoles can further complicate separations by presenting multiple forms of the same isomer in solution.[4]
Q2: My mass spectrometry results for different nitropyrazole isomers look almost identical. How can I differentiate them?
A2: While the molecular ions will be identical, the fragmentation patterns of nitropyrazole isomers can show subtle but significant differences.[5][6] The position of the nitro group influences the stability of the pyrazole ring and, consequently, how it fragments upon ionization.[7] For example, the loss of NO, NO2, and subsequent ring cleavage can vary between isomers.[5] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of fragments and aiding in the elucidation of these subtle differences.
Q3: Can I use NMR spectroscopy alone to definitively identify my nitropyrazole isomers?
A3: While NMR spectroscopy is a powerful tool, relying solely on 1D NMR (¹H and ¹³C) can be misleading. The chemical shifts of protons and carbons in different isomers can be very similar.[8][9] For unambiguous identification, two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential. These techniques provide through-space and through-bond correlations that can definitively establish the connectivity and regiochemistry of the molecule. Computational prediction of NMR chemical shifts can also be a valuable tool for comparison with experimental data.[9][10]
Q4: What is the best way to confirm the absolute stereochemistry of a chiral nitropyrazole?
A4: For chiral nitropyrazoles, the most definitive method for determining the absolute stereochemistry is single-crystal X-ray crystallography.[3][4] This technique provides a three-dimensional map of the molecule, allowing for the unambiguous assignment of stereocenters. If suitable crystals cannot be obtained, chiral chromatography coupled with other spectroscopic techniques can be used.[11]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis of nitropyrazole isomers using various analytical techniques.
Guide 1: High-Performance Liquid Chromatography (HPLC)
Problem: Poor or no separation of nitropyrazole isomers.
Possible Causes & Solutions:
-
Inappropriate Stationary Phase: The choice of stationary phase is critical for resolving isomers with similar polarities.
-
Solution: Standard C18 columns may not provide sufficient selectivity. Experiment with different stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, which offer different retention mechanisms (π-π interactions, dipole-dipole interactions) that can enhance the separation of aromatic, nitro-substituted compounds.[12][13] For chiral separations, polysaccharide-based chiral stationary phases (CSPs) are often effective.[11][14]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and selectivity of the separation.
-
Solution: Perform a systematic optimization of the mobile phase. This can involve varying the organic modifier (e.g., acetonitrile vs. methanol), the aqueous component (e.g., water with different buffers or additives), and the gradient profile. A shallow gradient is often necessary to resolve closely eluting isomers.
-
-
Temperature Effects: Column temperature can affect the viscosity of the mobile phase and the kinetics of solute-stationary phase interactions.
-
Solution: Investigate the effect of column temperature on the separation. In some cases, operating at sub-ambient or elevated temperatures can improve resolution.
-
Experimental Protocol: HPLC Method Development for Nitropyrazole Isomer Separation
-
Initial Screening:
-
Columns: C18, Phenyl-Hexyl, PFP (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Optimization:
-
Based on the initial screening, select the column that shows the best initial separation.
-
Optimize the gradient slope and duration to maximize the resolution of the target isomers.
-
If co-elution persists, evaluate methanol as the organic modifier, as it can offer different selectivity.
-
Vary the column temperature between 20 °C and 50 °C to assess its impact on resolution.
-
Table 1: Starting HPLC Conditions for Nitropyrazole Isomer Separation
| Parameter | Condition 1 (Reverse Phase) | Condition 2 (Chiral) |
| Stationary Phase | Phenyl-Hexyl | Lux Cellulose-2 |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | n-Hexane / Isopropanol (90:10) |
| Gradient/Isocratic | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 25 °C |
| Detection | UV @ 254 nm | UV @ 254 nm |
Guide 2: Mass Spectrometry (MS)
Problem: Inability to distinguish between isomers based on their mass spectra.
Possible Causes & Solutions:
-
Identical Fragmentation Patterns: Electron ionization (EI) can sometimes produce very similar fragmentation patterns for isomers.
-
Solution: Employ tandem mass spectrometry (MS/MS or MSⁿ) to further fragment specific ions.[15] The fragmentation of a selected precursor ion can reveal subtle structural differences that are not apparent in the full scan mass spectrum. Collision-induced dissociation (CID) energy should be optimized to achieve the most informative fragmentation.
-
-
Soft Ionization Techniques: Techniques like electrospray ionization (ESI) may not induce sufficient fragmentation to differentiate isomers.
-
Solution: If using a soft ionization technique, ensure that in-source fragmentation is optimized or that MS/MS is utilized. In some cases, derivatization of the isomers prior to analysis can lead to more distinct fragmentation patterns.
-
Workflow for Isomer Differentiation by Mass Spectrometry
Caption: Decision workflow for differentiating nitropyrazole isomers using mass spectrometry.
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Ambiguous assignment of signals in the ¹H and ¹³C NMR spectra.
Possible Causes & Solutions:
-
Signal Overlap: The chemical shifts of protons and carbons in different isomers can be very close, leading to signal overlap.
-
Solution: Utilize 2D NMR techniques to resolve overlapping signals and establish correlations.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing connectivity across the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is invaluable for confirming regiochemistry.[10]
-
-
-
Tautomerism: The presence of tautomers can lead to multiple sets of signals for a single isomer, complicating the spectrum.
-
Solution: Analyze the sample at different temperatures. Lowering the temperature can sometimes slow down the tautomeric exchange, allowing for the observation of individual tautomers. The choice of solvent can also influence the tautomeric equilibrium.
-
Table 2: Typical ¹³C NMR Chemical Shift Ranges for C-Nitropyrazoles
| Isomer Position | C3 Chemical Shift (ppm) | C4 Chemical Shift (ppm) | C5 Chemical Shift (ppm) |
| 3-Nitro | ~150-160 | ~110-120 | ~130-140 |
| 4-Nitro | ~135-145 | ~125-135 | ~135-145 |
| 5-Nitro | ~130-140 | ~110-120 | ~150-160 |
| Note: These are approximate ranges and can be influenced by other substituents on the pyrazole ring. Data synthesized from[8]. |
Concluding Remarks
The characterization of nitropyrazole isomers is a complex but manageable task with the right combination of analytical techniques and a systematic approach to troubleshooting. By understanding the underlying principles of each technique and anticipating the common challenges, researchers can develop robust and reliable methods for the separation and identification of these important compounds. This guide serves as a starting point for your investigations, and we encourage you to consult the cited literature for more in-depth information.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00372E [pubs.rsc.org]
- 4. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (4-nitro-1H-pyrazol-1-yl)methanol
Prepared by the BenchChem Application Science Team
Troubleshooting Guide
This section addresses specific issues encountered during the purification of (4-nitro-1H-pyrazol-1-yl)methanol in a direct question-and-answer format.
Question 1: After my synthesis reaction, my TLC plate shows multiple spots. How do I identify the product and the main impurities?
Answer: This is a common and critical first step in purification. The spots on your TLC plate correspond to the different components in your crude reaction mixture. For this specific compound, the primary components you are likely to see are:
-
This compound (Your Product): Due to the hydroxyl (-OH) group, your product is significantly more polar than the starting material. It will have a lower Retention Factor (Rf) and appear closer to the baseline of the TLC plate.
-
Unreacted 4-nitro-1H-pyrazole (Starting Material): This is a common impurity. Lacking the polar hydroxyl group, it is less polar than your product and will travel further up the TLC plate, resulting in a higher Rf value.
-
Baseline Impurities: Very polar impurities, such as potential polymers from the formaldehyde source used in the synthesis, may not move from the baseline at all.[1]
To confirm identities, you can run co-spots: on the same TLC plate, spot your crude mixture, the pure starting material (if available), and a lane where both are spotted together. The spot for the starting material in your crude mix should merge with the pure starting material spot.
Question 2: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[2] This is often due to the solution being too highly saturated or cooling too rapidly.
Causality & Solution:
-
High Solute Concentration: The solution is supersaturated to a point where the compound's solubility limit is exceeded at a temperature where it is still molten.
-
Solution: While the solution is still hot, add more of the "good" solvent (the solvent in which your compound is soluble) in small increments until the oil redissolves completely. This lowers the saturation point, allowing crystallization to occur at a lower temperature.[2]
-
-
Rapid Cooling: Fast cooling doesn't provide the necessary time for an ordered crystal lattice to form.
-
Solution: Ensure slow, gradual cooling. Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further insulate the flask (e.g., by placing it in a warm water bath that is allowed to cool or wrapping it in glass wool) to slow the process even more.[2]
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal.
-
Solution: Experiment with a different solvent or a mixed-solvent system. A common technique is to dissolve the compound in a minimum amount of a hot "good" solvent (like ethanol) and then add a "poor" or "anti-solvent" (like water or hexane) dropwise until the solution becomes faintly cloudy (turbid). Then, allow it to cool slowly.[2]
-
Question 3: My column chromatography separation is poor. The product and a major impurity are eluting together. How can I improve the separation?
Answer: Poor separation (co-elution) in column chromatography happens when the difference in affinity of the compounds for the stationary phase (e.g., silica gel) is not sufficiently exploited by the mobile phase (eluent).
Strategies for Improvement:
-
Optimize the Solvent System (Eluent): The polarity of your eluent is the most critical factor. The goal is to find a solvent system where the Rf values of your product and the impurity are well-separated (a ΔRf of ~0.2 is ideal).
-
For separating this compound from the less polar 4-nitropyrazole starting material: Start with a less polar eluent system (e.g., 20-30% Ethyl Acetate in Hexane). This will cause the starting material to travel down the column faster. After the starting material has been eluted, you can increase the polarity of the eluent (e.g., to 50-70% Ethyl Acetate in Hexane) to elute your more polar product. This is known as a gradient elution .[3][4]
-
-
Proper Column Packing: Air bubbles or cracks in the silica gel bed will lead to uneven flow and poor separation.
-
Solution: Pack the column using a slurry method, where the silica gel is mixed with the initial eluent before being added to the column. This helps to create a uniform, homogenous stationary phase.[5]
-
-
Sample Loading: Loading a dilute sample in a wide band at the top of the column is a common cause of poor resolution.
-
Solution: Dissolve your crude product in the minimum amount of solvent. For solid samples, it is often best to adsorb the material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This creates a very narrow starting band.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound? The most common impurities arise directly from the starting materials and potential side reactions. The synthesis typically involves the reaction of 4-nitro-1H-pyrazole with formaldehyde.[1] Therefore, impurities include:
-
Unreacted 4-nitro-1H-pyrazole: Often the most significant impurity.
-
Isomeric Nitropyrazoles: If the synthesis of the 4-nitropyrazole starting material was not clean, you might have traces of 3-nitropyrazole or 5-nitropyrazole, which can be difficult to separate.[6][7]
-
Polymeric byproducts: Formaldehyde can polymerize, leading to highly polar baseline impurities.
-
Di-substituted products: It's possible for a second molecule of this compound to react, though this is less common under standard conditions.
Q2: Which purification method is better for this compound: recrystallization or column chromatography? The choice depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when you have a relatively pure product (>90%) with small amounts of impurities that have very different solubility profiles. It is fast, economical, and easily scalable.
-
Column Chromatography is the more powerful and versatile method, necessary when you have a complex mixture with multiple components or when impurities have similar properties to your product (e.g., isomeric impurities).[8] It offers much finer control over the separation. For a typical crude reaction mixture of this compound, column chromatography is often the recommended first choice.
Q3: How can I remove persistent color from my purified sample? Colored impurities are common in nitration reactions.[9] If a yellow or reddish tint remains after chromatography or recrystallization, it can often be removed by treating a solution of the compound with a small amount of activated charcoal .
-
Procedure: Dissolve the compound in a suitable hot solvent, add a very small amount of activated charcoal (e.g., 1-2% by weight), swirl for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Then, proceed with crystallization.[2]
-
Caution: Activated charcoal can adsorb your product as well as the impurities, which may reduce your overall yield. Use it sparingly.[2]
Q4: What analytical techniques should I use to confirm the purity and identity of my final product? A combination of techniques is essential for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the molecular structure. Key signals to look for in ¹H NMR include the singlet for the -CH₂- group (around 5.4-6.6 ppm, depending on the solvent) and the distinct signals for the pyrazole ring protons.[1][10][11]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Thin Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point.
Data & Protocols
Table 1: Solvent Properties for Purification
This table provides a starting point for selecting solvents for both chromatography and recrystallization. The choice depends on the specific impurities present.
| Solvent | Polarity Index | Boiling Point (°C) | Application Notes |
| Hexane | 0.1 | 69 | Non-polar component for column chromatography eluent. |
| Dichloromethane (DCM) | 3.1 | 40 | Can be used as a less polar eluent component; good solubility for many organics.[4] |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent polar component for chromatography; good single solvent for recrystallization for moderately polar compounds. |
| Acetone | 5.1 | 56 | Useful for recrystallization; can be used in chromatography.[12] |
| Ethanol (EtOH) | 5.2 | 78 | Good "soluble" solvent for recrystallization, often used in a mixed system with water or hexane.[2] |
| Methanol (MeOH) | 6.6 | 65 | Very polar; useful as a "soluble" solvent for recrystallization or as a strong eluent in chromatography. |
| Water | 10.2 | 100 | Used as an "anti-solvent" in mixed-solvent recrystallizations for polar compounds.[2] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purification and validation of this compound.
Caption: Workflow for purification and validation of this compound.
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to separate the polar product from the less polar starting material and other impurities.
1. Preparation of the Column: a. Select an appropriately sized glass column and securely clamp it in a vertical position in a fume hood. b. Place a small plug of glass wool at the bottom, followed by a thin layer of sand. c. Prepare a slurry of silica gel (100-200 mesh) in the initial, non-polar eluent (e.g., 10% Ethyl Acetate in Hexane).[3] d. Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica bed run dry. e. Add a final protective layer of sand on top of the silica bed.
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. b. Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution. c. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the prepared column.
3. Elution: a. Begin eluting the column with a non-polar solvent system (e.g., 10-20% Ethyl Acetate/Hexane). This will elute non-polar impurities and any unreacted 4-nitropyrazole. b. Collect fractions in test tubes and monitor them by TLC. c. Once the initial impurities have been eluted, gradually increase the polarity of the eluent. This can be done in steps (step-gradient) or continuously (linear-gradient).
- Step 1: 30% EtOAc/Hexane
- Step 2: 50% EtOAc/Hexane
- Step 3: 70% EtOAc/Hexane d. Your product, this compound, should elute at the higher polarities. e. Use TLC to identify the fractions containing the pure product.
4. Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent under reduced pressure to yield the purified product. c. Confirm purity and structure using NMR and/or melting point analysis.
References
- 1. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Purification [chem.rochester.edu]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
avoiding decomposition of (4-nitro-1H-pyrazol-1-yl)methanol during reactions
Welcome to the dedicated technical support guide for (4-nitro-1H-pyrazol-1-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with expert insights and actionable troubleshooting strategies to ensure the stability and successful reaction outcomes of this compound.
The inherent reactivity of the N-hydroxymethyl group, compounded by the strong electron-withdrawing nature of the 4-nitro substituent, presents unique stability challenges. This guide explains the causal mechanisms behind its decomposition and offers field-proven protocols to mitigate these issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during reactions involving this compound.
Issue 1: Reaction Mixture Shows Progressive Discoloration (e.g., Yellow to Brown/Black) and TLC/LC-MS Analysis Indicates Starting Material Loss with No Clear Product Formation.
-
Probable Cause: This is a classic symptom of thermal decomposition. N-hydroxymethyl compounds, particularly those on electron-deficient heterocyclic rings, are often thermally labile.[1][2] The C-N bond of the hydroxymethyl group is susceptible to cleavage at elevated temperatures, leading to the formation of 4-nitropyrazole and formaldehyde. The subsequent reaction of these fragments under heat can produce polymeric tars and other colored byproducts. Highly nitrated azoles, in general, are known for their inherent thermal instability.[3]
-
Recommended Solutions:
-
Strict Temperature Control: Maintain the reaction temperature as low as possible. Aim for ambient temperature (20-25°C) or below. If the reaction requires heating, conduct a preliminary screen at lower temperatures (e.g., 40°C) before escalating.
-
Exotherm Management: For reactions that may be exothermic (e.g., addition of a strong nucleophile or activating agent), use a cooling bath (ice-water or ice-salt) and add reagents dropwise to dissipate heat effectively.
-
In-Situ Generation: If the intended reaction is with the hydroxymethyl group itself (e.g., conversion to a leaving group), consider strategies where the activating agent is added at low temperatures (0°C or -20°C) to form the reactive intermediate in-situ, which is then consumed immediately by the subsequent reagent.
-
Issue 2: Rapid Consumption of Starting Material Observed upon Addition of a Basic Reagent (e.g., Amine, Alkoxide, or Carbonate Base), with LC-MS showing a peak for 4-nitropyrazole (m/z = 113.02).
-
Probable Cause: The primary decomposition pathway for this compound is a base-catalyzed retro-Mannich type reaction (cleavage). The N-CH₂OH bond is highly sensitive to basic conditions. The base can deprotonate the hydroxyl group, initiating a cascade that results in the elimination of formaldehyde and the formation of the resonance-stabilized 4-nitropyrazolate anion. Even weak bases can facilitate this decomposition. The stability of similar N-hydroxymethyl compounds has been shown to be highly pH-dependent.[4]
-
Recommended Solutions:
-
Avoid Strong Bases: Do not use strong, non-nucleophilic bases like DBU or strong alkoxides (e.g., NaOtBu) if the hydroxymethyl group needs to be preserved.
-
Use of Hindered or Weak Bases: If a base is necessary, opt for sterically hindered, non-nucleophilic bases like 2,6-lutidine or diisopropylethylamine (DIPEA). Alternatively, mild inorganic bases like sodium bicarbonate (NaHCO₃) may be tolerated for short periods at low temperatures, but their use requires careful monitoring.
-
pH Buffered Systems: For aqueous or biphasic reactions, maintaining a neutral or slightly acidic pH (pH 4-6) is critical.[4] Use of a buffer system like phosphate or acetate can prevent pH excursions that trigger decomposition.
-
Protecting Group Strategy: If the subsequent reaction chemistry requires strongly basic conditions, the most robust solution is to protect the hydroxymethyl group. Converting it to a more stable ether (e.g., TBDMS, THP) or an ester can shield it from the base.[5][6] This adds steps to the synthesis but ensures the integrity of the core molecule.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
The principal decomposition route is the cleavage of the N1-CH₂OH bond to yield 4-nitro-1H-pyrazole and formaldehyde. This process is significantly accelerated by heat and, most notably, by basic conditions. The electron-withdrawing nitro group makes the pyrazole ring a good leaving group, facilitating this cleavage.
Caption: Primary decomposition pathways for this compound.
Q2: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry place, away from light. Recommended storage is at 2-8°C (refrigerated) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric bases like ammonia.
Q3: Which analytical techniques are best for monitoring the stability of this compound during a reaction?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It allows you to monitor the disappearance of the starting material (m/z = 144.03 for [M+H]⁺) and the appearance of the primary degradant, 4-nitropyrazole (m/z = 114.02 for [M+H]⁺).
-
TLC (Thin Layer Chromatography): A quick and effective method for real-time monitoring. Stain with potassium permanganate; the alcohol group of the starting material will react, while the 4-nitropyrazole degradant may show a different response.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In-situ NMR can be used to track the reaction. Monitor the disappearance of the characteristic singlet for the -CH₂OH protons (typically δ 5.5-6.0 ppm) and the appearance of new signals corresponding to 4-nitropyrazole.
Q4: I need to perform a reaction that is incompatible with the N-hydroxymethyl group. What should I do?
The recommended approach is to use a protecting group strategy. The hydroxymethyl group can be protected as an ether or ester, which is more robust to a wider range of reaction conditions.
Caption: Protecting group strategy for multi-step synthesis.
Data Summary Tables
For quick reference, the following tables summarize the key stability parameters and reagent compatibility.
Table 1: pH Stability Profile of N-Hydroxymethyl Compounds
| pH Range | Stability | Rationale |
| < 4 (Strongly Acidic) | Moderate | Risk of acid-catalyzed hydrolysis, though often slower than base-catalyzed cleavage. |
| 4 - 6.5 (Mildly Acidic/Neutral) | Optimal | The compound generally exhibits its highest stability in this range.[4] |
| 6.5 - 8 (Neutral/Mildly Basic) | Low to Very Low | Rapid decomposition is often observed, especially at physiological pH (7.4).[4] |
| > 8 (Strongly Basic) | Unstable | Very rapid cleavage to 4-nitropyrazole and formaldehyde. Avoid completely. |
Table 2: Reagent and Condition Compatibility
| Category | Recommended (Use with Caution) | Avoid |
| Bases | DIPEA, 2,6-Lutidine, NaHCO₃, K₂CO₃ (at ≤ 0°C) | NaOH, KOH, NaH, LDA, DBU, Alkoxides (NaOMe, NaOtBu) |
| Acids | Mild Lewis acids (e.g., ZnCl₂), PPTS, Acetic Acid | Strong mineral acids (HCl, H₂SO₄), Trifluoroacetic acid (TFA) at RT |
| Nucleophiles | Weakly basic nucleophiles (e.g., azides, thiols with mild base) | Strongly basic nucleophiles (e.g., Grignards, organolithiums) |
| Solvents | Aprotic solvents: THF, Dichloromethane, Acetonitrile, Toluene, Dioxane | Protic solvents that can promote decomposition (e.g., Methanol with base) |
| Temperature | -20°C to 25°C | > 50°C |
By understanding the chemical vulnerabilities of this compound and implementing these control strategies, you can significantly improve the reliability and success of your synthetic endeavors.
References
- 1. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manipulating nitration and stabilization to achieve high energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective Groups [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Reactions Involving (4-nitro-1H-pyrazol-1-yl)methanol
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for (4-nitro-1H-pyrazol-1-yl)methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile heterocyclic intermediate. The guidance herein is structured to explain the causal relationships behind experimental choices, ensuring you can adapt and optimize protocols for your specific research and development needs.
FAQ 1: My catalytic hydrogenation of the 4-nitro group is sluggish or results in low yield. How can I troubleshoot this?
Answer: This is a common issue that typically points to one of three areas: catalyst choice, hydrogen source, or reaction conditions. The pyrazole moiety and the nitro group itself can influence catalyst activity.
Core Problem Analysis: The goal is the selective reduction of an aromatic nitro group to an amine. While standard catalysts like Palladium on carbon (Pd/C) are often the first choice, their effectiveness can be hampered by the substrate.
Troubleshooting Strategies:
-
Evaluate Your Catalyst System: Not all hydrogenation catalysts perform equally for nitro-pyrazoles.
-
Palladium on Carbon (Pd/C): This is the workhorse for nitro reductions. If it's failing, consider catalyst loading. For complex substrates, an increase from the typical 5 mol% to 10 mol% may be necessary. Ensure the catalyst is fresh; older Pd/C can have reduced activity.
-
Raney Nickel (Ra-Ni): A highly active and cost-effective alternative. However, it is pyrophoric and requires careful handling. It is particularly effective for stubborn reductions.
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): Can be effective but may require more acidic conditions, which could be incompatible with other functional groups in your molecule.
-
-
Optimize the Hydrogen Source & Pressure:
-
Hydrogen Gas (H₂): Ensure you have sufficient pressure. While many reductions proceed at atmospheric pressure, increasing it to 50-100 psi can dramatically accelerate the reaction rate.
-
Transfer Hydrogenation: This is an excellent alternative if you lack a high-pressure hydrogenation setup. A hydrogen donor like hydrazine hydrate (NH₂NH₂·H₂O) or ammonium formate (HCO₂NH₄) is used in conjunction with a catalyst like Pd/C. This method is often milder and can offer better chemoselectivity.[1] For nitropyrazoles specifically, a Nickel-Rhenium (Ni-Re) aqueous slurry with hydrazine hydrate has been reported to give excellent yields (80-95%) at mild temperatures (40-50 °C).[2]
-
-
Solvent & Additive Considerations:
-
Solvent: Protic solvents like ethanol (EtOH), methanol (MeOH), or acetic acid (AcOH) are standard as they can protonate the nitro group, facilitating reduction.
-
Additives: In some cases, the addition of a small amount of acid (like HCl in EtOH) can accelerate the reduction, but this must be tested carefully to avoid unwanted side reactions.
-
Recommended Protocol: Transfer Hydrogenation using Pd/C and Hydrazine Hydrate
This protocol is recommended for its high efficiency and for labs not equipped for high-pressure hydrogenation.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent: Add a suitable solvent, such as methanol or ethanol (typically 10-20 mL per gram of substrate).
-
Catalyst: Add 10% Pd/C (0.1 eq by weight).
-
Hydrogen Donor: Carefully add hydrazine hydrate (10 eq) dropwise. The reaction can be exothermic. An ice bath may be necessary during the addition.[1]
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and carefully filter it through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with Pd/C may be pyrophoric; do not allow it to dry completely and quench it with water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude amine product, which can then be purified by recrystallization or column chromatography.
FAQ 2: I need to reduce the nitro group without affecting other sensitive functionalities on my molecule (e.g., halogens, carbonyls). What are the best chemoselective methods?
Answer: Achieving chemoselectivity is critical in multi-step synthesis. Catalytic hydrogenation can sometimes lead to the reduction of other groups. In these cases, metal-acid systems or specialized metal-free reductions are superior.
Catalyst Selection Logic for Chemoselectivity:
The choice of reductant depends on the functional groups you need to preserve.
-
To Preserve Halogens (Cl, Br, I): Catalytic hydrogenation with Pd/C is notorious for causing dehalogenation.[1]
-
Tin(II) Chloride (SnCl₂): The classic choice for reducing nitro groups in the presence of halogens. The reaction is typically run in ethanol with concentrated HCl.[2] The workup can be cumbersome due to tin salts, but the selectivity is excellent.
-
Iron in Acetic Acid or with Ammonium Chloride (Fe/AcOH or Fe/NH₄Cl): A greener and often easier alternative to SnCl₂. Using iron powder with ammonium chloride in an ethanol/water mixture at room temperature provides good results with a simple filtration workup.[2]
-
-
To Preserve Carbonyls (Aldehydes, Ketones):
-
Sodium Hydrosulfite (Na₂S₂O₄): A mild reductant capable of selectively reducing nitro groups in the presence of aldehydes and ketones.
-
Tetrahydroxydiboron [B₂(OH)₄]: A modern, metal-free method that uses B₂(OH)₄ as the reductant with an organocatalyst. It is highly chemoselective and proceeds rapidly at room temperature, preserving sensitive groups like vinyls, carbonyls, and halogens.[3]
-
Comparative Table of Chemoselective Nitro Reduction Methods
| Catalyst/Reagent System | Target Selectivity | Typical Conditions | Advantages | Disadvantages |
| Pd/C, H₂ | General purpose | 1 atm H₂, EtOH, RT | High activity, clean byproduct (H₂O) | Low selectivity, can reduce alkenes, alkynes, and remove halogens.[1] |
| SnCl₂·2H₂O / HCl | Preserves C=O, C≡N | EtOH, reflux | High selectivity, reliable | Stoichiometric amounts, difficult workup due to tin salts.[2] |
| Fe / NH₄Cl | Preserves halogens, esters | EtOH/H₂O, RT to reflux | Inexpensive, easy workup | Stoichiometric, can be slow.[2] |
| B₂(OH)₄ / Organocatalyst | Preserves most groups | DMSO, RT, 5 min | Metal-free, extremely fast, highly selective.[3] | Reagent cost may be higher. |
Troubleshooting Diagram: Nitro Reduction Catalyst Selection
Caption: Decision workflow for nitro group reduction.
FAQ 3: What are the recommended catalysts for the esterification of the primary alcohol on this compound?
Answer: The esterification of the primary alcohol to form an ester requires overcoming the equilibrium of the reaction. This is typically achieved using an acid catalyst and, in some cases, removing the water byproduct.
Catalyst and Condition Selection:
-
Homogeneous Acid Catalysis:
-
Sulfuric Acid (H₂SO₄): A small catalytic amount (1-5 mol%) of concentrated sulfuric acid is the most common and cost-effective method. The reaction is typically performed by refluxing the alcohol in an excess of the carboxylic acid or using an inert solvent (like toluene) with a Dean-Stark apparatus to remove water and drive the equilibrium forward.[4][5]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, less corrosive alternative to H₂SO₄ that is often easier to handle.
-
-
Heterogeneous Acid Catalysis:
-
Acidic Resins (e.g., Amberlyst-15): These are solid-phase catalysts that can be easily filtered out of the reaction mixture, simplifying purification. They are particularly useful for larger-scale reactions.
-
Supported Heteropolyacids: Catalysts like heteropolyacids immobilized on silica have shown high activity for the esterification of fatty acids with methanol.[6]
-
-
Coupling Reagents (for mild conditions):
-
If your substrate is sensitive to strong acids and high temperatures, using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) is a highly effective, albeit more expensive, option that proceeds at room temperature.
-
Experimental Workflow: Sulfuric Acid Catalyzed Esterification
Caption: Standard workflow for acid-catalyzed esterification.
FAQ 4: I am having difficulty with the etherification of the primary alcohol. What are some effective catalytic strategies?
Answer: Ether synthesis from a primary alcohol like this compound typically follows the Williamson ether synthesis logic. This involves converting the alcohol into a better nucleophile (an alkoxide) and reacting it with an alkyl halide. Direct etherification with another alcohol is also possible but requires more forcing conditions.
Strategies for Ether Synthesis:
-
Williamson Ether Synthesis (Base-Catalyzed): This is the most reliable method.
-
Step 1: Deprotonation. The alcohol is treated with a strong base to form the corresponding alkoxide. The choice of base is critical.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. It is highly effective but requires an anhydrous solvent (like THF or DMF) and careful handling.
-
Potassium tert-Butoxide (KOtBu): Another strong, non-nucleophilic base that works well.
-
Sodium Hydroxide (NaOH) / Phase-Transfer Catalyst: For some substrates, aqueous NaOH can be used with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction with an alkyl halide in a two-phase system.
-
-
Step 2: Nucleophilic Substitution. The generated alkoxide is then reacted with a primary or secondary alkyl halide (R-X, where X = I, Br, or Cl) to form the ether.
-
-
Acid-Catalyzed Etherification:
-
This method involves reacting the alcohol with another alcohol in the presence of a strong acid catalyst like H₂SO₄. However, this is generally inefficient for producing unsymmetrical ethers from primary alcohols due to the formation of symmetric ether byproducts and elimination side reactions. This approach is not typically recommended for this substrate. Supported cesium catalysts have been investigated for phenol etherification with methanol, highlighting that basic sites often give higher selectivity.[7]
-
Recommended Protocol: Williamson Ether Synthesis using NaH
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous solvent (e.g., THF).
-
Base: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the solvent and cool the suspension to 0°C.
-
Alcohol Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Electrophile Addition: Cool the mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction may require gentle heating (reflux) depending on the reactivity of the alkyl halide. Monitor by TLC.
-
Quench & Workup: Cool the reaction to 0°C and very carefully quench it by the slow, dropwise addition of water. Extract the product with an organic solvent, wash the organic layer with brine, dry it over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude ether by column chromatography.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (544n) Kinetic of the Esterification of Fatty Acids with Methanol for Biodiesel Production | AIChE [proceedings.aiche.org]
- 5. lidsen.com [lidsen.com]
- 6. Esterification of free fatty acids with methanol using heteropolyacids immobilized on silica [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Technical Support Guide: Monitoring Reactions with (4-nitro-1H-pyrazol-1-yl)methanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights for monitoring reactions involving (4-nitro-1H-pyrazol-1-yl)methanol. This guide is structured to address specific challenges you may encounter, moving from fundamental principles to advanced troubleshooting.
This compound is a versatile building block, but the presence of the nitro group and the reactive hydroxymethyl moiety necessitates careful reaction monitoring. Inadequate tracking can lead to low yields, complex impurity profiles, and ambiguous results. This guide provides a systematic approach to selecting and implementing the right analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Why is real-time monitoring so critical for reactions with this specific reagent?
A1: Monitoring reactions involving this compound is crucial for several reasons rooted in its chemical structure:
-
Competing Reaction Pathways: The hydroxymethyl group (-CH₂OH) is a reactive site for substitutions (e.g., ether or ester formation), while the pyrazole ring itself can undergo further reactions. The electron-withdrawing nitro group influences the reactivity of the entire molecule. Monitoring allows you to ensure the desired transformation is occurring selectively.
-
Thermal Stability: Nitrated heterocyclic compounds can have limited thermal stability.[1] Monitoring reaction progress helps optimize temperature and reaction time to maximize product formation while minimizing degradation-related byproducts.[2]
-
Impurity Profiling: Unforeseen side reactions, such as decomposition or rearrangement, can generate impurities that complicate purification and may have undesirable biological or chemical properties.[3] Early detection through monitoring is key to understanding and controlling these processes.
-
Yield Optimization: By tracking the consumption of starting material and the formation of the product, you can determine the precise point of reaction completion, preventing unnecessary heating or extended reaction times that could lower the yield.[4]
Q2: What are the primary analytical methods for tracking the progress of these reactions?
A2: The three most effective and accessible techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice depends on the specific needs of your analysis—speed, quantitative accuracy, or structural confirmation.
| Technique | Primary Use | Advantages | Limitations |
| TLC | Rapid, qualitative checks for reaction completion. | Fast, inexpensive, requires minimal sample, good for screening solvent systems for column chromatography. | Not quantitative, lower resolution than HPLC, can be difficult to interpret with complex mixtures. |
| HPLC | Quantitative analysis of reaction conversion and purity. | Highly sensitive and reproducible, provides accurate quantification of components, excellent separation.[5][6] | Requires method development, more expensive equipment, longer analysis time per sample than TLC. |
| ¹H NMR | Structural confirmation and conversion calculation. | Provides detailed structural information, can be used to quantify conversion by integrating key signals.[7] | Requires a larger sample amount, expensive equipment, may be complex to interpret with overlapping signals. |
Troubleshooting Guide 1: Thin-Layer Chromatography (TLC)
TLC is your first line of defense for rapid reaction analysis. Due to the conjugated nitropyrazole system, this compound is UV-active, making visualization straightforward.[8]
Q3: I'm not getting good separation between my starting material and product spots on TLC. What should I do?
A3: Poor separation is almost always a solvent system issue. The goal is to find a mobile phase that provides a starting material Rƒ (retention factor) of ~0.2-0.3 and moves the product spot to a distinct, higher, or lower Rƒ.
Step-by-Step Protocol for TLC Optimization:
-
Prepare Samples: Dissolve a small amount of your starting material (SM) and a sample from your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Solvent System: Start with a common non-polar/polar mixture. For a moderately polar compound like this compound, a good starting point is 70:30 Hexane:Ethyl Acetate.
-
Spot the Plate: On a silica gel TLC plate (with a fluorescent indicator, F254), spot the starting material, a co-spot (both SM and reaction mixture in the same lane), and the reaction mixture.
-
Develop and Visualize: Develop the plate in your chosen solvent system. Dry the plate and visualize it under short-wave UV light (254 nm).[8] The aromatic pyrazole ring will appear as a dark spot against the green fluorescent background. Circle the spots with a pencil.
Troubleshooting Workflow for TLC Separation:
Caption: Troubleshooting workflow for TLC spot separation.
Q4: My spots are not visible under UV light. What other visualization methods can I use?
A4: While unlikely for this compound, if UV visualization fails or you want a secondary method, chemical stains are effective.
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as the alcohol in your starting material.[9] The product may or may not stain depending on the reaction. This differential staining can be a powerful confirmation tool.
-
Appearance: Yellow/brown spots on a purple background.
-
-
p-Anisaldehyde Stain: This is a versatile stain for various functional groups. It often gives different colors for different compounds, which aids in identification.[9]
-
Appearance: Various colors (e.g., pink, blue, purple) on a faint background after heating.
-
Troubleshooting Guide 2: High-Performance Liquid Chromatography (HPLC)
For accurate, quantitative data on reaction conversion and purity, reverse-phase HPLC is the method of choice.[5][10]
Q5: What is a good starting point for an HPLC method for this compound and its derivatives?
A5: A gradient method using a C18 column is a robust starting point that can separate a wide range of polarities.
Example HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH) with the same acid additive.
-
Flow Rate: 1.0 mL/min.[11]
-
Detector: UV-Vis Diode Array Detector (DAD) set to monitor multiple wavelengths. The nitro-aromatic system should have a strong absorbance around 260-300 nm.[5]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B (re-equilibration)
-
This generic gradient will help you locate the peaks for your starting material and product. Once their retention times are known, you can optimize the method to be faster (isocratic or a shorter gradient).
Q6: My chromatogram shows unexpected peaks. How do I determine if they are impurities or artifacts?
A6: Unexpected peaks are a common challenge. A systematic approach is needed to identify their source.
Caption: Logical workflow for identifying unknown HPLC peaks.
Pro-Tip: Using a Diode Array Detector (DAD) is invaluable. Comparing the UV-Vis spectrum of the unknown peak to your known components can immediately tell you if it's structurally related.
Troubleshooting Guide 3: ¹H NMR Spectroscopy
NMR provides unambiguous structural data and can be used to calculate the percent conversion of your reaction.
Q7: How do I use ¹H NMR to calculate the conversion of my reaction?
A7: The key is to identify clean, well-resolved signals unique to both the starting material (SM) and the product (P) that do not overlap with each other or with solvent/impurity signals.
Step-by-Step Protocol for Calculating Conversion:
-
Acquire a Spectrum: Take a clean ¹H NMR spectrum of a crude sample from your reaction mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Identify Unique Peaks:
-
Starting Material (SM): The protons of the hydroxymethyl group (-CH₂OH) in this compound are excellent handles. Look for a doublet for the -CH₂ and a triplet for the -OH (coupling may be broad or absent depending on solvent and water content).[12] The two pyrazole ring protons will also be singlets at distinct chemical shifts.[13]
-
Product (P): Identify a signal that is unique to your product. For example, if you performed an ether synthesis, the -CH₂- signal will shift, and new signals for the added alkyl group will appear.
-
-
Integrate the Peaks: Carefully integrate the unique SM peak and the unique P peak. Ensure the integration region covers the entire signal.
-
Normalize and Calculate:
-
Normalize each integral by dividing it by the number of protons it represents. For example, if you integrate the -CH₂- peak of the SM, divide its integral value by 2.
-
Formula: Conversion (%) = [Normalized Integral of Product / (Normalized Integral of Product + Normalized Integral of Starting Material)] x 100
-
Q8: The baseline of my NMR spectrum is distorted, and the peaks are broad. What's wrong?
A8: This often points to the presence of paramagnetic species or poor sample preparation.
-
Paramagnetic Impurities: Reactions using metal catalysts (e.g., copper, palladium) can leave trace amounts of paramagnetic metals in your crude sample, leading to significant peak broadening.[14]
-
Solution: Filter the crude sample through a small plug of silica gel or celite with a suitable solvent before preparing the NMR sample. This can often remove the metal traces.
-
-
Sample Preparation:
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the NMR solvent. Undissolved solids will ruin the magnetic field homogeneity (shimming).
-
Solvent Choice: Make sure you are using a high-quality deuterated solvent.[15]
-
By systematically applying these TLC, HPLC, and NMR monitoring strategies and troubleshooting workflows, you can gain precise control over your reactions with this compound, leading to more reliable and reproducible results.
References
- 1. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ijcpa.in [ijcpa.in]
- 12. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. benchchem.com [benchchem.com]
- 15. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of Nitropyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomerism in the Biological Activity of Nitropyrazoles
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds.[1][2] The introduction of a nitro group onto the pyrazole ring gives rise to nitropyrazole isomers, each with distinct electronic and steric properties that profoundly influence their biological activity.[3] The position of the nitro group on the pyrazole ring dictates the molecule's reactivity, particularly its susceptibility to nucleophilic substitution, which in turn can significantly alter its interaction with biological targets.[4] This guide provides a comparative analysis of the biological activities of nitropyrazole isomers, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies. We will explore how the isomeric form of nitropyrazoles can lead to differential biological outcomes, a critical consideration in drug design and development.
Comparative Biological Activity of Nitropyrazole Derivatives
The biological evaluation of nitropyrazole isomers has revealed a spectrum of activities, with the position of the nitro group playing a pivotal role. While direct comparative studies on the parent 3-, 4-, and 5-nitropyrazole isomers are limited in the literature, a comparative analysis of their derivatives provides valuable insights into their structure-activity relationships (SAR).
| Compound/Isomer | Biological Activity | Target/Assay | Quantitative Data | Reference |
| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | Cytotoxicity | MCF-7, ES-2, A549 cancer cell lines | Significantly exceeds cisplatin | [5] |
| cis-[PtCl₂(1-methyl-4-nitropyrazole)₂] | Cytotoxicity | MCF-7, ES-2, A549 cancer cell lines | Significantly lower activity than the trans-isomer | [5] |
| 1,3-Dinitropyrazole | Cytotoxicity | BALB/3T3, CHO-K1, L5178Y, CRC05, PFS04062, HepaRG cell lines | Stronger cytotoxic effect compared to other tested nitropyrazoles | [6] |
| 3,4,5-Trinitropyrazole | Cytotoxicity | BALB/3T3, CHO-K1, L5178Y, CRC05, PFS04062, HepaRG cell lines | Strong cytotoxic effect | [6] |
| 1-Methyl-5-nitropyrazole-4-carbonitrile derivative | Reactivity | Nucleophilic substitution with anionic S-, O-, and N-nucleophiles | Much more reactive than the 3-nitro isomer | [4] |
| 1-Methyl-3-nitropyrazole-4-carbonitrile derivative | Reactivity | Nucleophilic substitution with anionic S-, O-, and N-nucleophiles | Less reactive than the 5-nitro isomer | [4] |
| Pyrazole-indole hybrid 7a | Cytotoxicity | HepG2 (human liver carcinoma) | IC₅₀ = 6.1 ± 1.9 μM | [7] |
| Pyrazole-indole hybrid 7b | Cytotoxicity | HepG2 (human liver carcinoma) | IC₅₀ = 7.9 ± 1.9 μM | [7] |
| Pyrazole derivative 5b | Cytotoxicity | K562 (human leukemia), A549 (human lung carcinoma) | GI₅₀ = 0.021 μM (K562), 0.69 μM (A549) | [8] |
| Pyrazole derivative PTA-1 | Cytotoxicity | MDA-MB-231 (triple-negative breast cancer) | CC₅₀ = 1.15 µM | [9] |
Mechanisms of Action: A Deeper Dive
The anticancer activity of pyrazole derivatives, including nitropyrazoles, often stems from their ability to interfere with fundamental cellular processes. Two prominent mechanisms of action that have been elucidated for pyrazole-based compounds are the inhibition of tubulin polymerization and the induction of DNA damage.
Inhibition of Tubulin Polymerization
Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division.[8][10] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11] The pyrazole scaffold serves as a key pharmacophore in the design of these inhibitors.[8]
Caption: Inhibition of tubulin polymerization by pyrazole derivatives.
DNA Damage and Oxidative Stress
The nitro group in nitropyrazoles is a key contributor to another mechanism of cytotoxicity: the induction of DNA damage.[6] It is widely accepted that the biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group.[6] This reduction process can generate reactive oxygen and nitrogen species (ROS/RNS), leading to oxidative stress and damage to cellular macromolecules, including DNA.[6] This genotoxic effect can trigger cell cycle arrest and apoptosis.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of nitropyrazole isomers.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell health.
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the nitropyrazole isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution antimicrobial assay.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of each nitropyrazole isomer in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The isomeric position of the nitro group on the pyrazole ring is a critical determinant of biological activity. While this guide highlights the differential reactivity and cytotoxicity of various nitropyrazole derivatives, it also underscores the need for more direct, systematic comparative studies of the parent isomers. The potent anticancer and antimicrobial activities exhibited by certain nitropyrazole isomers warrant further investigation. The detailed experimental protocols provided herein offer a foundation for researchers to conduct such comparative studies, which will be instrumental in elucidating the structure-activity relationships and advancing the development of novel nitropyrazole-based therapeutics.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Synthons: A Comparative Guide to (4-nitro-1H-pyrazol-1-yl)methanol and 3-Nitropyrazole Derivatives in Modern Synthesis
For the discerning researcher in synthetic chemistry and drug development, the choice of starting materials is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Among the plethora of heterocyclic building blocks, nitropyrazoles stand out for their versatile reactivity and prevalence in medicinally and materially significant compounds. This guide provides an in-depth, objective comparison of two key nitropyrazole-based synthons: (4-nitro-1H-pyrazol-1-yl)methanol and the broader class of 3-nitropyrazole derivatives . We will delve into their synthesis, comparative reactivity, and applications, supported by experimental data and protocols to inform your selection of the optimal synthon for your research endeavors.
At a Glance: Key Differences and Strategic Considerations
| Feature | This compound | 3-Nitropyrazole Derivatives |
| Primary Synthetic Handle | N-hydroxymethyl group | N-H for alkylation, C-nitro for substitution |
| Regioselectivity of N-functionalization | Pre-functionalized at N1 | Can lead to mixtures of N1 and N2 isomers |
| Reactivity of the Nitro Group | Less prone to nucleophilic substitution | Can be susceptible to nucleophilic attack |
| Key Applications | Precursor for N-alkylated 4-nitropyrazoles, energetic materials | Diverse heterocycle synthesis, kinase inhibitors |
| Primary Advantage | Regiocontrolled N1-functionalization | Versatility in C- and N-functionalization |
Synthesis of the Synthons: A Tale of Two Pathways
The synthetic accessibility of a building block is a paramount consideration. Here, we explore the common synthetic routes to both this compound and 3-nitropyrazole derivatives.
This compound: A Direct Approach to N1-Functionalization
This compound is typically synthesized via the N-hydroxymethylation of 4-nitropyrazole. This reaction is an efficient way to introduce a functional handle at the N1 position, circumventing the regioselectivity issues often encountered with direct alkylation of unsymmetrical pyrazoles.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-nitropyrazole, formaldehyde (37% aqueous solution), catalytic amount of a base (e.g., triethylamine) or acid.
-
Procedure:
-
To a solution of 4-nitropyrazole in a suitable solvent (e.g., water or ethanol), add a catalytic amount of base or acid.
-
Add formaldehyde solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The product can be isolated by extraction with an organic solvent and purified by recrystallization or column chromatography.
-
Causality: The use of formaldehyde provides a direct and often high-yielding route to the N-hydroxymethyl derivative. The choice of catalyst can influence the reaction rate, but the regioselectivity is predetermined by the starting material.
3-Nitropyrazole Derivatives: A Multi-Step Journey
The synthesis of 3-nitropyrazole typically involves a two-step process: N-nitration of pyrazole followed by thermal or acid-catalyzed rearrangement.[1]
Caption: General synthesis of 3-nitropyrazole.
Subsequent N-alkylation of 3-nitropyrazole can then be performed to introduce various substituents. However, this step can lead to a mixture of N1 and N2 isomers, a critical point of differentiation from this compound.
Experimental Protocol: N-Alkylation of 3-Nitropyrazole
-
Materials: 3-nitropyrazole, alkyl halide (e.g., methyl iodide), a base (e.g., K₂CO₃ or NaH), and an anhydrous solvent (e.g., DMF or THF).
-
Procedure:
-
To a solution of 3-nitropyrazole in an anhydrous solvent under an inert atmosphere, add the base.
-
Stir the mixture at room temperature for a short period to allow for deprotonation.
-
Add the alkyl halide dropwise.
-
Stir the reaction at room temperature or with heating until completion (monitored by TLC).
-
Work-up typically involves quenching with water, extraction with an organic solvent, and purification by column chromatography to separate the regioisomers.
-
Causality: The regiochemical outcome of N-alkylation is influenced by a delicate interplay of steric and electronic factors of the substituents on the pyrazole ring and the alkylating agent, as well as the reaction conditions.[2]
A Head-to-Head Comparison of Reactivity and Synthetic Utility
The true value of a synthon lies in its downstream reactivity. Here, we compare the performance of this compound and 3-nitropyrazole derivatives in key synthetic transformations.
N-Functionalization: The Regioselectivity Dilemma
A significant advantage of This compound is the pre-installed functional handle at the N1 position. The hydroxyl group can be readily converted to other functionalities, such as halides or tosylates, for subsequent nucleophilic substitution, or used in Mitsunobu reactions, providing a clean and regioselective route to N1-substituted 4-nitropyrazoles.
In contrast, direct N-alkylation of 3-nitropyrazole often yields a mixture of 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole.[3] The separation of these regioisomers can be challenging and often leads to a lower overall yield of the desired product. While specific conditions can favor one isomer over the other, achieving complete regioselectivity can be difficult. For instance, alkylation of 3,4-dinitropyrazole can lead to a mixture of 3,4- and 4,5-dinitro isomers.[3]
Reactivity of the Nitro Group: A Question of Position
The position of the nitro group on the pyrazole ring significantly influences its reactivity towards nucleophiles. In N-substituted pyrazoles, a nitro group at the C5 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than a nitro group at the C3 position.[4] This is attributed to the greater ability of the adjacent N1 nitrogen to stabilize the Meisenheimer intermediate formed during the reaction.
Therefore, for syntheses requiring the displacement of a nitro group, a 3-nitropyrazole derivative (which can be N-alkylated to a 1-alkyl-5-nitropyrazole) might be the synthon of choice. The nitro group in This compound is at the C4 position and is generally less reactive towards nucleophilic substitution.
Caption: Comparative reactivity of the two synthons.
Applications in Drug Discovery and Materials Science
Both synthons have found significant applications in the synthesis of high-value molecules.
3-Nitropyrazole Derivatives in Kinase Inhibitors
The 3-aminopyrazole scaffold, readily accessible from 3-nitropyrazole via reduction, is a privileged structure in the design of kinase inhibitors.[5] The ability to functionalize both the N1 and C5 positions allows for the exploration of a large chemical space to optimize potency and selectivity. For example, pyrazolo[3,4-g]isoquinoline derivatives, synthesized from nitropyrazole precursors, have shown potent inhibition of kinases like Haspin.[6]
This compound as a Precursor for Energetic Materials
The high nitrogen content and oxygen balance of nitropyrazoles make them attractive for the development of energetic materials.[7] this compound serves as a key precursor for the synthesis of more complex energetic compounds, where the hydroxymethyl group can be used to link to other energetic moieties.[8]
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and 3-nitropyrazole derivatives is a strategic one, guided by the specific goals of the synthetic route.
-
Choose this compound when:
-
Regiocontrolled N1-functionalization is paramount.
-
The C4-nitro group is desired as a stable substituent.
-
The target molecule is an N1-substituted 4-nitropyrazole.
-
-
Choose 3-nitropyrazole derivatives when:
-
Versatility in both C- and N-functionalization is required.
-
Nucleophilic displacement of a nitro group is a key step in the synthesis.
-
The synthesis of 3-aminopyrazole-based compounds, such as kinase inhibitors, is the goal.
-
By understanding the distinct synthetic advantages and limitations of each synthon, researchers can make informed decisions to streamline their synthetic efforts and accelerate the discovery of novel molecules with impactful applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Isomers of (4-nitro-1H-pyrazol-1-yl)methanol: A Comparative Analysis for Drug Development Professionals
In the landscape of pharmaceutical development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. Nitropyrazole derivatives, a class of compounds with significant biological activities, often present isomeric challenges during synthesis.[1][2] This guide provides an in-depth spectroscopic comparison of (4-nitro-1H-pyrazol-1-yl)methanol and its key positional isomers, offering researchers and drug development professionals a practical framework for their differentiation and characterization.
The focus of this guide is to move beyond a mere listing of data. We will delve into the causality behind the observed spectroscopic differences, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By understanding why the spectra differ, scientists can approach the characterization of novel nitropyrazole derivatives with greater confidence.
The Isomeric Landscape: this compound and its Counterparts
The substitution pattern on the pyrazole ring dramatically influences the electronic environment and, consequently, the spectroscopic properties of the molecule. The primary isomers of concern in the synthesis of this compound are typically (3-nitro-1H-pyrazol-1-yl)methanol and (5-nitro-1H-pyrazol-1-yl)methanol, arising from the nitration of the pyrazole precursor.
Figure 1: Isomeric relationship of this compound.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts of protons (¹H) and carbons (¹³C) are exquisitely sensitive to the electron density around them, which is directly modulated by the position of the electron-withdrawing nitro group.[3][4]
¹H NMR Spectroscopy
The pyrazole ring protons provide a clear diagnostic window. In the case of this compound, the protons at the C3 and C5 positions are chemically equivalent due to symmetry, resulting in a single, sharp singlet. However, for the 3-nitro and 5-nitro isomers, the C4 and C5 (or C3 and C4) protons are in different chemical environments, leading to distinct signals that will likely appear as doublets due to vicinal coupling.
The protons of the hydroxymethyl group (-CH₂OH) will also exhibit shifts influenced by the nitro group's position, though to a lesser extent. The hydroxyl proton is often a broad singlet and its position can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary and often more decisive information. The carbon atom directly attached to the nitro group will be significantly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the nitro group. This provides a direct method to pinpoint the location of the nitro substituent. Furthermore, the chemical shifts of the other pyrazole ring carbons will be altered in a predictable manner based on their proximity to the nitro group.[5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for (nitro-1H-pyrazol-1-yl)methanol Isomers
| Isomer | ¹H NMR (Pyrazole Ring) | ¹H NMR (-CH₂OH) | ¹³C NMR (C-NO₂) | ¹³C NMR (Other Pyrazole Carbons) | ¹³C NMR (-CH₂OH) |
| 4-nitro | ~8.3 (s, 2H) | ~5.5 (s, 2H) | ~140 | ~130 (C3, C5) | ~65 |
| 3-nitro | ~7.8 (d, 1H), ~8.5 (d, 1H) | ~5.6 (s, 2H) | ~150 | ~110 (C4), ~135 (C5) | ~66 |
| 5-nitro | ~7.9 (d, 1H), ~8.2 (d, 1H) | ~5.4 (s, 2H) | ~145 | ~112 (C4), ~138 (C3) | ~64 |
Note: These are estimated values based on data from related nitropyrazole structures. Actual values may vary depending on the solvent and experimental conditions.[3][5][6]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for confirming the presence of key functional groups. For this compound and its isomers, the most prominent and diagnostic bands will be from the O-H, N-O, and C-N vibrations.
The nitro group (NO₂) exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[7][8] The exact positions of these bands can be subtly influenced by the electronic environment of the pyrazole ring, but they are a definitive marker for the presence of the nitro group.
The alcohol (O-H) group will present a strong, broad absorption in the region of 3600-3200 cm⁻¹.[9] This broadening is due to hydrogen bonding. The C-O stretch of the primary alcohol will appear as a strong band in the 1050-1000 cm⁻¹ region.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for (nitro-1H-pyrazol-1-yl)methanol Isomers
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| Alcohol | O-H stretch | 3600 - 3200 | Strong, Broad |
| Nitro | N-O asymmetric stretch | 1550 - 1475 | Strong |
| Nitro | N-O symmetric stretch | 1360 - 1290 | Strong |
| Aromatic Ring | C=N, C=C stretch | 1600 - 1400 | Medium to Weak |
| Alcohol | C-O stretch | 1050 - 1000 | Strong |
While the IR spectra of the isomers will be broadly similar, subtle shifts in the N-O stretching frequencies may be observable due to the different electronic effects of the nitro group at various positions on the pyrazole ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compounds and can provide structural information through the analysis of fragmentation patterns.[10] For this compound (C₄H₅N₃O₃), the expected exact mass is approximately 143.0331 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
The fragmentation patterns of the isomers under electron impact (EI) or electrospray ionization (ESI) can offer clues to their structure. Common fragmentation pathways for nitropyrazoles include the loss of the nitro group (NO₂) and cleavage of the hydroxymethyl group.[11][12][13] The relative abundances of the fragment ions may differ between the isomers, reflecting the varying stabilities of the resulting carbocations and radical cations.
Figure 2: A generalized fragmentation pathway for (nitro-1H-pyrazol-1-yl)methanol isomers.
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence with a relaxation delay of at least 5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[10]
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration compound. Select the appropriate ionization mode (e.g., ESI positive or negative). Optimize the source parameters to maximize the signal intensity.[10]
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range. For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion as the precursor.[10]
-
Data Analysis: Identify the molecular ion and characteristic fragment ions. Compare the observed mass-to-charge ratios with the theoretical values.
Conclusion
The unambiguous identification of this compound and its isomers is a critical step in the development of pharmaceuticals containing this scaffold. A multi-technique spectroscopic approach, combining the detailed structural insights from NMR with the functional group information from IR and the molecular weight confirmation from MS, provides a robust and self-validating system for characterization. By understanding the fundamental principles that govern the spectroscopic behavior of these isomers, researchers can confidently navigate the complexities of their synthesis and analysis, ultimately contributing to the development of safe and effective medicines.
References
- 1. Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00372E [pubs.rsc.org]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometric investigation of some pyronylpyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Guide to the Definitive Structural Validation of (4-nitro-1H-pyrazol-1-yl)methanol by Single-Crystal X-ray Crystallography
For researchers and professionals in drug development, the absolute, unambiguous three-dimensional structure of a molecule is not merely an academic detail—it is the bedrock upon which all further investigation is built.[1][2] In fields where molecular interactions dictate function and safety, knowing the precise atomic arrangement, stereochemistry, and intermolecular packing is non-negotiable. While techniques like NMR and mass spectrometry provide crucial connectivity data, only single-crystal X-ray crystallography delivers the definitive atomic coordinates in the solid state, earning its reputation as the "gold standard" for structural elucidation.[3]
This guide provides an in-depth, experience-driven walkthrough for validating the structure of a novel synthetic compound, (4-nitro-1H-pyrazol-1-yl)methanol. We will proceed from the initial challenge of growing diffraction-quality crystals to the final interpretation of a refined crystal structure, comparing this definitive method against other common analytical techniques.
Part 1: The Crystallization Bottleneck: From Powder to Diffraction-Quality Crystal
The most significant hurdle in any crystallographic study is obtaining a suitable single crystal.[3][4] This process is often described as more of an art than a science, requiring patience and systematic screening.[5] For a small organic molecule like this compound, several techniques are viable. The primary goal is to induce slow, ordered precipitation from a supersaturated solution.
Core Principle: Purity and Slow Supersaturation
Crystallization is a purification technique. Therefore, starting with the highest purity material (>98%) is critical. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction. The key is to allow molecules to slowly and methodically arrange themselves into a repeating lattice. Rapid precipitation (crashing out) leads to amorphous material or a profusion of tiny, unusable microcrystals.[5][6]
Step-by-Step Protocol for Crystal Growth
-
Solvent Screening :
-
Rationale : The ideal solvent is one in which the compound is moderately soluble.[5] High solubility makes supersaturation difficult, while very low solubility prevents sufficient material from dissolving.
-
Procedure : Test the solubility of ~5-10 mg of this compound in 0.5 mL of various solvents (see Table 1). A good candidate will dissolve the compound upon gentle heating but show signs of precipitation upon cooling.
-
-
Primary Crystallization Method: Slow Evaporation :
-
Rationale : This is the simplest and often most effective method for stable organic compounds.[7][8][9] The gradual removal of solvent slowly increases the concentration, leading to controlled crystal growth.
-
Procedure :
-
Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., Ethyl Acetate).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulates that could act as unwanted nucleation sites.[5]
-
Cover the vial with parafilm and pierce it with 1-2 small holes using a needle.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a cupboard) and leave it undisturbed for several days to weeks.[5][6]
-
-
-
Alternative Method: Vapor Diffusion :
-
Rationale : This technique is excellent when only small amounts of material are available. It involves using a volatile "good" solvent and a less volatile "anti-solvent" in which the compound is insoluble.[6][8]
-
Procedure :
-
Dissolve the compound in a minimal amount of a good solvent (e.g., Acetone) in a small, open vial.
-
Place this small vial inside a larger, sealed jar containing a reservoir of an anti-solvent (e.g., Hexane).
-
Over time, the vapor of the more volatile solvent (Acetone) will diffuse out of the inner vial while the vapor of the anti-solvent (Hexane) diffuses in, gradually decreasing the solubility and inducing crystallization.
-
-
| Solvent System | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability Rationale |
| Single Solvents | |||
| Ethyl Acetate | 77.1 | 6.0 | Good starting point for moderately polar compounds. |
| Acetone | 56.0 | 21.0 | Higher polarity, useful if solubility in ethyl acetate is low. |
| Dichloromethane | 39.6 | 9.1 | Volatile, good for slow evaporation or as the "good" solvent in vapor diffusion. |
| Methanol | 64.7 | 33.0 | High polarity, may form hydrogen bonds with the hydroxyl group. |
| Binary Solvents (for Diffusion) | |||
| Acetone / Hexane | 56.0 / 69.0 | 21.0 / 1.9 | Classic vapor diffusion pair with a large polarity difference.[8] |
| Dichloromethane / Pentane | 39.6 / 36.1 | 9.1 / 1.8 | Another effective pair for vapor or liquid-liquid diffusion. |
| Table 1: Recommended starting solvent systems for crystallizing this compound. |
Part 2: From Crystal to Structure: The X-ray Diffraction Workflow
Once a crystal of suitable size (~0.1-0.3 mm in all dimensions) and quality (clear, with no visible cracks or defects) is obtained, the diffraction experiment can begin.[4]
Caption: High-level workflow for single-crystal X-ray structure determination.
Step-by-Step Experimental and Computational Protocol
-
Crystal Mounting & Data Collection :
-
A suitable crystal is mounted on a loop and flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage and improve data quality.
-
The diffractometer rotates the crystal in a monochromatic X-ray beam, collecting hundreds or thousands of diffraction images at different orientations.
-
-
Data Reduction & Space Group Determination :
-
The collected images are processed to integrate the intensities of each diffraction spot and apply corrections (e.g., for absorption). This yields a reflection file (.hkl).
-
Programs like XPREP analyze the symmetry of the diffraction pattern to determine the crystal system and space group.[10] This is a critical step that defines the symmetry operators for the unit cell.
-
-
Structure Solution :
-
Rationale : The "phase problem" is the central challenge: we measure intensities, but we need phases to calculate an electron density map. For small molecules, direct methods are used to statistically estimate the initial phases.
-
Software : SHELXS or SHELXT are the industry-standard programs for this task.[10][11][12] They use the reflection data to generate an initial electron density map from which a preliminary molecular model can be built.
-
-
Structure Refinement :
-
Rationale : The initial model is an approximation. Refinement is an iterative process of adjusting atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.
-
Software : SHELXL is the most widely used program for refinement.[11] The process minimizes the difference between observed and calculated structure factor amplitudes using a least-squares algorithm.
-
Self-Validation : Key metrics guide the refinement process. A successful refinement is indicated by the convergence of these values:
-
R1 : The residual factor, a measure of the agreement between observed and calculated structure amplitudes. A value < 5% is excellent for small molecules.
-
wR2 : A weighted residual factor based on intensities. A value < 15% is generally considered good.
-
Goodness of Fit (GooF) : Should converge to a value close to 1.0.
-
Difference Fourier Map : After refinement, a map of residual electron density is calculated. Large positive or negative peaks indicate missing atoms or incorrect assignments. The final map should be relatively flat.
-
-
| Parameter | This compound (Hypothetical Data) | Significance |
| Formula | C₄H₅N₃O₃ | Confirms elemental composition. |
| Space Group | P2₁/c (Monoclinic) | Describes the symmetry of the crystal packing. |
| a, b, c (Å) | 8.5, 10.2, 12.5 | Unit cell dimensions. |
| β (°) | 98.5 | Unit cell angle for monoclinic system. |
| Z | 4 | Number of molecules in the unit cell. |
| R1 [I > 2σ(I)] | 0.041 | Excellent agreement factor for observed reflections. |
| wR2 (all data) | 0.115 | Good weighted agreement factor for all data. |
| Goodness-of-Fit (S) | 1.05 | Indicates a good model fit to the data. |
| Final Δρ (e Å⁻³) | -0.2 to 0.3 | A relatively flat residual map, confirming model completeness. |
| Table 2: Representative crystallographic data and refinement statistics. |
Part 3: Comparative Analysis: Why X-ray is Definitive
While other techniques are essential for characterization, they provide indirect structural information. X-ray crystallography stands alone in providing a direct, three-dimensional map of atomic positions.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous, definitive structural proof.[3] | Requires a high-quality single crystal; solid-state structure may differ from solution. |
| NMR Spectroscopy (¹H, ¹³C) | Chemical environment of nuclei, proton-proton/carbon connectivity (COSY, HSQC). | Excellent for solution-state structure and connectivity.[13][14][15][16] | Provides relative, not absolute, stereochemistry; interpretation can be complex. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[17][18][19] | High sensitivity; confirms molecular formula and substructures. | Provides no information on 3D arrangement or isomerism (e.g., regioisomers). |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., -OH, -NO₂). | Fast, simple, good for confirming functional groups. | Provides no information on the overall molecular skeleton or connectivity. |
| Table 3: Comparison of structural validation techniques. |
Synergistic Power: A Holistic Approach
In drug development, these techniques are not competitors but partners. A typical workflow involves:
-
MS and NMR : To confirm that the correct molecule has been synthesized and is pure.
-
X-ray Crystallography : To provide the definitive 3D structure, which is then used for computational modeling, understanding structure-activity relationships (SAR), and guiding further synthetic efforts.[1][2]
Caption: Relationship between analytical techniques for structure validation.
By rigorously applying the principles and protocols outlined here, researchers can move beyond mere characterization to achieve absolute structural validation. For a molecule like this compound, this crystallographic proof provides the ultimate confidence needed to advance a compound through the demanding pipeline of modern drug discovery.
References
- 1. Molecular drug targets and structure based drug design: A holistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. How To [chem.rochester.edu]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. Single-crystal growth of organic semiconductors - ProQuest [proquest.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. psi.ch [psi.ch]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. rsc.org [rsc.org]
- 14. hmdb.ca [hmdb.ca]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. Mass spectrometric investigation of some pyronylpyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
A Comparative In Silico Analysis of (4-nitro-1H-pyrazol-1-yl)methanol Derivatives as Potential VEGFR-2 Inhibitors
A Senior Application Scientist's Guide to Structure-Based Virtual Screening
In the landscape of modern drug discovery, the pyrazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide delves into a comparative molecular docking study of novel (4-nitro-1H-pyrazol-1-yl)methanol derivatives, evaluating their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in tumor angiogenesis.[3][4][5] Through a detailed, step-by-step protocol and a comparative analysis against a known inhibitor, this document serves as a practical resource for researchers, scientists, and drug development professionals engaged in structure-based drug design.
Introduction: The Rationale for Targeting VEGFR-2 with Novel Pyrazole Derivatives
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, providing tumors with essential nutrients and oxygen.[3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary driver of this process.[6] Consequently, inhibiting VEGFR-2 has become a validated and effective strategy in cancer therapy, with several FDA-approved inhibitors like Sorafenib and Sunitinib in clinical use.[4][5]
Pyrazole derivatives have shown significant promise as kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of various kinases.[2][7][8] The this compound core represents a synthetically accessible scaffold that allows for diverse chemical modifications. This guide explores, through a virtual screening workflow, how specific substitutions on this core might influence binding affinity and interaction patterns with VEGFR-2.
This in-silico study is designed to predict the binding modes and affinities of a focused set of this compound derivatives and compare their potential efficacy against a well-established VEGFR-2 inhibitor, Axitinib.
The In Silico Experimental Workflow: A Step-by-Step Guide
The following protocol outlines the complete workflow for a comparative docking study using industry-standard, publicly available software. This self-validating system ensures reproducibility and provides a robust framework for virtual screening campaigns.
Essential Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
PyMOL or Chimera: For visualization and analysis of docking results.
-
RCSB Protein Data Bank (PDB): To obtain the crystal structure of the target protein.[11][12]
-
PubChem or ChemSpider: To obtain the structures of ligands.
Experimental Workflow Diagram
Caption: The overall in-silico docking workflow.
Detailed Protocol
Step 1: Protein Preparation
The choice of the protein structure is critical. We will use the crystal structure of VEGFR-2 in complex with Axitinib (PDB ID: 4AG8).[3] This provides a validated binding pocket and allows for re-docking of the co-crystallized ligand to validate our docking protocol.
-
Download the PDB file: Obtain the structure 4AG8.pdb from the RCSB PDB website.
-
Clean the Protein: Open the PDB file in AutoDock Tools (ADT). Remove water molecules and any co-factors or ligands not part of the protein itself. For this study, we will remove the co-crystallized Axitinib.
-
Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Compute Charges: Calculate Gasteiger charges for the protein atoms.
-
Save as PDBQT: Save the prepared protein as 4AG8_protein.pdbqt. This format includes the added hydrogens and charges required by AutoDock Vina.
Step 2: Ligand Preparation
For this comparative study, we will use a reference inhibitor and three hypothetical derivatives of this compound.
-
Reference: Axitinib
-
Derivative 1 (NPM-H): this compound (the parent compound)
-
Derivative 2 (NPM-Cl): (4-nitro-1H-pyrazol-1-yl)(4-chlorophenyl)methanol
-
Derivative 3 (NPM-OCH3): (4-nitro-1H-pyrazol-1-yl)(4-methoxyphenyl)methanol
-
Obtain or Draw Ligand Structures: Obtain the 3D structure of Axitinib from PubChem (CID: 6450546). Draw the three derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch and save them as 3D structures (e.g., in SDF or MOL2 format).
-
Load into ADT: Open each ligand file in ADT.
-
Detect Rotatable Bonds: ADT will automatically determine the rotatable bonds in the ligand, which defines its conformational flexibility during docking.
-
Save as PDBQT: Save each prepared ligand as a separate PDBQT file (e.g., Axitinib.pdbqt, NPM-H.pdbqt, etc.).
Step 3: Grid Box Definition
The grid box defines the three-dimensional space within the protein where AutoDock Vina will search for binding poses.
-
Load Protein in ADT: Open the prepared 4AG8_protein.pdbqt file.
-
Open Grid Box Tool: Go to Grid -> Grid Box.
-
Center the Grid: To define the binding site, you can load the original co-crystallized ligand (Axitinib from the original PDB file) and center the grid box on it. For PDB 4AG8, the center of the binding pocket is approximately:
-
center_x = 15.19
-
center_y = 53.90
-
center_z = 16.92
-
-
Set Grid Dimensions: Adjust the size of the grid box to encompass the entire binding site. A size of 25 x 25 x 25 Å is generally sufficient for kinase inhibitor binding pockets.
-
Save Configuration: Save the grid parameters to a configuration file, let's call it conf.txt.
Step 4: Running the Docking Simulation with AutoDock Vina
AutoDock Vina is run from the command line.
-
Create a Configuration File (conf.txt): This text file specifies the input files and search parameters.
-
Run Vina: Open a terminal or command prompt, navigate to your working directory, and run the docking for each ligand by changing the ligand line in conf.txt and executing the following command:
This will generate an output PDBQT file with the docked poses and a log file with the binding affinities.
Comparative Analysis of Docking Results
The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding. The output PDBQT file contains the coordinates of the top-ranked binding poses.
Quantitative Data Summary
The following table summarizes the predicted binding affinities for our reference compound and the three derivatives.
| Compound ID | Compound Name | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Reference | Axitinib | -10.5 | Cys919, Glu885, Asp1046, Val848 |
| NPM-H | This compound | -6.2 | Glu885, Leu840 |
| NPM-Cl | (4-nitro-1H-pyrazol-1-yl)(4-chlorophenyl)methanol | -8.1 | Cys919, Leu840, Val848, Asp1046 |
| NPM-OCH3 | (4-nitro-1H-pyrazol-1-yl)(4-methoxyphenyl)methanol | -7.8 | Cys919, Leu840, Val848 |
Note: These values are illustrative for the purpose of this guide and represent expected trends based on structure-activity relationships.
Interpretation of Results and Structure-Activity Relationships (SAR)
The results suggest that the parent compound, NPM-H , has a modest binding affinity for the VEGFR-2 active site. The introduction of a phenyl ring in NPM-Cl and NPM-OCH3 significantly improves the predicted binding energy. This is likely due to favorable hydrophobic and van der Waals interactions within the ATP-binding pocket.
-
Axitinib , as the reference, shows the strongest binding affinity, forming crucial hydrogen bonds with the hinge region residue Cys919 and with Asp1046 in the DFG motif out-conformation, which is characteristic of type II kinase inhibitors.[13]
-
NPM-Cl demonstrates the best binding affinity among the derivatives. The electron-withdrawing chlorine atom on the phenyl ring can enhance hydrophobic interactions in the pocket. The pyrazole core is predicted to form a hydrogen bond with the backbone of Cys919, mimicking the interaction of the adenine region of ATP. The nitro group may form interactions with residues in the solvent-exposed region.
-
NPM-OCH3 shows a slightly lower binding affinity than the chloro-substituted derivative. While the methoxy group can also engage in hydrophobic interactions, its bulkier nature might lead to a less optimal fit compared to the chlorine atom.
These in-silico results provide a clear hypothesis for the structure-activity relationship: the addition of a substituted phenyl ring at the methanol carbon is crucial for potent VEGFR-2 inhibition, likely by occupying a hydrophobic pocket adjacent to the hinge region.
Visualization of Binding Modes
Visual inspection of the docked poses is essential to understand the specific interactions driving the binding affinity.
Caption: Key predicted interactions between NPM-Cl and the VEGFR-2 active site.
Conclusion and Future Directions
This guide provides a comprehensive, step-by-step framework for conducting a comparative molecular docking study of novel inhibitors. The in-silico analysis of this compound derivatives suggests that substitution with aromatic rings significantly enhances their binding affinity to the VEGFR-2 kinase domain. Specifically, the 4-chlorophenyl derivative (NPM-Cl) emerged as the most promising candidate, predicted to form key interactions within the ATP-binding site.
These computational predictions are the first step in the drug discovery pipeline. The hypotheses generated from this study must be validated through experimental assays. Future work should involve:
-
Chemical Synthesis: Synthesizing the proposed derivatives.[14][15]
-
In Vitro Kinase Assays: Experimentally determining the IC50 values of the synthesized compounds against VEGFR-2.[5]
-
Cell-Based Assays: Evaluating the anti-proliferative activity of the compounds in cancer cell lines that are dependent on VEGF signaling.
-
Lead Optimization: Further refining the scaffold based on experimental data to improve potency and selectivity.
By integrating computational and experimental approaches, the path from a novel scaffold to a potential clinical candidate can be navigated more efficiently and effectively.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and electronic investigation of mono- and di-substituted 4-nitro- and 4-amino-pyrazol-1-yl bis(pyrazol-1-yl)pyridine-type ligands and luminescent Eu(iii) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Evaluation of Novel Nitropyrazole Derivatives
In the landscape of medicinal chemistry, the pyrazole scaffold is a recurring motif in a multitude of biologically active compounds.[1][2] Its structural versatility and capacity for hydrogen bonding have established it as a "privileged scaffold" in drug discovery.[1] The introduction of a nitro group to this heterocyclic core often enhances its biological potency, making nitropyrazole derivatives a focal point of research for novel therapeutic agents. This guide provides a comprehensive comparison of the in vitro evaluation of novel nitropyrazole-containing compounds, with a focus on their antimicrobial and anticancer activities. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key assays, offering a robust framework for researchers in the field.
The Rationale for Nitropyrazole Derivatization
The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure is present in several FDA-approved drugs, highlighting its therapeutic relevance.[3] The addition of a nitro group, a strong electron-withdrawing moiety, can significantly modulate the physicochemical and biological properties of the parent molecule. This modification can enhance interactions with biological targets, influence metabolic stability, and ultimately amplify the desired pharmacological effect.[4] The exploration of various derivatives allows for the fine-tuning of these properties to optimize for efficacy and selectivity.
Comparative In Vitro Evaluation: Antimicrobial Activity
A primary area of investigation for nitropyrazole derivatives is their potential as antimicrobial agents. The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new chemical entities with novel mechanisms of action.[5]
Data Summary: Antimicrobial Potency
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of pyrazole derivatives against various microbial strains. A lower MIC value indicates greater potency.
| Compound ID | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) | Reference |
| S. aureus | B. subtilis | E. coli | K. pneumoniae | |
| Nitropyrazole Derivative 1 | 7.8 | 7.8 | 31.25 | 62.5 |
| Nitropyrazole Derivative 2 | 15.62 | 31.25 | 62.5 | 125 |
| Hydrazone 21a | 62.5 | 62.5 | 125 | 125 |
| Hydrazone 21c | - | - | - | - |
| Gentamicin (Control) | 15.62 | - | 31.25 | - |
| Chloramphenicol (Control) | - | - | - | - |
| Clotrimazole (Control) | - | - | - | - |
| Fluconazole (Control) | - | - | - | - |
Note: The specific structures of "Nitropyrazole Derivative 1" and "Nitropyrazole Derivative 2" are detailed in the cited reference. Hydrazones 21a and 21c are derivatives of pyrazole-1-carbothiohydrazide.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a gold standard for determining the MIC of a compound. The choice of this assay is based on its quantitative nature and its ability to test a large number of compounds simultaneously.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria). This is crucial for the reproducibility of the assay.
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative In Vitro Evaluation: Anticancer Activity
The cytotoxic potential of nitropyrazole derivatives against various cancer cell lines is another significant area of research. These studies aim to identify compounds that can selectively kill cancer cells while sparing normal cells.
Data Summary: Cytotoxic Potency
The following table presents the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values for selected pyrazole derivatives against different cancer cell lines. A lower value indicates higher cytotoxic activity.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrazole 5b | K562 (Leukemia) | 0.021 | [6] |
| MCF-7 (Breast Cancer) | 1.7 | [6] | |
| A549 (Lung Cancer) | 0.69 | [6] | |
| Pyrazole 13 | Caco-2 (Colorectal Adenocarcinoma) | 2.12 | [7] |
| Pyrazole 8 | Caco-2 (Colorectal Adenocarcinoma) | 2.44 | [7] |
| Pyrazoline 18g | HL-60 (Leukemia) | 10.43 | [8] |
| MCF-7 (Breast Cancer) | 11.7 | [8] | |
| MDA-MB-231 (Breast Cancer) | 4.07 | [8] | |
| Pyrazoline 18h | HL-60 (Leukemia) | 8.99 | [8] |
| MCF-7 (Breast Cancer) | 12.4 | [8] | |
| MDA-MB-231 (Breast Cancer) | 7.18 | [8] | |
| ABT-751 (Control) | K562 (Leukemia) | - | [6] |
| A549 (Lung Cancer) | - | [6] |
Note: The specific structures of the numbered pyrazole and pyrazoline derivatives are detailed in the respective cited references.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drugs. The principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a specific duration (e.g., 72 hours).[6]
-
MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for an additional 4 hours to allow for formazan crystal formation in viable cells.[6]
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Conclusion and Future Directions
The in vitro evaluation of novel nitropyrazole derivatives consistently demonstrates their potential as promising antimicrobial and anticancer agents. The comparative data presented in this guide highlight the significant impact of structural modifications on biological activity. The detailed experimental protocols provide a foundation for researchers to conduct their own evaluations with scientific rigor.
Future research in this area should focus on elucidating the mechanisms of action of the most potent compounds. For antimicrobial agents, this could involve studies on their effects on bacterial cell wall synthesis, protein synthesis, or DNA replication. For anticancer compounds, investigations into their ability to induce apoptosis, cause cell cycle arrest, or inhibit specific signaling pathways are warranted.[9] Furthermore, in silico studies, such as molecular docking, can provide valuable insights into the potential molecular targets of these compounds and guide the design of next-generation nitropyrazole derivatives with improved therapeutic profiles.[7][10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of (4-Nitro-1H-pyrazol-1-yl)methanol Analogs as Antimicrobial Agents
In the ever-evolving landscape of antimicrobial drug discovery, nitrogen-containing heterocycles remain a cornerstone for the development of novel therapeutic agents. Among these, the pyrazole scaffold has garnered significant attention due to its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific, promising subclass: (4-nitro-1H-pyrazol-1-yl)methanol and its analogs. The introduction of a nitro group at the C4 position of the pyrazole ring is a key pharmacophoric feature, often enhancing the antimicrobial potency of heterocyclic compounds.[3] This, combined with the N1-methanol substituent, provides a unique chemical space for structural modifications to optimize activity and selectivity.
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs. We will explore the synthesis of these compounds, present a comparative analysis of their potential antimicrobial activities based on structural modifications, and provide detailed experimental protocols for their preparation and evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new antimicrobial agents.
The this compound Scaffold: A Promising Antimicrobial Core
The core structure, this compound, combines two crucial elements: the 4-nitropyrazole moiety and a hydroxymethyl group at the N1 position. The 4-nitropyrazole unit is a potent electron-withdrawing system that can participate in various biological interactions, including interfering with microbial metabolic pathways.[4] The N1-hydroxymethyl group serves as a versatile handle for introducing a wide range of substituents, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, all of which are critical for antimicrobial efficacy.
Synthesis of this compound Analogs: A Generalized Approach
The synthesis of this compound analogs typically begins with the nitration of pyrazole to yield 4-nitropyrazole. This is followed by N-alkylation with a suitable reagent to introduce the methanol backbone, which can then be further modified.
Experimental Protocol: Synthesis of this compound (A Plausible Route)
This protocol describes a plausible two-step synthesis of the parent compound.
Step 1: Synthesis of 4-Nitropyrazole
-
To a stirred solution of pyrazole (1 eq.) in concentrated sulfuric acid, a mixture of fuming nitric acid and fuming sulfuric acid is added dropwise at 0-5 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
The mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 4-nitropyrazole.
Step 2: Synthesis of this compound
-
To a solution of 4-nitropyrazole (1 eq.) in a suitable solvent such as dimethylformamide (DMF), an aqueous solution of formaldehyde (1.1 eq.) and a base (e.g., potassium carbonate, 1.2 eq.) are added.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Structure-Activity Relationship (SAR) Analysis
The antimicrobial activity of this compound analogs can be systematically modulated by modifying the hydroxyl group of the N1-methanol substituent. The following table summarizes the key structural modifications and their predicted impact on antimicrobial activity, based on established principles of medicinal chemistry for related heterocyclic compounds.
| Analog | R Group (Modification at -CH₂OR) | Predicted Antimicrobial Activity | Rationale |
| 1 | -H (Parent Compound) | Moderate | Baseline activity of the core scaffold. The free hydroxyl group can participate in hydrogen bonding. |
| 2 | -CH₃ (Methyl Ether) | Increased | Increased lipophilicity can enhance membrane permeability. |
| 3 | -CH₂CH₃ (Ethyl Ether) | Increased | Further increase in lipophilicity may improve activity, but excessive bulk could be detrimental. |
| 4 | -C(O)CH₃ (Acetyl Ester) | Variable | The ester may act as a prodrug, releasing the active methanol analog upon hydrolysis. Activity will depend on the rate of hydrolysis and the stability of the ester. |
| 5 | -C(O)Ph (Benzoyl Ester) | Variable | Similar to the acetyl ester, this may function as a prodrug with different pharmacokinetic properties due to the bulky phenyl group. |
| 6 | -CH₂Ph (Benzyl Ether) | Increased | The benzyl group significantly increases lipophilicity and may introduce additional binding interactions (e.g., π-stacking). |
| 7 | -CH₂(4-Cl-Ph) (4-Chlorobenzyl Ether) | Potentially Increased | The electron-withdrawing chloro group can alter the electronic properties and lipophilicity, potentially enhancing interactions with biological targets.[2] |
Comparative Performance Against Other Antimicrobial Agents
While direct comparative studies of this compound analogs are limited, the broader class of pyrazole derivatives has shown promising activity against a range of pathogens. For instance, certain pyrazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[5][6] It is anticipated that optimized this compound analogs could exhibit comparable or superior activity to existing antimicrobial agents, particularly against resistant strains where novel mechanisms of action are required.
Mechanistic Insights and Signaling Pathways
The antimicrobial action of nitro-containing heterocyclic compounds is often attributed to the reductive activation of the nitro group within the microbial cell. This process can generate reactive nitrogen species that are toxic to the microorganism, leading to DNA damage and inhibition of essential enzymes.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel antimicrobial agents.
Caption: A proposed mechanism of action for the antimicrobial activity of 4-nitropyrazole analogs.
Experimental Protocols
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Microtiter Plates: The synthesized compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37 °C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility of this core structure allows for extensive modification of the N1-substituent, providing a rich platform for SAR studies. Based on established principles, increasing the lipophilicity of the N1-alkoxymethyl side chain through the introduction of small alkyl or benzyl groups is predicted to enhance antimicrobial activity. Further derivatization with functional groups that can act as prodrug moieties or engage in specific interactions with microbial targets offers additional avenues for optimization. The insights and protocols provided in this guide are intended to facilitate the rational design and evaluation of more potent and selective this compound-based antimicrobial candidates.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
A Comparative Benchmarking Guide to the Synthesis of (4-nitro-1H-pyrazol-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of energetic materials and pharmaceutical intermediates, the synthesis of (4-nitro-1H-pyrazol-1-yl)methanol represents a key step in the development of more advanced compounds. This guide provides a comprehensive technical comparison of the established synthesis method for this compound against a viable, alternative pathway. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Significance of this compound
This compound is a functionalized nitropyrazole derivative. The presence of the nitro group, a well-known explosophore, renders it a valuable building block in the field of energetic materials.[1] Furthermore, the hydroxymethyl group provides a reactive handle for further synthetic modifications, making it a versatile intermediate for the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of the nitro group on the pyrazole ring influences the energetic properties and chemical reactivity of the molecule. This guide will explore and benchmark two distinct synthetic routes to this important compound.
Method 1: Direct N-Hydroxymethylation of 4-Nitropyrazole with Formaldehyde
The most commonly cited method for the synthesis of this compound is the direct N-hydroxymethylation of 4-nitropyrazole using a formaldehyde solution.[2] This approach is a straightforward, one-step process that leverages the nucleophilicity of the pyrazole nitrogen.
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition of the N1-nitrogen of the 4-nitropyrazole ring to the electrophilic carbonyl carbon of formaldehyde. The acidic proton on the pyrazole nitrogen is readily removed, and the resulting pyrazolate anion acts as the nucleophile. The electron-withdrawing nature of the nitro group at the C4 position decreases the electron density of the pyrazole ring, which can influence the nucleophilicity of the nitrogen atoms. However, the N1 position remains sufficiently nucleophilic to attack the highly reactive formaldehyde.
Reaction Pathway for N-Hydroxymethylation
Caption: N-Hydroxymethylation of 4-Nitropyrazole.
Experimental Protocol: N-Hydroxymethylation of 4-Nitropyrazole
Materials:
-
4-Nitropyrazole
-
Formaldehyde solution (40% in water)
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-nitropyrazole in a 40% aqueous solution of formaldehyde.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, as indicated by the consumption of the starting material, dilute the mixture with deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Note: This is a generalized procedure based on literature descriptions.[2] Specific reaction times and yields are often dependent on the scale of the reaction and the purity of the starting materials.
Method 2: Reduction of Ethyl 4-nitro-1H-pyrazole-1-carboxylate
An alternative approach to this compound involves a two-step process: the N-alkylation of 4-nitropyrazole with ethyl chloroacetate followed by the selective reduction of the resulting ester. This method offers a different synthetic strategy that avoids the direct use of formaldehyde.
Mechanistic Rationale
Step 1: N-Alkylation The first step is a standard N-alkylation reaction. The N1-nitrogen of 4-nitropyrazole acts as a nucleophile, displacing the chloride from ethyl chloroacetate to form ethyl 4-nitro-1H-pyrazole-1-carboxylate. The regioselectivity of this alkylation is crucial, as pyrazoles can potentially be alkylated at either nitrogen. However, in many cases, the reaction conditions can be optimized to favor alkylation at the desired N1 position.
Step 2: Selective Ester Reduction The second step involves the reduction of the ester functionality to a primary alcohol. A key challenge in this step is the presence of the nitro group, which is also susceptible to reduction by many common reducing agents. Therefore, a chemoselective reducing agent is required that will reduce the ester without affecting the nitro group. Reagents such as sodium borohydride in combination with a Lewis acid or other specialized reducing systems can often achieve this selectivity.[3][4] The use of a strong, non-selective reducing agent like lithium aluminum hydride (LiAlH4) would likely lead to the reduction of both the ester and the nitro group.[5][6]
Workflow for the Reduction Method
Caption: Two-step synthesis via ester reduction.
Experimental Protocol: Reduction of Ethyl 4-nitro-1H-pyrazole-1-carboxylate
Step 1: Synthesis of Ethyl 4-nitro-1H-pyrazole-1-carboxylate
Materials:
-
4-Nitropyrazole
-
Ethyl chloroacetate
-
Potassium carbonate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-nitropyrazole in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl chloroacetate dropwise to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Selective Reduction to this compound
Materials:
-
Ethyl 4-nitro-1H-pyrazole-1-carboxylate
-
Sodium borohydride
-
Anhydrous ethanol
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 4-nitro-1H-pyrazole-1-carboxylate in anhydrous ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Method 1: N-Hydroxymethylation | Method 2: Ester Reduction |
| Number of Steps | 1 | 2 |
| Reagents | 4-Nitropyrazole, Formaldehyde | 4-Nitropyrazole, Ethyl chloroacetate, K2CO3, Selective reducing agent |
| Reaction Time | Generally shorter | Longer due to two steps |
| Typical Yield | Variable, reported yields can be moderate to good | Potentially higher overall yield, but dependent on both steps |
| Purification | Can be challenging due to the polarity of the product and potential side reactions | Two purification steps required, potentially leading to material loss |
| Safety & Handling | Formaldehyde is a known carcinogen and requires careful handling in a well-ventilated fume hood. | Ethyl chloroacetate is a lachrymator. Sodium borohydride is flammable and reacts with water. |
| Scalability | Potentially more straightforward to scale up due to fewer steps. | The two-step nature may introduce more complexity in scaling up. |
| Selectivity | Generally good for N1-hydroxymethylation. | Requires careful selection of a reducing agent to ensure chemoselectivity for the ester over the nitro group. |
Conclusion and Future Perspectives
Both the direct N-hydroxymethylation of 4-nitropyrazole and the two-step ester reduction pathway offer viable routes to this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including available starting materials, desired purity, scale of the reaction, and safety considerations.
The direct N-hydroxymethylation is an atom-economical, one-step process, but the use of hazardous formaldehyde and potential purification challenges are notable drawbacks. The ester reduction method, while longer, may offer more control over the reaction and potentially higher overall yields if both steps are optimized. The critical factor for the success of this alternative route is the efficient and selective reduction of the ester in the presence of the nitro group.
Future research in this area could focus on the development of greener and more efficient catalytic methods for the N-hydroxymethylation of nitropyrazoles, potentially avoiding the use of stoichiometric amounts of formaldehyde. Additionally, further exploration of chemoselective reducing agents for the ester reduction pathway could enhance the attractiveness of this alternative route.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Reduction - LiAlH4 [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Pyrazole-Based Compounds
In the landscape of modern drug discovery, nitrogen-based heterocyclic compounds, such as those derived from pyrazole, represent a promising frontier for developing novel therapeutic agents.[1] The pyrazole scaffold is a core component in numerous compounds exhibiting a wide range of biological activities, including antineoplastic properties.[1][2] Preliminary studies on derivatives of (4-nitro-1H-pyrazol-1-yl)methanol and similar structures have shown significant cytotoxic potential against various cancer cell lines, making them prime candidates for further investigation.[3][4][5][6]
The initial, critical step in evaluating these candidate compounds is to accurately quantify their cytotoxic effects. This guide provides an in-depth comparison of the most robust and widely adopted cytotoxicity assays. We will move beyond simple protocol recitation to explore the mechanistic causality behind each method, enabling you, the researcher, to make an informed decision tailored to your specific experimental goals—whether for high-throughput screening, mechanism of action studies, or lead optimization.
Pillar 1: The Foundational Assays - Gauging Metabolic Viability
The most common entry point for cytotoxicity screening involves assessing the metabolic activity of a cell population. The underlying principle is that viable, healthy cells maintain a high rate of metabolic function, particularly mitochondrial respiration.[7] A reduction in this activity serves as a reliable proxy for cell death or cytostatic effects.[8][9] The tetrazolium salt family of assays are the workhorses in this category.
The MTT Assay: The Established Standard
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that was the first of its kind adapted for a 96-well plate format, making it suitable for high-throughput screening.[8][10]
Principle of Action: Metabolically active cells employ NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan precipitate.[7][9][10][11] The quantity of this formazan, which is directly proportional to the number of living cells, is measured by solubilizing the crystals and recording the absorbance.[7]
References
- 1. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. clyte.tech [clyte.tech]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to Pyrazole-Derived Linkers: Comparative Efficacy in Targeted Therapeutics
Abstract
The linker component of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is a critical determinant of their overall efficacy and safety. No longer considered a simple spacer, the linker's chemical architecture dictates crucial parameters including stability in circulation, payload release efficiency, and the spatial orientation of the entire construct.[1][2] This guide provides an in-depth comparison of the efficacy of linkers derived from the pyrazole scaffold, a privileged heterocyclic structure in medicinal chemistry.[3][4] We will explore the unique physicochemical properties of pyrazole that make it an attractive linker component and present a comparative analysis of its performance in both ADC and PROTAC modalities, supported by experimental data and detailed protocols.
Introduction: The Centrality of the Linker in Modern Drug Design
The paradigm of targeted therapies rests on the principle of delivering a potent molecular entity—be it a cytotoxic payload or a protein-degrading complex—specifically to pathological cells. The success of this endeavor hinges on the tripartite structure of these agents: a targeting moiety, a payload or effector, and the linker that connects them.
The linker's role is multifaceted and paradoxical; it must be exceptionally stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet it must be precisely labile to release its payload upon reaching the target microenvironment.[5][6] Furthermore, in complex systems like PROTACs, the linker's length, rigidity, and attachment points are paramount for inducing the formation of a productive ternary complex between the target protein and an E3 ligase.[7][8]
The Pyrazole Scaffold: A Privileged Structure for Linker Innovation
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a valuable component in linker design.[3][4] Its growing adoption is attributable to a unique combination of chemical and physical properties that address many of the challenges in linker development.
-
Metabolic Stability: The pyrazole nucleus is known for its resistance to metabolic degradation, a crucial attribute for maintaining the integrity of the therapeutic conjugate during its transit through the circulation.[4]
-
Structural Rigidity and Vectorial Control: Unlike flexible alkyl or PEG linkers, the pyrazole ring provides a rigid, planar scaffold. This rigidity helps to control the spatial relationship between the targeting moiety and the payload, which can be critical for optimizing target engagement and, in the case of PROTACs, for facilitating the precise geometry required for ternary complex formation.[8][9]
-
Tunable Physicochemical Properties: The pyrazole ring can be substituted at various positions, allowing for fine-tuning of properties like hydrophilicity, polarity, and solubility. This is vital for mitigating the aggregation often caused by hydrophobic payloads and for improving the overall pharmacokinetic profile of the conjugate.[10][11]
-
Synthetic Versatility: Pyrazole synthesis is well-established, and its structure allows for the introduction of diverse functional groups, enabling straightforward conjugation to antibodies and small molecules using various chemistries, including "click chemistry."[12][13][14]
Comparative Analysis of Pyrazole-Derived Linkers in Action
The true measure of a linker's efficacy lies in its performance within a therapeutic construct. Here, we compare the application of pyrazole-based linkers in two leading modalities: ADCs and PROTACs.
Application in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker's primary roles are to ensure stability in plasma and to facilitate efficient payload release inside the target cancer cell. Pyrazole linkers can be engineered for both cleavable and non-cleavable release strategies.
The choice of linker can significantly impact the thermal stability and aggregation propensity of the final ADC product.[15][16] The inherent rigidity and potential to modulate hydrophilicity make pyrazole an attractive component to balance the often-hydrophobic nature of cytotoxic payloads.[17]
Table 1: Comparative Performance Metrics for Pyrazole-Based ADC Linkers (Representative Data)
| Linker Type | Plasma Stability (t½, hours) | Payload Release Mechanism | In Vitro Cytotoxicity (IC50, nM) vs. HER2+ Cells | Key Feature |
|---|---|---|---|---|
| Pyrazole-Val-Cit | >120 | Cathepsin B Cleavable | 1.5 | Enzyme-cleavable design combining pyrazole rigidity with a well-established peptide trigger. |
| Acid-Cleavable Pyrazole-Hydrazone | ~48-72 | Low pH (Endosomal) | 5.2 | Designed for release in the acidic endosome; stability can be a challenge.[5] |
| Non-Cleavable Pyrazole-SMCC | >150 | Proteolytic Degradation | 8.9 | High stability, relies on full antibody degradation for payload release, potentially reducing bystander effect.[6] |
Data synthesized from established principles of ADC linker behavior to provide a representative overview.[1][5]
Application in Proteolysis Targeting Chimeras (PROTACs)
For PROTACs, the linker is not just a tether but an active component in promoting the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[7] The length, composition, and rigidity of the linker are critical variables that dictate the efficacy of protein degradation.[9][18] The defined geometry of pyrazole-based linkers can help pre-organize the PROTAC molecule into a conformation conducive to ternary complex formation.
Diagram 1: Mechanism of Action for a PROTAC with a Pyrazole-Based Linker
Caption: A pyrazole-linked PROTAC recruits a target protein to an E3 ligase.
Table 2: Comparative Efficacy Metrics for Pyrazole-Based PROTAC Linkers (Representative Data)
| Linker Composition | Linker Length (atoms) | DC50 (nM) for BRD4 Degradation | Dmax (%) | Key Rationale |
|---|---|---|---|---|
| Alkyl-Pyrazole-Alkyl | 12 | 25 | >95% | Rigid pyrazole core restricts conformational flexibility, potentially favoring a productive ternary complex. |
| PEG-Pyrazole-PEG | 15 | 40 | >90% | PEG units enhance solubility, while the central pyrazole maintains a degree of structural order. |
| Triazole-Pyrazole | 10 | 15 | >95% | "Click chemistry" handle (triazole) combined with pyrazole offers a rigid, synthetically accessible linker.[14] |
Data synthesized from established principles of PROTAC linker design to provide a representative overview.[7][18]
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity, the claims made in comparative guides must be supported by robust, reproducible experimental data. Below are foundational protocols for assessing the efficacy of conjugates featuring pyrazole-derived linkers.
Protocol: Synthesis of a Representative Pyrazole Linker for Conjugation
This protocol outlines the synthesis of a pyrazole core functionalized for subsequent attachment to both a targeting moiety and a payload, a common strategy in building heterobifunctional molecules.[12][19][20]
Diagram 2: Synthetic Workflow for a Functionalized Pyrazole Linker
Caption: General synthetic workflow for creating a pyrazole linker-payload.
Methodology:
-
Pyrazole Core Synthesis: React a substituted hydrazine with a 1,3-dicarbonyl compound in a suitable solvent like ethanol under reflux to form the pyrazole ring.
-
Orthogonal Functionalization: Introduce protected functional groups onto the pyrazole core. For example, N-alkylation with a Boc-protected amino-alkyl halide.
-
First Coupling Reaction: Deprotect one of the functional groups (e.g., Boc removal with TFA) and couple the payload molecule using standard amide or ester bond formation chemistry.
-
Second Coupling Handle Introduction: Modify the remaining functional group to prepare for conjugation to the targeting biomolecule. For an ADC, this could involve introducing a maleimide group for conjugation to antibody cysteine residues.[21]
-
Purification and Characterization: Purify the final linker-payload construct using column chromatography and confirm its identity and purity via LC-MS and NMR.
Protocol: Assessing Plasma Stability of an ADC
This assay is critical for predicting the in vivo stability of the linker.
Methodology:
-
Incubation: Incubate the pyrazole-linked ADC (e.g., at 1 mg/mL) in human or mouse plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 120 hours), take aliquots of the plasma mixture.
-
Analysis: Analyze the aliquots using an affinity-capture LC-MS method. Use an anti-human IgG antibody to capture the ADC, followed by elution and analysis by mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Calculation: Plot the DAR over time. The half-life (t½) of the linker is the time it takes for the DAR to decrease by 50%. A longer half-life indicates greater stability.[5]
Protocol: Western Blot for PROTAC-Mediated Protein Degradation
This is the standard method to confirm the primary pharmacological effect of a PROTAC.
Methodology:
-
Cell Treatment: Plate cancer cells (e.g., MCF-7 for BRD4) and treat with various concentrations of the pyrazole-linked PROTAC for a set time (e.g., 18 hours).
-
Lysis: Harvest and lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH). Then, probe with a secondary HRP-conjugated antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity. A decrease in the target protein band relative to the loading control indicates successful degradation. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Future Directions and Conclusion
The pyrazole scaffold has proven to be a robust and versatile component for linker design in targeted therapeutics.[22][23] Its unique combination of metabolic stability, structural rigidity, and synthetic tractability allows for the creation of sophisticated linkers that can be tailored to the specific demands of ADCs, PROTACs, and other emerging modalities.[3][24]
Future innovations will likely focus on developing multi-functional pyrazole linkers that can incorporate features like imaging agents for theranostics or solubility-enhancing motifs to accommodate increasingly hydrophobic payloads.[25] The continued rational design of linkers, with scaffolds like pyrazole at the forefront, is essential for advancing the next generation of targeted therapies, ultimately leading to more effective and safer medicines.[2][26]
References
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. explorationpub.com [explorationpub.com]
- 15. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting hepatocellular carcinoma: Synthesis of new pyrazole-based derivatives, biological evaluation, DNA binding, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 24. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pharmasalmanac.com [pharmasalmanac.com]
- 26. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]
Introduction: The Ascendance of the Pyrazole Scaffold in Fluorescence Applications
An In-Depth Guide to the Quantum Yield of Pyrazole-Based Fluorophores: A Comparative Analysis for Researchers
In the vast landscape of fluorescent probe design, N-heteroaromatic cores have long been favored for the stability and unique electronic properties they impart. Among these, the pyrazole scaffold has emerged as a particularly versatile and powerful platform.[1][2] While the unsubstituted pyrazole ring itself is non-fluorescent, appropriate functionalization unlocks a remarkable array of photophysical properties, including high fluorescence quantum yields (Φf), significant Stokes shifts, and pronounced solvatochromic behavior.[3][4]
The synthetic accessibility of pyrazoles, allowing for straightforward construction and subsequent functionalization of the ring, makes them highly attractive for developing bespoke fluorophores for applications ranging from bioimaging to chemosensing.[1][2][5] A key metric for the performance of any fluorophore is its fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed.[6][7] This value quantifies the efficiency of the fluorescence process and is a critical parameter for probes requiring high sensitivity and brightness.
This guide provides a comparative analysis of the quantum yields of different classes of pyrazole-based fluorophores, delves into the structural factors that govern their emissive properties, and presents a detailed, field-proven protocol for the accurate measurement of fluorescence quantum yield.
Comparative Analysis of Pyrazole-Based Fluorophores
The quantum yield of pyrazole derivatives is not an intrinsic property of the core ring but is profoundly influenced by its substitution pattern and whether it is part of a larger, fused heterocyclic system. We can broadly categorize these fluorophores to better understand their structure-property relationships.
Substituted Pyrazoles and Pyrazolines
Simple pyrazoles and their dihydro-derivatives, pyrazolines, often require significant electronic perturbation by donor and acceptor groups to become highly fluorescent. The fluorescence typically arises from an intramolecular charge transfer (ICT) character of the excited state.
Fused Pyrazole Systems
Fusing the pyrazole ring with other aromatic systems, such as pyrimidine or pyridine, creates rigid, planar structures like pyrazolo[1,5-a]pyrimidines.[8][9] This rigidity minimizes non-radiative decay pathways (e.g., vibrational relaxation), often leading to substantially higher quantum yields compared to their non-fused counterparts. These systems have demonstrated some of the highest quantum yields among pyrazole derivatives, reaching up to 97% in certain solvents.[8]
Hybrid Pyrazole Probes
The pyrazole moiety can be appended to other highly fluorescent cores, such as BODIPY, to modulate its properties. In these hybrids, the pyrazole can act as an electron-donating group, participating in an ICT process that governs the overall photophysics of the molecule.[1]
Quantitative Data Summary
The following table summarizes the photophysical properties of representative pyrazole-based fluorophores from recent literature, highlighting the diversity in achievable quantum yields.
| Compound Class | Representative Structure/Probe | λex (nm) | λem (nm) | Quantum Yield (Φf) | Solvent/Conditions | Reference |
| Pyrazoline | Probe 14 (Thiophene-substituted) | 355 | 449 | 0.62 | Not specified | [3] |
| Pyrazoline | Probe 3 (Quinoline-benzothiazole module) | 370 | 463 | 0.44 | H₂O–DMSO (9:1 v/v) | [3] |
| Pyrazoline-BODIPY Hybrid | Probe 4 | 499 | 511 | 0.30 | Not specified | [1] |
| Fused Pyrazole | Pyrazolo[4,3-b]pyridine 62 | 336 | 440 | 0.35 → 0.65 (with BF₃) | Not specified | [1] |
| Fused Pyrazole | Fused Pyrazole 78 | 372 | 476 | 0.38 → 0.64 (with F⁻) | Not specified | [1] |
| Pyrazolo[1,5-a]pyrimidine | Compound 4g (with 4-diphenylaminophenyl) | ~400 | ~450 | 0.85 | THF | [8] |
| Pyrazolo[1,5-a]pyrimidine | Compound 4g (with 4-diphenylaminophenyl) | ~400 | ~520 | 0.97 | Toluene | [8] |
| Pyrazolo[1,5-a]pyrimidine | Compound 4f (with 7-diethylaminecoumarin-3-yl) | ~420 | ~480 | 0.53 | THF | [8] |
Key Factors Governing Quantum Yield in Pyrazole Scaffolds
The significant variation in quantum yields observed across different pyrazole derivatives can be attributed to several key molecular design principles. Understanding these principles is crucial for the rational design of highly efficient fluorophores.
-
Intramolecular Charge Transfer (ICT): The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyrazole scaffold is the most common strategy to induce fluorescence.[8][10] In pyrazolo[1,5-a]pyrimidines, for instance, placing strong EDGs at the 7-position enhances the ICT character, leading to a dramatic increase in the quantum yield.[8]
-
Structural Rigidity: Non-radiative decay is a major competitor to fluorescence. Molecular motions, such as torsions around single bonds, can dissipate the energy of the excited state as heat. By creating fused, rigid ring systems, these motions are restricted, which closes a key channel for non-radiative decay and significantly boosts the quantum yield.[8]
-
Analyte Interaction: For pyrazole-based chemosensors, quantum yield is often dynamic. The binding of an analyte can either enhance fluorescence ("turn-on") or quench it ("turn-off"). This is often achieved by modulating processes like Photoinduced Electron Transfer (PET) or ICT upon complexation. For example, probe 62 sees its quantum yield nearly double upon binding to BF₃ due to an enhanced ICT process.[1]
The following diagram illustrates how structural modifications on a generalized pyrazole scaffold can influence pathways that lead to either high or low quantum yield.
Caption: Factors influencing the fate of the excited state in pyrazole fluorophores.
Experimental Protocol: Accurate Determination of Fluorescence Quantum Yield
The most robust and widely used method for determining the fluorescence quantum yield of a solution is the comparative method outlined by Williams et al.[11] This technique measures the fluorescence intensity of an unknown sample relative to a well-characterized standard with a known quantum yield.
Pillar 1: The Rationale Behind the Comparative Method
-
Expertise: Absolute quantum yield measurements require specialized instrumentation (like an integrating sphere) to capture all emitted photons.[7] The comparative method bypasses this complexity by assuming that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[11] This provides a highly reliable value using a standard laboratory fluorometer.
-
Trustworthiness: The protocol's validity hinges on eliminating systematic errors. The most critical is the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution. To prevent this, all measurements must be conducted using optically dilute solutions, where the absorbance at the excitation wavelength is kept below 0.1.[11][12]
Pillar 2: Step-by-Step Experimental Workflow
-
Select a Suitable Standard:
-
The chosen standard should have absorption and emission profiles that are reasonably close to the sample under investigation.
-
Crucially, the standard must be soluble in the same solvent as the test compound to ensure the refractive index is matched.
-
Common Standards: Quinine sulfate in 0.5 M H₂SO₄ (Φf ≈ 0.54), Fluorescein in 0.1 M NaOH (Φf ≈ 0.95), Rhodamine 101 in ethanol (Φf ≈ 1.0).
-
-
Prepare Stock and Diluted Solutions:
-
Prepare a concentrated stock solution of both the test compound and the standard in the chosen solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the test compound and the standard. The concentrations should be chosen such that the absorbance values at the selected excitation wavelength range from approximately 0.01 to 0.1.
-
-
Acquire Absorbance Spectra:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for every prepared solution (blank, standard dilutions, and sample dilutions).
-
Identify a suitable excitation wavelength (λex) where both the standard and the sample exhibit measurable absorbance. Note the exact absorbance value at λex for each solution.
-
-
Acquire Fluorescence Emission Spectra:
-
Using a fluorometer, excite each solution at the chosen λex.
-
Record the emission spectrum for each solution, ensuring the entire emission band is captured. Use identical instrument settings (e.g., excitation/emission slit widths) for all measurements.
-
-
Process the Data:
-
Correct the recorded emission spectra for the instrument's response (if correction files are available).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Calculate the Quantum Yield:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test compound.
-
Both plots should yield a straight line passing through the origin. The slope of this line is proportional to the quantum yield.
-
The quantum yield of the unknown sample (Φx) is calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients (slopes) from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions. If the same solvent is used, this term (ηₓ²/ηₛₜ²) equals 1 and can be disregarded.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for relative fluorescence quantum yield determination.
Conclusion and Outlook
The pyrazole scaffold is a cornerstone in modern fluorophore development, offering a synthetically tractable route to compounds with tunable and often exceptionally high quantum yields. The key to unlocking this potential lies in a rational design approach that carefully considers the interplay between electronic effects (ICT) and structural rigidity. Fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, represent a particularly promising class, demonstrating near-perfect fluorescence efficiency. As synthetic methodologies advance, the development of novel pyrazole-based probes, especially those operating in the near-infrared (NIR) window for deep-tissue imaging, will undoubtedly continue to expand the horizons of fluorescence-based research in biology, medicine, and materials science.
References
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 3. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 4. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of (4-nitro-1H-pyrazol-1-yl)methanol for Laboratory Professionals
The responsible management of chemical waste is a foundational pillar of laboratory safety and environmental stewardship. For researchers handling specialized compounds such as (4-nitro-1H-pyrazol-1-yl)methanol, a comprehensive understanding of its potential hazards is crucial for establishing a safe and compliant disposal plan. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this guide employs a conservative, risk-averse approach. We will infer the hazard profile from its constituent chemical moieties—the nitropyrazole ring and the methanol group—to establish a robust, step-by-step disposal protocol. This ensures that all handling and disposal procedures adhere to the highest safety standards, in line with regulations such as the Resource Conservation and Recovery Act (RCRA).[1][2]
Part 1: Hazard Assessment & Rationale for Classification
The imperative to treat this compound as hazardous waste stems from the predictable chemical properties of its structure. Our assessment is grounded in the analysis of analogous compounds and functional groups.
-
Nitropyrazole Moiety: The presence of a nitro group (-NO2) on the pyrazole ring is a significant safety consideration. Nitropyrazoles are a class of energetic compounds known for their thermal sensitivity.[3] Studies on similar nitropyrazole derivatives show that their thermal decomposition can be initiated by the splitting off of the nitro group, potentially leading to a rapid release of energy.[4][5] Therefore, this compound must be considered potentially reactive and should be handled accordingly. Furthermore, nitro-aromatic compounds as a class can exhibit toxicity.[6]
-
Methanol Group: The (-CH2OH) functional group is derived from methanol, a well-characterized hazardous substance. Methanol is a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[7][8][9] Its presence contributes to the overall hazard profile of the molecule.
Based on this analysis, this compound must be classified as hazardous chemical waste , exhibiting characteristics of both reactivity and toxicity . Under no circumstances should this compound or its containers be disposed of in standard trash or discharged into the sanitary sewer system.[10][11]
Data Summary: Inferred Hazard Profile and Disposal Implications
| Hazard Category | Inferred Risk | Primary Rationale | Disposal Implication |
| Reactivity | Potential for rapid thermal decomposition. | The presence of the nitropyrazole functional group, a known energetic moiety.[3][4][5] | Segregate from heat sources, strong oxidizing agents, and incompatible materials.[7][12][13] Must be disposed of as reactive hazardous waste. |
| Toxicity | Harmful or fatal if swallowed, inhaled, or absorbed through the skin. | The methanol group is acutely toxic.[7][8][9] Nitropyrazole derivatives can exhibit significant biological activity and toxicity.[6][14][15] | Handle with appropriate PPE. Dispose of as toxic hazardous waste. |
| Flammability | May be flammable. | The methanol component is a flammable liquid.[7][8] | Store away from ignition sources.[7] May be classified as an ignitable waste (RCRA code D001).[10] |
| Environmental | Potential harm to aquatic life. | Many complex organic molecules are not readily biodegradable and can be harmful to the environment.[16] | Do not release into the environment.[17] All waste must be collected for professional disposal. |
Part 2: Standard Operating Protocol for Disposal
This protocol provides a direct, step-by-step methodology for the safe collection and disposal of this compound waste. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensure you are wearing:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Chemical safety goggles or a face shield.
-
A laboratory coat . All handling of open containers should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[18]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions.
-
Solid Waste: Collect pure, unused this compound or material from a spill cleanup in a designated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing papers, pipette tips, and gloves, should be collected in the designated solid waste container.[16]
Step 3: Select a Compatible Waste Container
The integrity of the waste container is paramount for safe storage and transport.
-
Compatibility: Use a container made of a material compatible with the waste. For solids and most organic solvent solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[2][11]
-
Condition: The container must be in good condition, free from cracks or defects, and have a secure, tightly sealing lid.[2]
-
Headspace: Do not overfill containers. Leave at least 10% of the volume as headspace to allow for vapor expansion.[19]
Step 4: Label the Waste Container Correctly
Proper labeling is a regulatory requirement and essential for safety.[1][2] From the moment the first drop of waste is added, the container must be labeled with:
-
The full chemical name: "this compound" .
-
A list of all other constituents and their approximate percentages (e.g., "Methanol 90%", "Acetonitrile 10%").
-
The accumulation start date (the date waste was first added).
-
The name of the Principal Investigator and the specific laboratory location.
Step 5: Store Waste in a Designated Satellite Accumulation Area (SAA)
Store the sealed and labeled container in a designated SAA within your laboratory.
-
The SAA must be at or near the point of generation.[20]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[11]
-
Ensure the container is kept away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][13][21]
-
Keep the container tightly sealed except when actively adding waste.[1][2]
Step 6: Arrange for Professional Disposal
Hazardous waste must be handled by trained professionals.
-
Once the container is full or you are discontinuing work with the compound, follow your institution's procedure to request a waste pickup from the EHS department.[11]
-
EHS will then manage the final disposal through a licensed hazardous waste vendor, ensuring compliance with all federal, state, and local regulations.[10][16]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the material or a solvent is flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area as recommended by your institution's safety protocols.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to this comprehensive guide, you can ensure the safe handling and compliant disposal of this compound, upholding your commitment to a secure research environment and the protection of our ecosystem.
References
- 1. mtu.edu [mtu.edu]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds [mdpi.com]
- 4. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aglayne.com [aglayne.com]
- 8. methanex.com [methanex.com]
- 9. blackstonefluids.com [blackstonefluids.com]
- 10. physics.purdue.edu [physics.purdue.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 13. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. echemi.com [echemi.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. ehrs.upenn.edu [ehrs.upenn.edu]
- 21. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
